molecular formula C9H12ClNO B1463134 4-Methoxyindoline hydrochloride CAS No. 90609-70-4

4-Methoxyindoline hydrochloride

Cat. No.: B1463134
CAS No.: 90609-70-4
M. Wt: 185.65 g/mol
InChI Key: GCXLPTAZQUESGK-UHFFFAOYSA-N
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Description

4-Methoxyindoline hydrochloride is a synthetic intermediate belonging to the indoline (2,3-dihydroindole) class of bicyclic heterocyclic compounds. The indoline scaffold is a privileged structure in medicinal chemistry and drug discovery due to its special properties. The benzene ring can interact with protein amino acid residues via hydrophobic interactions, while the NH group can act as both a hydrogen bond donor and acceptor, facilitating binding with biological targets [ ]. Compared to the planar indole ring, the two rings of the indoline scaffold are non-coplanar, which often improves crucial physicochemical properties like water solubility [ ]. Researchers value this compound primarily as a versatile building block for the design and synthesis of novel bioactive molecules. Indoline derivatives are extensively investigated for a wide spectrum of pharmacological activities. Significant research focuses on their potential as anticancer agents , where some indoline alkaloids exhibit high efficacy with low toxicity profiles [ ]. They are also explored as antibacterial drugs to address growing bacterial resistance [ ], and in cardiovascular disease research , including the development of novel cholesterol-lowering agents (CETP inhibitors) [ ]. Furthermore, scientific literature reports indoline derivatives with anti-inflammatory, analgesic, and anti-diabetic properties [ ]. The specific 4-methoxy substitution on this indoline core makes it a valuable reagent for further chemical manipulation and structure-activity relationship (SAR) studies in these fields. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXLPTAZQUESGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671996
Record name 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90609-70-4
Record name 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Methoxyindoline hydrochloride from 4-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Methoxyindoline Hydrochloride from 4-Methoxyindole

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of this compound, a valuable building block in pharmaceutical research and drug development.[1][2][3] The document moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings, strategic considerations for reagent selection, and practical, field-proven insights for successful execution. We will focus on the selective reduction of 4-methoxyindole using sodium cyanoborohydride in an acidic medium, a method prized for its efficiency and control. This guide is designed for researchers, medicinal chemists, and process development professionals, offering detailed protocols, safety imperatives, characterization data, and troubleshooting advice to ensure a reproducible and high-yielding synthesis.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its saturated heterocyclic structure imparts a three-dimensional geometry that is often crucial for effective interaction with biological targets. 4-Methoxyindoline, in particular, serves as a key intermediate in the synthesis of novel therapeutics, including agents targeting neurological disorders and various receptor systems.[1][2] The conversion of the aromatic 4-methoxyindole to its corresponding indoline is a critical transformation that unlocks access to this valuable chemical space.

The primary challenge in this synthesis lies in the selective reduction of the electron-rich pyrrole ring without affecting the benzene ring. While various methods exist for indole reduction, such as catalytic hydrogenation and metal-acid systems, these can sometimes lack selectivity or require specialized high-pressure equipment.[4][5][6] The method detailed herein, employing sodium cyanoborohydride, offers a mild, chemoselective, and operationally simple alternative.[7][8][9]

Mechanistic Rationale: The Science of Selective Indole Reduction

The selective reduction of an indole to an indoline using sodium cyanoborohydride (NaBH₃CN) is predicated on the modulation of the indole's reactivity through acid catalysis.

  • Protonation and Activation : The reaction is initiated by the protonation of the indole ring at the C3 position in the presence of an acid, such as acetic acid or trifluoroacetic acid. This step is favorable as it disrupts the aromaticity of the pyrrole ring to form a resonance-stabilized indoleninium ion intermediate. This intermediate is significantly more electrophilic than the starting indole.[8]

  • Nucleophilic Hydride Attack : Sodium cyanoborohydride serves as the source of the hydride ion (H⁻). Unlike the more reactive sodium borohydride (NaBH₄), NaBH₃CN is a milder reducing agent due to the electron-withdrawing nature of the cyano group.[9][10] This attenuated reactivity is key; NaBH₃CN is stable in mildly acidic conditions and selectively reduces the highly electrophilic iminium-like character of the indoleninium ion, while leaving less reactive functional groups like esters or ketones untouched.[9][11] The hydride attacks the C2 position of the indoleninium ion, neutralizing the charge and completing the reduction of the C2-C3 double bond.

  • Formation of the Hydrochloride Salt : The resulting 4-methoxyindoline is a basic amine. To improve its stability, crystallinity, and solubility in certain solvents, it is converted to its hydrochloride salt by treatment with hydrochloric acid.

Below is a diagram illustrating the core reaction pathway.

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product (Free Base) cluster_final Final Product Start 4-Methoxyindole Intermediate Indoleninium Ion Start->Intermediate H⁺ (from HOAc) Protonation at C3 Reagents 1. NaBH₃CN 2. Acetic Acid (HOAc) Product_Base 4-Methoxyindoline Intermediate->Product_Base NaBH₃CN Hydride Attack at C2 Product_HCl 4-Methoxyindoline HCl Product_Base->Product_HCl Salt Formation Reagent_HCl HCl in Ether

Figure 1: Reaction pathway for the synthesis of 4-Methoxyindoline HCl.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis, purification, and salt formation of this compound.

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightNotes
4-Methoxyindole4837-90-5147.17 g/mol Starting material. Off-white to tan solid.[12]
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.84 g/mol Reducing agent. Highly Toxic .[9]
Glacial Acetic Acid (HOAc)64-19-760.05 g/mol Solvent and acid catalyst.
Dichloromethane (DCM)75-09-284.93 g/mol Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Aqueous solution for neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Drying agent.
Diethyl Ether (Et₂O)60-29-774.12 g/mol Solvent for purification and salt formation.
Hydrochloric Acid (2M in Et₂O)7647-01-036.46 g/mol Reagent for salt formation.
Equipment
Round-bottom flask with stir bar
Ice bath
Separatory funnel
Rotary evaporator
Standard glassware
Step-by-Step Synthesis Workflow

The overall experimental workflow is summarized in the diagram below.

Experimental_Workflow A 1. Dissolution Dissolve 4-methoxyindole in glacial acetic acid. B 2. Reduction Cool to 0°C and add NaBH₃CN portion-wise. A->B C 3. Quenching & Neutralization Slowly add water, then basify with NaOH/NaHCO₃. B->C D 4. Extraction Extract product into Dichloromethane (DCM). C->D E 5. Drying & Concentration Dry organic layer (MgSO₄), filter, and evaporate solvent. D->E F 6. Salt Formation Dissolve crude product in Et₂O, add HCl in Et₂O. E->F G 7. Isolation & Analysis Filter precipitate, wash with Et₂O, dry, and characterize. F->G

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindole (5.0 g, 33.97 mmol) in glacial acetic acid (100 mL). Stir until a homogeneous solution is formed.

  • Reduction: Cool the solution in an ice bath to 0-5 °C. Once cooled, begin the portion-wise addition of sodium cyanoborohydride (4.27 g, 68.0 mmol, 2.0 equiv.). Causality Note: Slow, portion-wise addition is crucial to control the reaction exotherm and the rate of hydrogen gas evolution, a byproduct of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Work-up and Neutralization: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding 100 mL of cold water. Safety Note: This step must be done slowly in a well-ventilated fume hood as quenching unreacted hydride in acid can evolve toxic gases. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (or cautiously with solid NaOH pellets followed by saturated NaHCO₃) until the pH is ~8-9. Ensure all gas evolution has ceased.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4-methoxyindoline as an oil or semi-solid.

  • Hydrochloride Salt Formation: Dissolve the crude 4-methoxyindoline in a minimal amount of diethyl ether (~50 mL). To this solution, slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes. Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to afford this compound.

Safety and Handling Imperatives

Chemical synthesis requires stringent adherence to safety protocols. The following points are critical for this procedure.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic if swallowed, inhaled, or absorbed through the skin.[13][14] It is a potential source of cyanide. Crucially, NaBH₃CN reacts with strong acids to liberate highly toxic hydrogen cyanide (HCN) gas. [9][11] All manipulations must be performed in a certified chemical fume hood.[15][16][17] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[13][14][15]

  • Quenching: The quenching and neutralization steps must be performed slowly and with extreme caution in an ice bath to control the exotherm and any gas evolution.

  • Waste Disposal: All waste containing cyanoborohydride must be quenched carefully with an oxidizing agent (e.g., aqueous bleach) according to institutional safety guidelines before disposal.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

Analysis Technique Expected Results for this compound
Appearance Off-white to tan crystalline powder.[1]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.0 (br s, 2H, -NH₂⁺-), ~7.0 (t, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~3.7 (s, 3H, -OCH₃), ~3.5 (t, 2H, -CH₂-), ~3.1 (t, 2H, -CH₂-). (Note: Exact shifts may vary).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~155.0, ~150.0, ~128.0, ~115.0, ~105.0, ~100.0 (Aromatic Cs), ~55.0 (-OCH₃), ~48.0 (-CH₂-), ~28.0 (-CH₂-). (Note: Exact shifts may vary).
FT-IR (KBr, cm⁻¹)~2400-2800 (broad, -NH₂⁺- stretch), ~1600, ~1480 (C=C aromatic stretch), ~1260 (C-O stretch).[18]
Mass Spec (ESI+) m/z: 149.1 [M+H]⁺ (corresponds to the free base C₉H₁₁NO).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Reagent degradation (NaBH₃CN is moisture sensitive). 3. Insufficient reaction time.1. Use a slight excess (2.0-2.5 equiv.) of NaBH₃CN. 2. Use a fresh bottle of NaBH₃CN. 3. Allow the reaction to stir longer at room temperature, monitoring by TLC.
Low Yield 1. Incomplete extraction from the aqueous layer. 2. Product loss during neutralization (if pH becomes too high). 3. Volatility of the free base during evaporation.1. Perform more extractions (e.g., 5 x 50 mL) with DCM. 2. Carefully control pH to be between 8 and 9. 3. Avoid excessive heating on the rotary evaporator.
Product is an oil/gummy solid 1. Presence of impurities. 2. Incomplete conversion to the HCl salt.1. Purify the crude free base by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) before salt formation.[19] 2. Ensure a slight excess of the HCl solution is added during precipitation.

Conclusion

The synthesis of this compound via the reductive amination of 4-methoxyindole with sodium cyanoborohydride is an effective and reliable method suitable for laboratory-scale production. By understanding the underlying reaction mechanism, adhering strictly to safety protocols, and employing careful experimental technique, researchers can consistently produce this valuable chemical intermediate in high yield and purity. This guide provides the necessary technical depth and practical advice to empower scientists in their pursuit of novel molecular entities for drug discovery and development.

References

Introduction: The Strategic Importance of the Indoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxyindoline hydrochloride

In the landscape of modern medicinal chemistry, the indoline scaffold represents a "privileged structure"—a molecular framework that is recurrently found in a multitude of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets such as enzymes and receptors. This compound (CAS No: 90609-70-4) is a crucial derivative of this scaffold, valued by researchers and drug development professionals as a versatile building block.[1][2]

The strategic placement of a methoxy group at the 4-position significantly influences the electronic properties of the aromatic ring, while the hydrochloride salt form enhances aqueous solubility and stability, making it highly amenable to a wide range of synthetic transformations and biological assays.[1][2] This guide serves as a technical resource, consolidating the core physicochemical properties, synthesis methodologies, applications, and handling protocols for this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is the bedrock of its application. This compound is an off-white to tan crystalline powder.[1][3] Its key identifiers and properties are summarized below. The hydrochloride salt form is critical for improving the compound's handling and solubility profile compared to its free base, a common strategy in pharmaceutical development to enhance bioavailability.[2]

PropertyValueSource(s)
CAS Number 90609-70-4[1][2][3][4]
IUPAC Name 4-methoxy-2,3-dihydro-1H-indole;hydrochloride[2][5]
Synonyms 4-Methoxy-2,3-dihydro-1H-indole HCl[3]
Molecular Formula C₉H₁₂ClNO[2][3][4]
Molecular Weight 185.65 g/mol [2][3][4]
Appearance Off-white to tan crystalline powder[1][3]
Canonical SMILES COC1=CC=CC2=C1CCN2.Cl[2][3][4]
InChI Key GCXLPTAZQUESGK-UHFFFAOYSA-N[2][3]
Storage Store at 0-8 °C, in a cool, dry place under an inert atmosphere[1][2][5]

Structural Diagram:

G start Start: 4-Methoxyindole dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 0-5°C dissolve->cool add_nabh3cn Add NaBH₃CN (Portion-wise) cool->add_nabh3cn react Stir at Room Temp (4-6 hours) add_nabh3cn->react quench Quench with H₂O & Basify (pH 9-10) react->quench extract Extract with Ethyl Acetate quench->extract isolate_base Isolate Free Base (Solvent Evaporation) extract->isolate_base salt_formation Dissolve in Ether & Add HCl Solution isolate_base->salt_formation purify Filter & Dry Precipitate salt_formation->purify end End Product: 4-Methoxyindoline HCl purify->end G cluster_reactions Synthetic Diversification cluster_targets Potential Therapeutic Areas main 4-Methoxyindoline HCl alkylation N-Alkylation main->alkylation R-X acylation N-Acylation main->acylation RCOCl sulfonylation N-Sulfonylation main->sulfonylation RSO₂Cl eas Electrophilic Aromatic Substitution (EAS) main->eas E⁺ cns CNS Disorders alkylation->cns oncology Oncology acylation->oncology inflammation Anti-Inflammatory Agents sulfonylation->inflammation eas->cns

References

The Versatile Scaffold: A Technical Guide to 4-Methoxyindoline Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Among its derivatives, 4-Methoxyindoline hydrochloride has emerged as a particularly valuable and versatile building block in drug discovery and development. Its unique structural and electronic properties, conferred by the methoxy group at the 4-position, make it an attractive starting point for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. We will explore its synthesis, key reactions, and its role in the development of novel therapeutics targeting a range of diseases, with a particular focus on neurological disorders and oncology. This guide will also provide detailed experimental protocols and insights into the structure-activity relationships of its derivatives, empowering researchers to leverage this powerful scaffold in their own drug discovery endeavors.

Introduction: The Significance of the 4-Methoxyindoline Scaffold

The indoline ring system, a saturated analog of indole, provides a rigid, bicyclic framework that is amenable to functionalization at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties. The introduction of a methoxy group at the 4-position of the indoline core significantly influences the molecule's electron distribution, lipophilicity, and hydrogen bonding capabilities. These alterations can profoundly impact a compound's ability to interact with biological targets, making this compound a sought-after intermediate in medicinal chemistry.[1]

The hydrochloride salt form of 4-methoxyindoline enhances its stability and aqueous solubility, rendering it highly suitable for use in various biological assays and pharmaceutical formulations.[2] Its utility as a synthetic intermediate is well-established, facilitating the construction of more complex molecules with diverse biological activities, including anti-inflammatory and anti-cancer properties.[2] This guide will delve into the practical applications of this versatile scaffold, providing the necessary technical details to harness its full potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.

PropertyValueReference
Molecular Formula C₉H₁₂ClNO[2]
Molecular Weight 185.65 g/mol Chem-Impex
Appearance Off-white to tan crystalline powder[2]
Solubility Enhanced solubility in aqueous solutions compared to the free base[2]
Storage Conditions 0-8 °C, protect from lightGoldBio

Synthesis of the Core Scaffold: this compound

The reliable and efficient synthesis of the core scaffold is the first critical step in any drug discovery program. This compound can be prepared from its corresponding indole precursor, 4-methoxyindole, through a reduction reaction followed by salt formation.

Experimental Protocol: Synthesis of 4-Methoxyindoline from 4-Methoxyindole

This protocol describes the reduction of 4-methoxyindole to 4-methoxyindoline.

Materials:

  • 4-Methoxyindole

  • Zinc dust (activated)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Cyclohexane and Ethyl acetate for elution

Procedure:

  • Activation of Zinc Dust: A suspension of zinc powder in 0.5N HCl is stirred for 1 hour at room temperature. The activated zinc is then collected by suction filtration, washed with water until neutral pH, followed by washes with anhydrous ethanol and ether, and then dried.[3]

  • Reaction Setup: To a solution of 4-methoxyindole in acetic acid, add activated zinc portion-wise while maintaining the temperature between 20 and 30°C using an ice bath.[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes.[3]

  • Work-up: Filter the reaction mixture. Extract the filtrate with ethyl acetate. Wash the organic phase sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.[3]

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by silica gel column chromatography, eluting with a gradient of cyclohexane/EtOAc to afford 4-methoxyindoline.[3]

Experimental Protocol: Conversion to this compound

This protocol details the conversion of the free base to its hydrochloride salt.

Materials:

  • 4-Methoxyindoline

  • Anhydrous hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether or ethanol)

  • Anhydrous diethyl ether

Procedure:

  • Salt Formation: Dissolve the purified 4-methoxyindoline in a minimal amount of a suitable anhydrous solvent.

  • Precipitation: Slowly add a solution of anhydrous HCl in diethyl ether or ethanol to the 4-methoxyindoline solution with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The 4-methoxyindoline scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across various disease areas. Its structural features allow it to serve as a key building block in the synthesis of compounds targeting the central nervous system (CNS) and in the development of kinase inhibitors for oncology.

Central Nervous System (CNS) Applications: Targeting Serotonin Receptors

The serotonergic system is a critical regulator of mood, cognition, and various physiological processes. Dysregulation of this system is implicated in a range of neuropsychiatric disorders, including depression and anxiety.[4] The 4-methoxyindoline scaffold has been successfully employed in the design of potent and selective serotonin receptor modulators.

Vilazodone is an FDA-approved antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor.[5] While Vilazodone itself contains a 5-cyanoindole moiety, the synthetic strategies employed in its production can be adapted to utilize 4-methoxyindole as a starting material, highlighting the potential of the 4-methoxyindoline core in this therapeutic space.

A hypothetical synthetic route to a 4-methoxy analog of a key Vilazodone intermediate can be envisioned, demonstrating the utility of this compound.

Proposed Synthetic Workflow for a Vilazodone Analog Intermediate:

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_coupling Coupling Reaction 4-Methoxyindole 4-Methoxyindole 4-Methoxy-3-(4-chlorobutanoyl)indole 4-Methoxy-3-(4-chlorobutanoyl)indole 4-Methoxyindole->4-Methoxy-3-(4-chlorobutanoyl)indole Friedel-Crafts Acylation (4-chlorobutyryl chloride, Lewis Acid) 3-(4-chlorobutyl)-4-methoxy-1H-indole 3-(4-chlorobutyl)-4-methoxy-1H-indole 4-Methoxy-3-(4-chlorobutanoyl)indole->3-(4-chlorobutyl)-4-methoxy-1H-indole Reduction (e.g., NaBH4/CF3COOH) 4-Methoxy-Vilazodone Analog 4-Methoxy-Vilazodone Analog 3-(4-chlorobutyl)-4-methoxy-1H-indole->4-Methoxy-Vilazodone Analog Nucleophilic Substitution 5-(piperazin-1-yl)benzofuran-2-carboxamide 5-(piperazin-1-yl)benzofuran-2-carboxamide 5-(piperazin-1-yl)benzofuran-2-carboxamide->4-Methoxy-Vilazodone Analog

Caption: Proposed synthetic workflow for a Vilazodone analog intermediate.

This proposed synthesis illustrates how 4-methoxyindole can be functionalized and elaborated to access complex molecules with potential therapeutic value. The methoxy group at the 4-position is expected to influence the electronic properties of the indole ring and potentially modulate the binding affinity and selectivity of the final compound for serotonin receptors.[6]

Oncology Applications: Development of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[7] Consequently, kinase inhibitors have become a cornerstone of modern oncology. The indoline scaffold has been identified as a privileged structure in the design of potent and selective kinase inhibitors.[7]

The incorporation of the 4-methoxyindoline moiety can offer several advantages in the design of kinase inhibitors:

  • Modulation of Kinase Selectivity: The methoxy group can influence the binding mode of the inhibitor within the ATP-binding pocket of the kinase, potentially leading to improved selectivity for the target kinase over other kinases, thereby reducing off-target effects.

  • Improved Pharmacokinetic Properties: The methoxy group can impact the metabolic stability and solubility of the compound, leading to a more favorable pharmacokinetic profile.

Illustrative Example: Hypothetical Kinase Inhibitor Synthesis

The following workflow outlines a general strategy for incorporating the 4-methoxyindoline scaffold into a kinase inhibitor backbone, such as a quinazoline core, which is prevalent in many approved kinase inhibitors.[8]

G cluster_start Starting Material cluster_functionalization Scaffold Functionalization cluster_coupling Core Assembly 4-Methoxyindoline_HCl 4-Methoxyindoline Hydrochloride N-Functionalized_4-Methoxyindoline N-Functionalized 4-Methoxyindoline 4-Methoxyindoline_HCl->N-Functionalized_4-Methoxyindoline N-Alkylation or N-Arylation Kinase_Inhibitor_Analog 4-Methoxyindoline-based Kinase Inhibitor N-Functionalized_4-Methoxyindoline->Kinase_Inhibitor_Analog Nucleophilic Aromatic Substitution Electrophilic_Quinazoline Electrophilic Quinazoline Core Electrophilic_Quinazoline->Kinase_Inhibitor_Analog

Caption: General workflow for synthesizing a 4-methoxyindoline-based kinase inhibitor.

By exploring various substituents on the indoline nitrogen and the quinazoline core, a library of compounds can be generated and screened for inhibitory activity against a panel of kinases. Subsequent structure-activity relationship (SAR) studies can then guide the optimization of lead compounds to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 4-methoxyindoline scaffold and the evaluation of the biological activity of the resulting analogs are crucial for understanding the SAR and for designing more potent and selective drug candidates.

Key points to consider when exploring the SAR of 4-methoxyindoline derivatives include:

  • Position and Nature of Substituents: The electronic and steric properties of substituents on the aromatic ring and the indoline nitrogen can significantly impact target binding and pharmacokinetic properties.

  • Role of the Methoxy Group: The 4-methoxy group's influence on the overall electronic character and conformation of the molecule should be carefully considered. Its hydrogen bond accepting capability can also play a role in target engagement.[6]

  • Stereochemistry: For chiral derivatives, the stereochemistry at the stereocenter(s) can have a profound effect on biological activity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, offering a robust platform for the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the context of CNS disorders and oncology, and its potential extends to other therapeutic areas where the indoline scaffold is known to be active.

Future research in this area will likely focus on:

  • Expansion of Chemical Space: The development of novel synthetic methodologies to further functionalize the 4-methoxyindoline core will open up new avenues for drug discovery.

  • Application in New Therapeutic Areas: Exploring the potential of 4-methoxyindoline derivatives in areas such as infectious diseases and inflammatory disorders could lead to the discovery of new drug candidates.

  • Advanced Drug Delivery Systems: The formulation of 4-methoxyindoline-based compounds into advanced drug delivery systems could enhance their therapeutic efficacy and reduce side effects.

By leveraging the insights and protocols presented in this guide, researchers can effectively utilize this compound to accelerate their drug discovery programs and contribute to the development of the next generation of innovative medicines.

References

The Indoline Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidine ring, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design and synthesis of a myriad of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted indoline compounds. We will delve into their significant roles as anticancer, antimicrobial, antioxidant, and neurological agents. This guide will explore the intricate structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for evaluating their biological efficacy, and present visual representations of key mechanisms and workflows to offer a holistic understanding for researchers, scientists, and drug development professionals.

The Indoline Nucleus: A Foundation for Diverse Bioactivity

The indoline core, also known as 2,3-dihydroindole, is a key structural motif found in numerous natural products and synthetic compounds with significant medicinal value.[1][2][3] Its non-planar, bicyclic structure provides a three-dimensional framework that can effectively interact with a variety of biological targets. The presence of a nitrogen atom in the five-membered ring introduces a site for hydrogen bonding, while the aromatic benzene ring can participate in hydrophobic and π-stacking interactions.[1] This inherent versatility allows for the strategic placement of various substituents to modulate the compound's physicochemical properties and biological activity. The indoline scaffold's ability to serve as a building block for diverse molecular architectures has solidified its importance in the ongoing quest for novel therapeutic agents.[4]

Anticancer Activity of Substituted Indolines

The development of novel anticancer agents is a critical area of research, and indoline derivatives have shown considerable promise in this field.[5][6] Their mechanisms of action are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Substituted indolines exert their anticancer effects through several well-defined mechanisms:

  • Tubulin Polymerization Inhibition: A significant number of indoline-based compounds act as potent inhibitors of tubulin polymerization.[6][7] By binding to the colchicine binding site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]

  • Kinase Inhibition: Many indoline derivatives are designed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For instance, sunitinib, an FDA-approved drug with an indolin-2-one core, is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in treating various cancers.

  • Induction of Apoptosis: Beyond cell cycle arrest, indoline compounds can trigger apoptosis through various signaling pathways.[8][9] This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[5]

  • NF-κB Inhibition: The transcription factor NF-κB is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is common in many cancers. Certain indoline-2-carboxylic acid derivatives have been shown to inhibit NF-κB activity, contributing to their cytotoxic effects against cancer cells.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of indoline derivatives is highly dependent on the nature and position of substituents on the indoline core.

  • Substitution at N-1: Modifications at the nitrogen atom of the indoline ring are crucial for activity. The introduction of various aryl or alkyl groups can significantly influence the compound's interaction with its biological target.

  • Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the aromatic ring play a vital role. Electron-withdrawing groups, such as halogens, or electron-donating groups can modulate the overall electron density of the molecule, affecting its binding affinity.

  • Substitution at C-3: The C-3 position is a common site for modification, often bearing groups that can interact with specific amino acid residues in the target protein.

Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted indoline derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A N-acetyl, 5-sulfonylamino benzamideVarious-[11]
Compound B 3-(trimethoxystyryl)-piperidinone replaced with indolineHepG28.97[11]
Compound C Bromophenol incorporating indolin-2-oneA549, Bel7402, HepG2, HeLa, HCT116Potent activity[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][8][11][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test indoline compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C.[8][11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[14]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8][14] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Compound_Prep Prepare serial dilutions of indoline compound Add_Compound Add compound to cells Compound_Prep->Add_Compound Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Substituted Indolines

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[16] Indoline derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[14][16]

Mechanisms of Antimicrobial Action

Substituted indolines can combat microbial growth through various mechanisms, including:

  • Disruption of Cell Membrane Integrity: Some indoline compounds can interfere with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.

  • Enzyme Inhibition: Indolines can inhibit essential microbial enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis.

  • Biofilm Inhibition: Bacterial biofilms are a major challenge in treating infections. Certain indoline derivatives have been shown to inhibit biofilm formation, making the bacteria more susceptible to antibiotics.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of indoline derivatives is influenced by their structural features:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on the aromatic ring, can affect its ability to penetrate the microbial cell wall and membrane.

  • Presence of Halogens: The introduction of halogen atoms (e.g., chlorine, bromine) on the indole ring has been shown to enhance antibacterial activity against various strains.[5]

  • N-Substitution: The nature of the substituent at the N-1 position can significantly impact the antimicrobial spectrum and potency.

Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted indoline and indole derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound D Spiroquinoline-indoline-dione derivativeEnterococcus faecalis375-750[14]
Compound E Spiroquinoline-indoline-dione derivativeStaphylococcus aureus750[14]
Compound F Indole-1,2,4 triazole conjugateCandida tropicalis2[9]
Compound G Indole-1,2,4 triazole conjugateCandida albicans2[9]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][17][18]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test indoline compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation of Microtiter Plate:

    • Inoculate each well containing the diluted antimicrobial agent with the standardized microbial suspension.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial dilution of indoline compound in broth Inoculation Inoculate wells with microbial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate plate for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection Determine_MIC Determine the MIC value Visual_Inspection->Determine_MIC

Caption: Workflow for the broth microdilution assay.

Antioxidant Activity of Substituted Indolines

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Indoline derivatives have been investigated for their antioxidant potential, acting as scavengers of free radicals.

Mechanisms of Antioxidant Action

The antioxidant activity of indoline compounds is primarily attributed to their ability to:

  • Donate a Hydrogen Atom: The N-H group of the indoline ring can donate a hydrogen atom to a free radical, thereby neutralizing it.

  • Donate an Electron: The electron-rich aromatic ring can donate an electron to a free radical, reducing its reactivity.

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of indoline derivatives can be enhanced by:

  • Electron-Donating Groups: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring increases the electron density and enhances the ability to donate a hydrogen atom or an electron.[2][3]

  • Steric Hindrance: The position of substituents can influence the accessibility of the N-H group, affecting its radical scavenging activity.

Data on Antioxidant Activity

The following table shows the IC50 values of selected indole derivatives in the DPPH radical scavenging assay.

CompoundDPPH IC50 (µM)Reference
Melatonin 125[19]
5-Hydroxy-L-tryptophan 3.196[19]
L-Tryptophan 9510[19]
Vitamin C (Ascorbic Acid) 65[19]
Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[1][10][20]

Step-by-Step Protocol: [1][10][12][20][21]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test indoline compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound at various concentrations.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

    • Determine the IC50 value from a plot of scavenging activity versus concentration.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[2][22][23][24]

Step-by-Step Protocol: [2][22][23][24]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix equal volumes of the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound at various concentrations to the wells of a 96-well plate.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a set time (e.g., 6 minutes).

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity and determine the IC50 value as described for the DPPH assay.

Neurological Activity of Substituted Indolines

Indoline derivatives have shown significant potential in the treatment of neurological disorders due to their ability to interact with various targets in the central nervous system (CNS).[15]

Mechanisms of Neurological Action
  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease. Several indolinone-based compounds have been identified as potent AChE inhibitors.[15][23]

  • Neuroprotection: Indoline derivatives can protect neurons from damage caused by oxidative stress, excitotoxicity, and other insults implicated in neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights
  • Dual Binding Site Inhibition of AChE: Potent indolinone-based AChE inhibitors often feature a hydrophobic indoline core that binds to the peripheral anionic site (PAS) of the enzyme, and a cationic moiety (e.g., N-benzylpyridinium) that interacts with the catalytic active site (CAS).[15]

  • Substituents on the Benzyl Ring: For AChE inhibitors with an N-benzylpyridinium group, the position and nature of substituents on the benzyl ring significantly affect potency. For example, a 2-chlorobenzyl derivative has been shown to be highly potent.[15]

Data on Neurological Activity

The following table shows the IC50 values of selected indolinone derivatives for acetylcholinesterase inhibition.

Compound IDSubstitution PatternAChE IC50 (nM)Reference
3c 2-chlorobenzyl derivative0.44[15]
Donepezil (Standard) -14.08[15]
IIId 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dioneMost potent in series[23]
Experimental Protocol: Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay, based on the Ellman method, measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[5]

Step-by-Step Protocol: [5][6]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and DTNB in the assay buffer.

    • Prepare a stock solution of the test indoline compound and a positive control inhibitor (e.g., donepezil) in a suitable solvent.

  • Assay Procedure in a 96-well plate:

    • Add the assay buffer, the test compound at various concentrations, and the AChE enzyme solution to the wells.

    • Include a control (no inhibitor) and a blank (no enzyme).

    • Pre-incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of ATCh and DTNB to all wells.

  • Absorbance Measurement:

    • Measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

    • Calculate the IC50 value from a plot of percent inhibition versus inhibitor concentration.

AChE Inhibition Assay Workflow

AChE_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare assay reagents (AChE, ATCh, DTNB) Add_Reagents Add buffer, compound, and AChE to wells Reagent_Prep->Add_Reagents Compound_Dilution Prepare serial dilutions of indoline compound Compound_Dilution->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Add_Substrate Add ATCh and DTNB to initiate reaction Pre_Incubate->Add_Substrate Read_Absorbance Measure absorbance at 412 nm Add_Substrate->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Synthesis of Substituted Indolines

The generation of diverse libraries of substituted indoline compounds for biological screening relies on efficient and versatile synthetic methodologies. Several classical and modern synthetic routes are employed to access this important scaffold.

  • Reduction of Indoles: A straightforward method for synthesizing indolines is the reduction of the corresponding indole. This can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions.

  • Fischer Indole Synthesis followed by Reduction: The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone. The resulting indole can then be reduced to the indoline.

  • Modern Synthetic Methods: More recent synthetic strategies offer greater control over substitution patterns and functional group tolerance. These include photocatalyzed reactions, metal-catalyzed cross-coupling reactions, and intramolecular cyclizations.[7][13][22] For instance, photocatalyzed decarboxylative radical arylation provides a green and efficient route to variously substituted indolines.[22]

Conclusion and Future Perspectives

The substituted indoline scaffold has unequivocally demonstrated its significance in the field of medicinal chemistry, serving as a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of their roles as anticancer, antimicrobial, antioxidant, and neurological agents, underpinned by an understanding of their mechanisms of action and structure-activity relationships. The detailed experimental protocols presented herein offer a practical framework for researchers to evaluate the biological potential of newly synthesized indoline derivatives.

The future of indoline-based drug discovery remains bright. Continued exploration of novel synthetic methodologies will enable the creation of more diverse and complex indoline libraries. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective inhibitors. Furthermore, the application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the identification of promising lead candidates. As our knowledge of the intricate biology of diseases expands, the versatile indoline scaffold is poised to play an even more prominent role in the development of next-generation therapeutics to address unmet medical needs.

References

The Versatile Scaffolding of 4-Methoxyindoline Hydrochloride: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the indoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Within this important class of building blocks, 4-methoxyindoline hydrochloride emerges as a particularly valuable synthon. The electron-donating methoxy group at the 4-position subtly modulates the electronic properties of the aromatic ring, influencing its reactivity and, ultimately, the pharmacological profile of its derivatives. The hydrochloride salt form enhances its stability and solubility, making it a practical and versatile starting material for a wide array of synthetic transformations.[1][2]

This technical guide provides an in-depth exploration of this compound as a pivotal building block. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into its application in the synthesis of complex and biologically relevant molecules. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound to accelerate their research endeavors.

Core Characteristics of this compound

Before embarking on its synthetic applications, a thorough understanding of the physical and chemical properties of this compound is essential.

Physicochemical Properties
PropertyValueSource
CAS Number 90609-70-4[1][3][4]
Molecular Formula C₉H₁₁NO·HCl[1][4]
Molecular Weight 185.65 g/mol [4]
Appearance Off-white to tan crystalline powder[1]
Purity ≥ 95-99% (HPLC)[1][3]
Storage Conditions 0-8 °C, protect from light[1]

The hydrochloride salt form is crucial for its utility, as it significantly improves the compound's solubility in various solvents compared to its free base form, facilitating its use in a broader range of reaction conditions.[1]

A Note on Synthesis: From Indole to Indoline

While this guide focuses on the applications of this compound, a brief overview of its synthesis provides valuable context. The typical synthetic route involves a two-step process:

  • Synthesis of 4-Methoxyindole: The precursor, 4-methoxyindole, can be synthesized through various established methods, often involving the cyclization of appropriately substituted anilines or phenylhydrazones.[1]

  • Reduction and Salt Formation: The crucial step is the reduction of the C2-C3 double bond of the 4-methoxyindole's pyrrole ring to form the indoline scaffold. This is commonly achieved using reducing agents like sodium cyanoborohydride in an acidic medium such as acetic acid. Following the reduction, the resulting 4-methoxyindoline free base is treated with anhydrous hydrogen chloride in a suitable solvent (e.g., diethyl ether or ethanol) to precipitate the stable hydrochloride salt.[1]

This transformation from an electron-rich indole to a saturated indoline fundamentally alters the chemical reactivity of the nitrogen atom, shifting it from a less nucleophilic, pyrrole-type nitrogen to a more traditional, secondary aliphatic amine. This change is the cornerstone of its utility as a building block.

Key Synthetic Transformations: Functionalizing the Indoline Core

The reactivity of this compound is dominated by the secondary amine of the pyrrolidine ring. This nitrogen atom serves as a versatile handle for introducing a wide range of substituents and building more complex molecular architectures.

N-Acylation: Forging the Amide Bond

N-acylation is a fundamental transformation that allows for the introduction of a carbonyl moiety, a common feature in many biologically active molecules, including ligands for melatonin and serotonin receptors.[5] The reaction involves the nucleophilic attack of the indoline nitrogen on an activated carbonyl species, such as an acyl chloride or an anhydride.

Causality in Experimental Design:

  • Choice of Acylating Agent: Acyl chlorides are highly reactive and often lead to rapid and high-yielding reactions. However, they also produce hydrochloric acid as a byproduct, which must be neutralized. Carboxylic acids, activated with coupling agents like HBTU, offer a milder alternative, which is particularly useful for sensitive substrates.[6]

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the HCl generated when using acyl chlorides. This prevents the protonation of the starting indoline, which would render it non-nucleophilic.[6]

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Anhydrous conditions are crucial to prevent the hydrolysis of the acylating agent.[6]

  • Temperature Control: The initial addition of the acyl chloride is typically performed at 0 °C to moderate the exothermic reaction and minimize side product formation. The reaction is then allowed to warm to room temperature to ensure completion.[6]

Experimental Protocol: N-Acetylation of 4-Methoxyindoline

This protocol is a representative example based on standard N-acylation procedures.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Basification: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and scavenge the HCl that will be produced during the reaction. Stir for 10-15 minutes.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-acetyl-4-methoxyindoline.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces carbon-based substituents directly onto the indoline nitrogen, a key step in the synthesis of many pharmacologically active compounds, including those targeting various receptors and enzymes.

Causality in Experimental Design:

  • Electrophile Choice: Alkyl halides (bromides or iodides) are common electrophiles for this transformation.

  • Base: A base such as potassium carbonate or cesium carbonate is typically used to deprotonate the indoline nitrogen, increasing its nucleophilicity.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the Sₙ2 reaction.

Workflow for N-Alkylation of 4-Methoxyindoline

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Start Dissolve 4-Methoxyindoline HCl in DMF AddBase Add K₂CO₃ or Cs₂CO₃ Start->AddBase Neutralize & Activate AddAlkylHalide Add Alkyl Halide (R-X) AddBase->AddAlkylHalide Create Nucleophile Heat Heat Reaction Mixture (e.g., 60-80 °C) AddAlkylHalide->Heat Promote Sₙ2 Quench Quench with Water Heat->Quench Stop Reaction Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Chromatography Extract->Purify End N-Alkyl-4-Methoxyindoline Purify->End

Caption: A typical workflow for the N-alkylation of 4-methoxyindoline.

Buchwald-Hartwig Amination: Forging C-N Bonds to Aromatic Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7][8] For 4-methoxyindoline, this reaction is of paramount importance as it allows for the direct attachment of the indoline scaffold to various aromatic and heteroaromatic systems, creating N-aryl indolines. These structures are prevalent in pharmaceuticals and materials science.[9]

Causality in Experimental Design:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the indoline to form the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.[11]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and the base.

  • Inert Atmosphere: The palladium(0) catalyst is oxygen-sensitive, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).[12]

Catalytic Cycle of Buchwald-Hartwig Amination with 4-Methoxyindoline

Buchwald_Hartwig_Cycle pd0 L-Pd(0) ox_add L-Pd(II)(Ar)(X) pd0->ox_add Oxidative Addition lig_exch L-Pd(II)(Ar)(Indoline) ox_add->lig_exch Ligand Exchange red_elim Reductive Elimination lig_exch->red_elim Deprotonation red_elim->pd0 Reforms Catalyst product N-Aryl-4-methoxyindoline red_elim->product ar_x Ar-X ar_x->ox_add indoline 4-Methoxyindoline indoline->lig_exch base Base base->lig_exch

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Applications in the Synthesis of Bioactive Molecules

The synthetic transformations described above are not merely academic exercises; they are enabling technologies for the creation of molecules with significant therapeutic potential. The 4-methoxyindoline scaffold is a key component in the development of ligands for various neurological targets.

Serotonin and Melatonin Receptor Ligands

Both serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) are crucial neuromodulators that regulate a vast array of physiological processes, including sleep, mood, and circadian rhythms.[5][13] Consequently, their receptors are important drug targets. The 4-methoxyindoline core can be seen as a conformationally restricted analog of the tryptamine side chain present in these endogenous ligands. This structural feature can be exploited to design novel receptor agonists and antagonists with improved selectivity and pharmacokinetic properties.

For instance, N-acylation of 4-methoxyindoline with various acyl chlorides, followed by further functionalization, can lead to potent melatonin receptor ligands.[14][15] Similarly, Buchwald-Hartwig coupling can be used to attach aromatic moieties that mimic the indole nucleus of serotonin, leading to the development of novel serotonergic agents.[16]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the synthetic chemist's toolbox. Its stable, easy-to-handle salt form, combined with the nucleophilic secondary amine, provides a reliable entry point for a diverse range of synthetic transformations, including N-acylation, N-alkylation, and palladium-catalyzed C-N bond formation. The strategic placement of the methoxy group offers a means to fine-tune the electronic and steric properties of the resulting molecules, a critical aspect in modern drug discovery.

As the demand for novel therapeutics targeting the central nervous system continues to grow, the importance of privileged scaffolds like 4-methoxyindoline is set to increase. Future research will likely focus on developing novel, stereoselective functionalizations of the indoline ring and expanding its application in the synthesis of an even broader range of complex natural products and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis Utilizing 4-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Fischer Indole Synthesis in Modern Drug Discovery

Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and widely utilized methods for the construction of the indole nucleus.[1] This heterocyclic motif is a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products, pharmaceuticals, and biologically active compounds.[2][3] The ability to introduce a variety of substituents onto the indole ring by selecting appropriately substituted phenylhydrazines and carbonyl compounds makes this reaction exceptionally versatile.[4]

This guide focuses on the practical application of 4-methoxyindoline hydrochloride (which is readily converted to 4-methoxyphenylhydrazine hydrochloride in situ or used as a direct precursor) in the Fischer indole synthesis. The methoxy group, a powerful electron-donating substituent, significantly influences the reaction's progression and outcome. Understanding its electronic effects is paramount for predicting regioselectivity and mitigating the formation of unexpected byproducts.[5][6] We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and address common challenges to empower researchers in their synthesis of valuable methoxy-substituted indoles.

Mechanistic Insights: The Journey from Hydrazone to Indole

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and a ketone or aldehyde into an indole.[1] The generally accepted mechanism, first proposed by Robinson, involves several key transformations.[7]

  • Hydrazone Formation: The reaction initiates with the condensation of the (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This step is typically rapid and can often be performed in the same pot as the subsequent cyclization.[8]

  • Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine (or 'ene-hydrazine') form under acidic conditions.[7][8]

  • [9][9]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a concerted, pericyclic[9][9]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond. This step transiently disrupts the aromaticity of the benzene ring to form a di-imine intermediate.[4][10]

  • Rearomatization and Cyclization: The intermediate quickly rearomatizes. The newly formed aniline nitrogen then acts as a nucleophile, attacking the imine carbon to form a five-membered ring, yielding an aminoacetal (or aminal).[1][7]

  • Ammonia Elimination: Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, and the indole ring is formed, driven by the stability of the final aromatic system.[1]

The Influence of the 4-Methoxy Group

The electron-donating nature of the methoxy group at the 4-position of the phenylhydrazine ring generally facilitates the reaction.[6] However, its position can also lead to unexpected outcomes. While a 4-methoxy substituent reliably leads to a 7-methoxyindole, ortho-substituted methoxyphenylhydrazones are known to be particularly susceptible to forming "abnormal" products.[5][11] This can occur via cyclization on the same side as the methoxy group, leading to its substitution. For example, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been reported to yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected 7-methoxyindole derivative.[11] This highlights the critical importance of choosing the correct starting isomer and carefully controlling reaction conditions.

Fischer_Indole_Synthesis_Mechanism

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of 7-methoxyindoles using 4-methoxyphenylhydrazine hydrochloride and a suitable ketone.

Materials and Equipment
  • Reactants: 4-Methoxyphenylhydrazine hydrochloride, desired ketone (e.g., cyclohexanone, ethyl methyl ketone), acid catalyst (see table below), and appropriate solvents.

  • Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Safety Equipment: Fume hood, safety glasses, lab coat, chemically resistant gloves.

Catalyst and Solvent Selection

The choice of acid catalyst and solvent is critical and depends on the reactivity of the specific substrates. A summary of commonly used systems is provided below.[2]

Catalyst SystemTypical ConditionsNotes
Glacial Acetic Acid Reflux (approx. 118 °C)Often serves as both catalyst and solvent. Good for many standard syntheses.[2]
Polyphosphoric Acid (PPA) 80 - 150 °CA strong dehydrating agent and acid; can promote cyclization of less reactive substrates.
Zinc Chloride (ZnCl₂) 150 - 200 °C (often in a high-boiling solvent like toluene or xylene)A common and effective Lewis acid catalyst.[8]
Ethanolic HCl Reflux (approx. 78 °C)Milder conditions, but can lead to side reactions like ether formation with the solvent.[11]
p-Toluenesulfonic Acid (p-TsOH) Reflux in toluene or xylene with Dean-Stark trapAllows for azeotropic removal of water, driving the reaction to completion.[2]
Step-by-Step Synthesis Protocol (One-Pot Method)

This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq.).

  • Reagent Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per gram of hydrazine) followed by the ketone (1.0 - 1.2 eq.). If not using an acidic solvent, add the chosen acid catalyst (e.g., p-TsOH, 0.1-0.2 eq. or ZnCl₂, 1.0-2.0 eq.).

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (see table above) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, often UV-active, spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If using a strong acid like PPA, carefully quench the reaction by pouring it over crushed ice with stirring.

    • Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane, 3 x 50 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific product. Indoles can sometimes streak on silica; adding a small amount of triethylamine (~0.5%) to the eluent can improve the separation.[9]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be employed for solid products.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

FIS_Workflow

Troubleshooting and Scientific Integrity

A self-validating protocol requires an understanding of potential pitfalls. The following points are crucial for success and ensuring the integrity of your results.

  • Low or No Product Formation:

    • Cause: Insufficiently acidic conditions, unstable hydrazone intermediate, or decomposition of the product.[9]

    • Solution: Screen different acid catalysts or increase the catalyst loading. Consider a two-step procedure where the hydrazone is pre-formed and isolated before indolization. Ensure the work-up neutralizes the acid promptly to prevent product degradation.[5][9]

  • Formation of Abnormal Products/Regioisomers:

    • Cause: As discussed, ortho-substituted methoxy phenylhydrazones can lead to substitution of the methoxy group.[11] Unsymmetrical ketones can lead to two different regioisomers.[8]

    • Solution: For predictable synthesis of 7-methoxyindoles, always use a para-substituted (4-methoxy) phenylhydrazine. When using unsymmetrical ketones, be aware that a mixture of products is possible. The ratio of these products can be influenced by the acidity of the medium and steric factors.[12]

  • Purification Challenges:

    • Cause: Indoles are relatively polar and contain an N-H group, which can lead to streaking on silica gel.[9] The reaction can also produce tarry byproducts.

    • Solution: Use a modified eluent containing a small amount of a basic modifier like triethylamine.[9] If the product is an oil, ensure all solvent is removed in vacuo. If the product is a solid, recrystallization may be a more effective purification method than chromatography.

Conclusion

The Fischer indole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. When employing this compound, researchers can access a wide array of 7-methoxyindoles, which are valuable precursors in drug development. By understanding the underlying mechanism, carefully selecting reaction conditions, and being cognizant of potential side reactions, particularly those influenced by the methoxy substituent, scientists can reliably and efficiently synthesize these important heterocyclic compounds. This guide provides the foundational knowledge and practical protocols to achieve this with confidence and scientific rigor.

References

Harnessing the 4-Methoxyindoline Scaffold: A Gateway to Novel Serotonergic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocols for the Synthesis of Novel Therapeutic Agents from 4-Methoxyindoline Hydrochloride

Introduction: The Privileged 4-Methoxyindoline Scaffold

The indoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal scaffold for targeting a variety of receptors and enzymes. The introduction of a methoxy group at the 4-position, as in 4-methoxyindoline, significantly influences the electronic properties of the aromatic ring, enhancing its potential for specific molecular interactions. This electron-donating group can modulate the binding affinity and selectivity of ligands for their biological targets.

This compound is a versatile and readily available starting material for the synthesis of novel therapeutic agents. Its enhanced solubility in polar solvents makes it amenable to a wide range of reaction conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic manipulation of this compound to generate novel compounds with potential therapeutic applications, particularly as serotonergic agents. We will focus on the synthesis of a novel Vilazodone analogue, a compound with potential dual activity as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.

Strategic Approach: Building a Vilazodone Analogue

Vilazodone is an established antidepressant that features a substituted indole core linked to a piperazine moiety. Our strategy involves a convergent synthesis, where the 4-methoxyindoline core is first functionalized with a butyl linker, followed by coupling with a suitable piperazine derivative. This approach allows for modularity, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Caption: Convergent synthetic strategy for the "4-Methoxy-Vilazodone" analogue.

Experimental Protocols

Part 1: Synthesis of N-(4-chlorobutyl)-4-methoxyindoline (Intermediate 1)

This protocol details the N-alkylation of this compound with 1-bromo-4-chlorobutane. The use of a dihaloalkane allows for the introduction of a four-carbon linker with a terminal chloride, which will be the reactive site for the subsequent coupling reaction. A base is required to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the indoline nitrogen.

Materials:

  • This compound

  • 1-Bromo-4-chlorobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for chromatography

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexane).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium salts and wash with dichloromethane.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 30% EtOAc) to afford N-(4-chlorobutyl)-4-methoxyindoline as a pale yellow oil.

Parameter Value
Reactants 4-Methoxyindoline HCl, 1-Bromo-4-chlorobutane
Base K₂CO₃
Solvent Acetonitrile
Temperature Reflux (~82°C)
Reaction Time 12-16 hours
Typical Yield 70-80%
Part 2: Synthesis of 1-(Benzofuran-5-yl)-4-(4-(4-methoxyindolin-1-yl)butyl)piperazine ("4-Methoxy-Vilazodone" Analogue)

This protocol describes the coupling of the N-alkylated 4-methoxyindoline (Intermediate 1) with 1-(benzofuran-5-yl)piperazine. This is a nucleophilic substitution reaction where the piperazine nitrogen displaces the chloride from the butyl chain of Intermediate 1.

Materials:

  • N-(4-chlorobutyl)-4-methoxyindoline (Intermediate 1)

  • 1-(Benzofuran-5-yl)piperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Methanol (MeOH) for chromatography

Protocol:

  • Reaction Setup: To a round-bottom flask, add N-(4-chlorobutyl)-4-methoxyindoline (1.0 eq), 1-(benzofuran-5-yl)piperazine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in anhydrous dimethylformamide.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the final product as a solid.

Parameter Value
Reactants N-(4-chlorobutyl)-4-methoxyindoline, 1-(Benzofuran-5-yl)piperazine
Base K₂CO₃
Catalyst KI
Solvent DMF
Temperature 80-90°C
Reaction Time 8-12 hours
Typical Yield 60-75%

Characterization Data (Expected)

Compound Technique Expected Data
Intermediate 1 ¹H NMR (CDCl₃)δ 7.0-6.5 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 3.6 (t, 2H, N-CH₂), 3.3 (t, 2H, CH₂-Cl), 3.0 (t, 2H, Ar-CH₂), 2.8 (t, 2H, N-CH₂), 1.9-1.7 (m, 4H, -CH₂CH₂-)
MS (ESI+)m/z [M+H]⁺ calculated for C₁₃H₁₈ClNO
Final Product ¹H NMR (CDCl₃)δ 7.8-6.8 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃), 3.3-2.5 (m, 16H, piperazine-H, N-CH₂, Ar-CH₂) 1.7-1.5 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃)Aromatic and aliphatic signals consistent with the proposed structure.
HRMS (ESI+)m/z [M+H]⁺ calculated for C₂₇H₃₃N₃O₂

Workflow Visualization

Caption: Detailed experimental workflow for the two-part synthesis.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and adaptable framework for the synthesis of novel therapeutic agents derived from this compound. The successful synthesis of a Vilazodone analogue demonstrates the utility of this scaffold in accessing complex molecules with potential serotonergic activity. Researchers can further expand upon this work by:

  • Varying the Linker: Employing different dihaloalkanes to modulate the length and flexibility of the linker between the indoline and piperazine moieties.

  • Diversifying the Piperazine Fragment: Introducing a wide range of substituted piperazines to explore the structure-activity relationships at the 5-HT1A receptor and serotonin transporter.

  • Modifying the Indoline Core: Exploring further functionalization of the aromatic ring or the indoline nitrogen to fine-tune the pharmacological profile.

By leveraging the synthetic strategies presented herein, the 4-methoxyindoline scaffold can serve as a powerful platform for the discovery and development of next-generation therapeutics for neurological and psychiatric disorders.

Application Note: 4-Methoxyindoline Hydrochloride as a Versatile Precursor for Novel Neuroscience Research Tools

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive compounds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-methoxyindoline hydrochloride (CAS No: 90609-70-4) as a key building block in the synthesis of potent and selective ligands for neurological targets. We present a comprehensive protocol for the N-acylation of 4-methoxyindoline, a foundational step for creating a diverse library of molecules targeting systems like the serotonin (5-HT) and melatonin receptors.[2][3][4] This guide emphasizes the rationale behind experimental choices, self-validating protocol design through rigorous characterization, and the ultimate application of these synthesized tools in neuroscience research.

Introduction: The Strategic Importance of the 4-Methoxyindoline Scaffold

This compound is a crystalline solid featuring a dihydroindole (indoline) core with a methoxy group at the 4-position.[5][6] The indoline nucleus provides a rigid, three-dimensional framework ideal for interaction with various biological targets, while the methoxy group at the 4-position significantly influences the electronic properties and lipophilicity of the molecule, which can be critical for receptor binding and blood-brain barrier penetration.[5][7] The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base, making it a convenient starting material for synthesis.[2][5]

Indole and indoline derivatives are central to the development of drugs targeting the central nervous system (CNS).[1][8][9] They are key components in ligands for a wide array of neurological targets, including:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood, cognition, and psychosis.[4][10][11]

  • Melatonin (MT1/MT2) Receptors: Crucial for regulating circadian rhythms and sleep-wake cycles.[3][12][13]

  • Glutamate Transporters and NMDA Receptors: As demonstrated by caged compounds like MNI-D-aspartate, which utilizes a related 4-methoxy-7-nitroindolinyl core.[14]

This guide focuses on a foundational synthetic transformation—N-acylation—to illustrate the utility of this compound in generating valuable precursors for these targets.

Physicochemical Properties & Safe Handling

Before beginning any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource(s)
CAS Number 90609-70-4[2][5][6]
Molecular Formula C₉H₁₂ClNO[5][6]
Molecular Weight 185.65 g/mol [5]
Appearance Off-white to tan crystalline powder[2][6]
Solubility Enhanced water solubility due to salt form[2][5]
Storage Store at 0-8 °C in a dark place under an inert atmosphere[2][5]

Safety & Handling: this compound is classified as an irritant.[15]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15][16] Avoid inhalation of dust and direct contact with skin and eyes.[15] Wash hands thoroughly after handling.

Synthetic Protocol: N-Acylation of 4-Methoxyindoline

This protocol details a general yet robust method for the N-acylation of 4-methoxyindoline. This reaction is a gateway to producing a wide range of amides, which are themselves important pharmacophores or can be further reduced to substituted amines, dramatically expanding the chemical space accessible from this single precursor.

Overall Synthetic Workflow

The process follows a logical progression from starting material to a fully characterized intermediate, ready for further elaboration or biological screening.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Isolation cluster_analysis Characterization reagent 4-Methoxyindoline HCl base Neutralization (Free Base Generation) reagent->base Step 1 reaction N-Acylation with Acyl Chloride/Anhydride base->reaction Step 2 workup Aqueous Workup & Extraction reaction->workup Step 3 purify Column Chromatography workup->purify Step 4 analysis NMR, LC-MS, FTIR purify->analysis Step 5 product Final Product: N-Acyl-4-Methoxyindoline analysis->product

Caption: General workflow for the synthesis and characterization of N-acyl-4-methoxyindoline.

Principle and Rationale

The protocol involves two key stages:

  • Neutralization: 4-Methoxyindoline is supplied as a hydrochloride salt. The acidic proton on the nitrogen must be removed to generate the free base, which is the nucleophilic species required for the subsequent reaction. A mild inorganic base like sodium bicarbonate or an organic base like triethylamine is used for this purpose.

  • N-Acylation: The secondary amine of the free indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The presence of a non-nucleophilic base (like triethylamine or pyridine) is crucial to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Materials and Reagents
ReagentPurposeTypical Grade
This compoundStarting Material≥98%
Dichloromethane (DCM)Anhydrous SolventAnhydrous, ≥99.8%
Triethylamine (TEA) or PyridineBase / HCl ScavengerAnhydrous, ≥99.5%
Acetyl Chloride (or other acyl chloride)Acylating Agent≥98%
Saturated aq. NaHCO₃Workup (Quenching/Washing)Reagent Grade
Brine (Saturated aq. NaCl)Workup (Washing)Reagent Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Silica GelStationary Phase (Chromatography)230-400 mesh
Ethyl Acetate / HexanesMobile Phase (Chromatography)HPLC Grade
Step-by-Step Experimental Protocol

Reaction Setup:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 10-20 mL per gram of starting material).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (TEA, 2.2 eq) dropwise to the stirring suspension. Allow the mixture to stir for 15-20 minutes at 0 °C. The initial hydrochloride salt will be neutralized to form the free base in situ.

Acylation Reaction: 5. In a separate dry vial, dissolve the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) in a small amount of anhydrous DCM. 6. Add the acyl chloride solution dropwise to the reaction flask at 0 °C over 10-15 minutes. Causality Note: A slow, cold addition is critical to control the exothermicity of the acylation reaction and prevent side reactions. 7. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 8. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the polar starting material. The reaction is typically complete within 1-3 hours.

Workup and Isolation: 9. Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Wash the organic layer sequentially with water (1x) and brine (1x). Trustworthiness Note: These washes remove excess base, salts, and water-soluble impurities, which is essential for obtaining a clean product. 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: 13. The resulting crude residue should be purified by flash column chromatography on silica gel.[17][18] 14. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to isolate the pure N-acyl-4-methoxyindoline product. 15. Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product, typically as a solid or viscous oil.

Characterization: Validating the Synthetic Outcome

Confirming the structure and purity of the synthesized compound is a non-negotiable step for ensuring the reliability of subsequent biological data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For N-acetyl-4-methoxyindoline, one would expect to see the appearance of a new singlet around 2.2 ppm corresponding to the acetyl methyl protons and characteristic shifts in the aromatic and aliphatic protons of the indoline core.[19][20]

  • Mass Spectrometry (MS): Techniques like LC-MS or direct infusion ESI-MS are used to confirm the molecular weight of the product. The observed mass should correspond to the calculated exact mass of the target molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can confirm the functional group transformation. A strong carbonyl (C=O) stretch for the newly formed amide should be visible, typically in the range of 1630-1680 cm⁻¹.[19]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.[2]

Application in Neuroscience: Targeting the 5-HT2A Receptor

The N-acyl-4-methoxyindoline synthesized via the protocol above is a versatile intermediate. By choosing different acyl chlorides, a variety of side chains can be introduced. These can be further modified (e.g., amide reduction to an amine) to create potent ligands. For instance, many 5-HT2A agonists and antagonists feature an N-alkylated tryptamine or phenethylamine-like structure.[21] The 4-methoxyindoline core can serve as a bioisostere or a key binding element for these receptors.

A synthesized agonist targeting the 5-HT2A receptor can be used to:

  • Probe the receptor's role in synaptic plasticity and cognitive function.

  • Investigate the downstream signaling cascades in specific neuronal populations.

  • Serve as a tool compound in animal models of psychiatric disorders like depression and schizophrenia.[10]

The 5-HT2A Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.

G agonist 5-HT2A Agonist (Synthesized Tool) receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Cleavage dag DAG pip2->dag Cleavage er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Effects ca2->downstream pkc->downstream

Caption: Simplified 5-HT2A receptor signaling cascade initiated by an agonist.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete neutralization of HCl salt; inactive acylating agent (hydrolyzed); insufficient reaction time.Ensure 2.2 eq of TEA is used; use a fresh bottle of acyl chloride; monitor reaction by TLC until starting material is consumed.
Multiple Spots on TLC Side reactions (e.g., di-acylation, ring opening); degradation of product.Maintain 0 °C during addition; ensure reaction is not run for an excessive amount of time.
Difficulty in Purification Product and impurities have similar polarity.Try a different solvent system for chromatography (e.g., DCM/Methanol); consider recrystallization if the product is a solid.[18][22]
Product is an Inseparable Oil Product may not be crystalline at room temperature.Ensure all solvent is removed under high vacuum; proceed with characterization as an oil.

Conclusion

This compound is an accessible and highly valuable starting material for the synthesis of sophisticated molecular probes for neuroscience research. Its rigid core and tunable electronic properties make it an ideal scaffold for designing ligands with high affinity and selectivity for key neurological targets. The N-acylation protocol described herein represents a simple, reliable, and foundational method for unlocking the synthetic potential of this versatile building block, paving the way for the development of next-generation tools to unravel the complexities of the central nervous system.

References

Application Notes and Protocols: Synthesis and Evaluation of Anti-Inflammatory Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Potential of the Indole Scaffold in Inflammation Research

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but also a key driver of chronic diseases ranging from arthritis to neurodegenerative disorders and cancer. A central pathway in inflammation involves the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones of treatment, and many of the most potent agents are built around the indole nucleus.

The indole ring is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility allow it to interact with a wide range of biological targets.[3] The discovery of Indomethacin, a potent but non-selective COX inhibitor, highlighted the potential of indole-3-acetic acid derivatives in modulating inflammation.[4] Modern drug discovery efforts have since focused on refining this scaffold to create derivatives with high potency and selectivity for COX-2, aiming to retain therapeutic efficacy while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][5][6]

This guide provides a comprehensive overview of the rationale, synthesis, and biological evaluation of novel anti-inflammatory indole derivatives, designed to equip researchers with the foundational knowledge and practical protocols to advance their own discovery programs.

Part 1: Rationale for Molecular Design - Targeting COX-2 Selectivity

The development of selective COX-2 inhibitors was a landmark in medicinal chemistry. The key to this selectivity lies in exploiting a subtle structural difference between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket, which is absent in the more constricted COX-1 active site.

Our synthetic strategy focuses on indole derivatives designed to exploit this difference. The core design principles are:

  • The Indole Core: Serves as the primary scaffold, mimicking the binding of the natural substrate, arachidonic acid.

  • N1-Aryl Substitution: Substitution on the indole nitrogen with specific aryl groups can enhance binding and modulate activity.

  • C3-Side Chain: A crucial component for interacting with the active site. For our target compounds, we will synthesize an acetohydrazide side chain, which serves as a versatile handle for further derivatization.

  • Terminal Aryl Moiety: Appending a substituted phenyl ring via a hydrazone linkage allows the molecule to extend into the selective side pocket of the COX-2 enzyme, a feature that sterically hinders binding to COX-1.[3] Groups like sulfonyls (-SO2CH3) or specific halogens on this terminal ring are classic COX-2 pharmacophores.[5]

Part 2: Synthetic Strategies & Protocols

While numerous methods exist for indole synthesis, the Fischer indole synthesis remains a robust and versatile classical method for creating substituted indoles from readily available starting materials.[7][8][9][10] However, to improve efficiency and align with modern green chemistry principles, we will also discuss the integration of microwave-assisted synthesis, which dramatically reduces reaction times and often improves yields.[11]

Overall Synthetic Workflow

The synthesis of our target compounds, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives, is a multi-step process. This workflow provides a clear path from starting materials to the final, biologically active compounds.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Start Indole-3-acetic acid derivative (Starting Material) Step1 Esterification Start->Step1 EtOH, H₂SO₄ Step2 Hydrazinolysis Step1->Step2 Hydrazine Hydrate Step3 Condensation (Schiff Base Formation) Step2->Step3 Substituted Benzaldehyde, AcOH Purification Recrystallization / Column Chromatography Step3->Purification Final_Product Target Indole Derivative Purification->Final_Product NMR ¹H & ¹³C NMR Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR FT-IR Final_Product->IR Bio_Eval In Vitro Anti-inflammatory Assay (e.g., NO Production in RAW 264.7 cells) Final_Product->Bio_Eval Data_Analysis IC₅₀ Determination Bio_Eval->Data_Analysis

Caption: General workflow for synthesis, characterization, and evaluation.

Protocol 1: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (Intermediate)

This protocol is adapted from methodologies described by S. M. R. N. Kiran et al.[3] It involves the initial synthesis of an essential hydrazide intermediate from a commercially available indole derivative.

Materials:

  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (80%)

  • Reflux apparatus, magnetic stirrer, ice bath, Buchner funnel

Step-by-Step Procedure:

  • Esterification:

    • In a 250 mL round-bottom flask, dissolve 0.01 mol of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid in 100 mL of absolute ethanol.

    • Cool the flask in an ice bath and slowly add 2-3 mL of concentrated H₂SO₄ dropwise with constant stirring.

    • Fit the flask with a condenser and reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

    • The ethyl ester will precipitate out. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Hydrazinolysis:

    • To the dried ethyl ester (0.01 mol) in a 250 mL round-bottom flask, add 80 mL of absolute ethanol.

    • Add 0.02 mol of hydrazine hydrate to the mixture.

    • Reflux the reaction mixture for 20 hours.[12]

    • After reflux, cool the mixture and pour it onto crushed ice.

    • The solid acetohydrazide intermediate will separate. Collect the product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the product from ethyl acetate to yield the pure intermediate, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide.

Protocol 2: Synthesis of Final Indole Derivatives (Schiff Base Formation)

Materials:

  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (from Protocol 1)

  • Various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methylsulfonylbenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of the acetohydrazide intermediate in 50 mL of absolute ethanol.

  • Add 0.01 mol of the desired substituted benzaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction flask. The product will often crystallize out of the solution upon cooling.

  • Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the final product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Microwave-Assisted Alternative: For a greener and more rapid synthesis, Step 3 of Protocol 2 can be adapted for microwave irradiation.[11][13]

  • Combine the reactants in a microwave-safe vessel with a minimal amount of a high-boiling point solvent like ethanol.

  • Irradiate at a controlled temperature (e.g., 120-140 °C) for a significantly shorter time (e.g., 5-15 minutes).

  • Work-up follows the same procedure of cooling, filtration, and purification.

Characterization

The synthesized compounds must be rigorously characterized to confirm their structure and purity.[3][12][14]

TechniqueExpected Observations
¹H NMR Signals corresponding to indole ring protons, methoxy group singlet (~3.8 ppm), methyl group singlet (~2.3 ppm), methylene protons, aromatic protons from the benzaldehyde moiety, and a characteristic N-H proton signal.
¹³C NMR Peaks confirming the number of unique carbon atoms in the structure, including signals for the indole core, carbonyl carbon, and the substituted phenyl ring.
Mass Spec (MS) A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the target compound.
FT-IR (KBr) Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), and C=N stretching (imine, ~1570 cm⁻¹).

Part 3: Biological Evaluation - Assessing Anti-Inflammatory Activity

Confirming the biological activity of the synthesized compounds is a critical final step. A widely used and reliable in vitro model for inflammation involves using murine macrophage cells (RAW 264.7), which produce nitric oxide (NO) via inducible nitric oxide synthase (iNOS) when stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[15][16][17] Inhibiting this NO production is a key indicator of anti-inflammatory potential.

Mechanism of Action: COX-2 Inhibition

The primary mechanism by which these indole derivatives are expected to exert their anti-inflammatory effect is through the selective inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins like PGE₂.

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂) (Pro-inflammatory mediators) COX2->PGs Catalyzes Indole Indole Derivative (Synthesized Compound) Indole->COX2 Inhibits Inflammation Inflammation (Pain, Swelling, Fever) PGs->Inflammation Leads to

Caption: Inhibition of the COX-2 pathway by synthesized indole derivatives.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is based on established methods for assessing NO production in LPS-stimulated RAW 264.7 macrophages.[16][17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized indole derivatives (dissolved in DMSO to create stock solutions)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plates

  • MTT reagent for cytotoxicity assay

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours (37 °C, 5% CO₂) to allow them to adhere.[16]

  • Compound Treatment:

    • Prepare serial dilutions of your synthesized indole derivatives and a positive control (e.g., Indomethacin) in serum-free DMEM. The final DMSO concentration should be non-toxic (<0.1%).

    • Remove the old media from the cells and replace it with media containing the various concentrations of your test compounds. Include wells for "cells only" (negative control) and "cells + LPS" (vehicle control).

    • Pre-incubate the cells with the compounds for 1 hour.

  • Inflammation Induction:

    • To all wells except the negative control, add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.[16]

    • Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well containing the supernatant.[15][16]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader. The intensity of the color (a magenta azo dye) is proportional to the nitrite concentration.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in your samples.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

  • Cytotoxicity Assay (MTT):

    • It is crucial to determine if the observed reduction in NO is due to anti-inflammatory activity or simply cell death.

    • After collecting the supernatant for the Griess assay, perform a standard MTT assay on the remaining cells in the original plate to assess cell viability at each compound concentration.[16] A valid result requires that the compound is non-toxic at its effective anti-inflammatory concentrations.

Alternative Assay: Direct COX-2 Enzyme Inhibition

For more direct evidence of target engagement, a cell-free fluorometric COX-2 inhibitor screening kit can be used.[19][20][21] These kits provide recombinant human COX-2 enzyme and a probe that fluoresces upon reacting with the prostaglandin intermediate produced by the enzyme. The reduction in fluorescence in the presence of the synthesized compound is directly proportional to its inhibitory activity.[22]

Compound IDSynthetic Yield (%)NO Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
S3 855.20.45>100
S7 816.80.78>80
S14 884.50.39>120
Indomethacin N/A3.10.55~15
Celecoxib N/A4.80.05>300
Note: Data is representative and compiled from literature for illustrative purposes.[2][3][4]

Conclusion and Future Directions

The protocols detailed herein provide a robust framework for the synthesis, characterization, and biological evaluation of novel indole derivatives as potent and selective anti-inflammatory agents. By combining classical synthetic wisdom with modern techniques and targeted biological assays, researchers can efficiently identify and optimize lead compounds. The structure-activity relationship (SAR) data generated from these studies is invaluable; for instance, understanding how different substituents on the terminal phenyl ring affect COX-2 selectivity can guide the next round of rational drug design.[1][5] Future work should focus on in vivo animal models of inflammation (e.g., carrageenan-induced paw edema) to validate the efficacy and safety profiles of the most promising candidates identified through these in vitro screens.[3][23]

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 4-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-Methoxyindoline hydrochloride, a crucial intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The causality behind the selection of chromatographic parameters is explained in depth, providing a framework for adaptation and troubleshooting. This document also outlines the necessary steps for method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction

This compound is a versatile heterocyclic compound widely used as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its molecular structure, featuring an indoline core with a methoxy group, makes it a key precursor for more complex bioactive molecules.[2] The purity of this intermediate is of paramount importance, as any impurities can carry through the synthetic pathway, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Therefore, a reliable and validated analytical method for assessing the purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility for non-volatile compounds.[3] This application note provides a comprehensive guide to a specific reversed-phase HPLC (RP-HPLC) method, developed based on the physicochemical properties of the analyte and established chromatographic principles for related indoline and aromatic amine compounds.[4][5]

The methodology is presented with an emphasis on scientific rationale, ensuring that the user understands not just the "how" but also the "why" behind each step. Furthermore, the protocol is framed within the context of ICH Q2(R2) guidelines for analytical method validation, providing a clear pathway to generating trustworthy and defensible data.[6][7][8][9][10]

Physicochemical Properties and Chromatographic Considerations

Understanding the properties of this compound is fundamental to developing a successful HPLC method.

  • Structure and Polarity: The molecule consists of a saturated pyrrolidine ring fused to a methoxy-substituted benzene ring.[2] The secondary amine in the indoline structure (pKa ~4-5) will be protonated at acidic pH, increasing its polarity and water solubility. The hydrochloride salt form further enhances its aqueous solubility.[1][2]

  • UV Absorbance: The aromatic ring with the methoxy group is the primary chromophore. Based on data for structurally similar compounds like 4-methoxyindole and 4-methoxyphenol, strong UV absorbance is expected in the range of 220-230 nm and a secondary maximum around 270-285 nm.[11] A detection wavelength of 225 nm is chosen for high sensitivity to both the parent compound and potential impurities that may lack the full aromatic character.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar phase provides excellent hydrophobic retention for the aromatic portion of the molecule.[12] The use of a modern, end-capped C18 column is crucial to minimize peak tailing that can result from the interaction of the basic amine group with residual acidic silanols on the silica support.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is required for effective elution in RP-HPLC.

    • Aqueous Phase (Mobile Phase A): A 20 mM potassium phosphate buffer adjusted to pH 3.0 is chosen. Operating at an acidic pH ensures that the secondary amine of the indoline is consistently protonated, leading to a single, sharp peak. The buffer also helps to suppress the ionization of any free silanol groups on the stationary phase, further improving peak shape.

    • Organic Phase (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. It provides good solvating power for the analyte and potential impurities.

    • Elution Mode: A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable timeframe. The gradient starts with a higher percentage of the aqueous phase to retain polar impurities and gradually increases the organic phase concentration to elute the main analyte and any non-polar impurities.

Experimental Protocol

Materials and Instrumentation
Item Specification
Instrumentation HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, or equivalent).
Reagents This compound Reference Standard (≥99% purity).
Potassium phosphate monobasic (KH₂PO₄), HPLC grade.
Phosphoric acid (H₃PO₄), analytical grade.
Acetonitrile (ACN), HPLC grade.
Water, HPLC grade or Milli-Q.
Labware Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or Nylon).
Solution Preparation
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 35 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.07030
25.03070
30.03070
30.17030
35.07030
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the peak area percent of the main component relative to the total area of all peaks detected in the chromatogram.

  • Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that any peaks corresponding to the solvent or blank are disregarded. The integration parameters should be set to detect all impurity peaks, with a threshold typically set just above the baseline noise.

Method Validation Framework (ICH Q2(R2))

For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for its intended purpose.[10] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo, stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation), and impurity-spiked samples. The method should show good resolution between the main peak and any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standard solutions over a specified range (e.g., 50% to 150% of the nominal sample concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are typically between 98.0% and 102.0% recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. The relative standard deviation (%RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Workflow and Data Visualization

The overall process for the purity analysis of this compound is depicted in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting A Mobile Phase & Diluent Preparation B Standard Solution (0.1 mg/mL) A->B C Sample Solution (0.5 mg/mL) A->C F Inject Blank, Standard, & Sample Solutions B->F C->F D HPLC System Setup (Gradient Method) E System Suitability Test (SST) D->E E->F G Chromatogram Integration F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation (Including Validation Data) H->I

Caption: HPLC Purity Analysis Workflow.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and robust framework for determining the purity of this compound. The selection of a C18 column with an acidic phosphate buffer and an acetonitrile gradient is scientifically justified based on the analyte's chemical properties, ensuring good peak shape and resolution from potential impurities. By following the outlined protocol and adhering to the principles of method validation described by ICH guidelines, laboratories can confidently assess the quality of this critical pharmaceutical intermediate, thereby ensuring the integrity of the subsequent drug development and manufacturing processes.

References

Application Note: A Scalable, Field-Proven Protocol for the Large-Scale Synthesis of 4-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxyindoline hydrochloride is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its unique structure is leveraged by researchers to develop novel therapeutic agents and explore complex biological pathways.[1][2] This application note provides a comprehensive, in-depth guide for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the strategic decisions behind the chosen synthetic route, focusing on scalability, safety, and efficiency. We present a robust, two-stage process commencing with the synthesis of the 4-methoxyindole precursor, followed by a catalytic hydrogenation and subsequent salt formation. Each stage is detailed with step-by-step protocols, process optimization insights, and critical safety considerations tailored for drug development professionals and process chemists.

Strategic Overview of the Synthetic Pathway

The successful large-scale synthesis of a pharmaceutical intermediate is not merely an amplification of a laboratory-scale reaction. It requires a strategic approach that prioritizes cost-effective starting materials, manageable reaction conditions, high yields, and a minimal environmental footprint. The chosen pathway for this compound is a three-part process designed for scalability and robustness:

  • Part I: Synthesis of 4-Methoxyindole: The indole core is constructed from a commercially available substituted nitroaromatic compound. This method is selected for its reliability and avoidance of harsh or difficult-to-handle reagents often associated with other indole syntheses.

  • Part II: Reduction to 4-Methoxyindoline: The aromatic pyrrole ring of the indole is selectively reduced to the corresponding indoline. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and favorable atom economy.

  • Part III: Hydrochloride Salt Formation: The resulting 4-Methoxyindoline, typically an oil or low-melting solid, is converted to its hydrochloride salt. This provides a stable, crystalline, and highly soluble solid that is easier to handle, purify, and store, which is crucial for pharmaceutical applications.[1][2]

G cluster_0 Overall Synthetic Workflow Start 2-Methoxy-6-nitrotoluene Step1 Part I: Indole Synthesis (Leimgruber-Batcho Analogue) Start->Step1  [Ref: 2] Intermediate 4-Methoxyindole Step1->Intermediate Step2 Part II: Catalytic Hydrogenation Intermediate->Step2  [Ref: 4, 13] FreeBase 4-Methoxyindoline (Free Base) Step2->FreeBase Step3 Part III: Salt Formation (HCl Addition) FreeBase->Step3 Product 4-Methoxyindoline HCl Step3->Product

Caption: Overall workflow for the synthesis of 4-Methoxyindoline HCl.

Protocol I: Large-Scale Synthesis of 4-Methoxyindole

Principle & Rationale: The synthesis of the 4-methoxyindole precursor is achieved via a modified Leimgruber-Batcho approach, starting from 1-methoxy-2-methyl-3-nitrobenzene (commercially known as 2-methoxy-6-nitrotoluene). This route involves the formation of an enamine intermediate, followed by reductive cyclization.[3] For large-scale operations, this method is advantageous as it avoids the need for protecting groups and utilizes readily available, cost-effective reagents. The reductive cyclization with activated zinc powder in acetic acid is a classic and reliable method for this transformation.[3]

Materials and Equipment:

  • Reagents: 2-Methoxy-6-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Zinc dust (activated), Acetic acid, Ethyl acetate, Sodium bicarbonate, Magnesium sulfate, Celite.

  • Equipment: Jacketed glass reactor with overhead stirrer and temperature probe, reflux condenser, addition funnel, large-scale filtration apparatus (e.g., Nutsche filter), rotary evaporator.

Step-by-Step Protocol:

Step 1: Enamine Formation

  • Charge the jacketed reactor with 2-Methoxy-6-nitrotoluene (1.0 eq) and N,N-Dimethylformamide (DMF) (approx. 10 volumes).

  • With moderate stirring, add pyrrolidine (1.1 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).[3]

  • Heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 3-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cool the mixture to room temperature. The crude enamine solution can be used directly in the next step or concentrated under reduced pressure to remove excess reagents if necessary. For large-scale work, proceeding directly is often more efficient.

Step 2: Reductive Cyclization

  • In a separate vessel, prepare activated zinc by stirring zinc dust (approx. 5.0 eq) in 0.5N HCl for 1 hour, followed by washing with water, ethanol, and ether, then drying under vacuum.[3] This step is critical for ensuring high reactivity.

  • Transfer the crude enamine solution from Step 1 to a larger reactor and dilute with acetic acid (approx. 5 volumes).

  • Cool the solution to 20 °C using the reactor jacket.

  • Begin adding the activated zinc powder portion-wise, carefully monitoring the internal temperature. The reaction is exothermic; maintain the temperature between 20-30 °C using controlled addition and cooling.[3]

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

  • Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separation funnel or reactor equipped for liquid-liquid extraction. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid) and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Methoxyindole.

  • For large-scale purification, recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) is preferable to chromatography.

Process Insights & Safety:

  • Exotherm Management: The reductive cyclization with zinc is highly exothermic. Portion-wise addition of the zinc powder and efficient cooling are essential to prevent temperature runaways.[4]

  • Zinc Activation: The quality of the zinc activation directly impacts the reaction yield and rate. Ensure the zinc is thoroughly washed and dried.

  • Waste Disposal: The workup generates significant zinc salt waste, which must be disposed of according to environmental regulations.

Protocol II: Catalytic Reduction to 4-Methoxyindoline

Principle & Rationale: The conversion of the indole to an indoline requires the reduction of the C2-C3 double bond within the pyrrole ring. While chemical reductants like sodium cyanoborohydride can achieve this[2][5], catalytic hydrogenation is superior for large-scale production. It offers high yields, generates no stoichiometric byproducts, and allows for the catalyst to be recovered and potentially reused, making it a greener and more cost-effective choice.[6]

G cluster_1 Choice of Reduction Method Start 4-Methoxyindole Decision Select Reduction Method Start->Decision Option1 Chemical Reduction (e.g., NaBH3CN in Acetic Acid) Decision->Option1 Lab Scale [Ref: 4] Option2 Catalytic Hydrogenation (e.g., H2, Pd/C) Decision->Option2 Large Scale [Ref: 13] Result 4-Methoxyindoline Option1->Result Pros1 Pros: - Mild conditions - No pressure equipment needed Option1->Pros1 Cons1 Cons: - Stoichiometric toxic waste (cyanide) - Higher cost at scale Option1->Cons1 Option2->Result Pros2 Pros: - High atom economy (clean) - Catalyst is recyclable - Cost-effective at scale Option2->Pros2 Cons2 Cons: - Requires pressure reactor - Catalyst handling safety Option2->Cons2

Caption: Decision matrix for the reduction of 4-methoxyindole.

Materials and Equipment:

  • Reagents: 4-Methoxyindole, 5% Palladium on Carbon (Pd/C, 50% wet), Ethanol or Methanol.

  • Equipment: High-pressure hydrogenation reactor (autoclave) with gas inlet, pressure gauge, and temperature control; spark-proof mechanical stirrer; filtration system for catalyst removal.

Step-by-Step Protocol:

  • Charge the autoclave with 4-Methoxyindole (1.0 eq) and a suitable solvent such as ethanol (10-15 volumes).

  • Under an inert atmosphere (e.g., nitrogen), carefully add the 5% Pd/C catalyst (typically 1-5 mol% loading). The wet catalyst is used to minimize the risk of ignition.

  • Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all oxygen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Begin stirring and heat the mixture to 40-50 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can be confirmed by HPLC analysis of a carefully vented sample.

  • Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of Celite to remove the palladium catalyst. This step must be performed carefully; the catalyst on the filter pad should not be allowed to dry completely in the air, as it can be pyrophoric. Wash the filter pad with the reaction solvent.

  • The resulting filtrate contains the 4-Methoxyindoline free base and can be taken directly to the next step.

Process Insights & Safety:

  • Catalyst Handling: Palladium on carbon is pyrophoric when dry and exposed to air, especially after use. Always handle it in a wet state and under an inert atmosphere.

  • Hydrogen Safety: Ensure the reactor is properly rated for the intended pressure and that all fittings are leak-proof. The area should be well-ventilated and free of ignition sources.

  • Catalyst Filtration: The filtration to remove the catalyst is a critical safety step. Using a closed filtration system like a Nutsche filter is recommended to minimize operator exposure and fire risk.

Protocol III: Salt Formation and Final Isolation

Principle & Rationale: The free base of 4-Methoxyindoline is often an oil, which is difficult to purify and handle. Conversion to the hydrochloride salt provides a stable, free-flowing crystalline solid.[2] This is achieved by treating a solution of the free base with hydrogen chloride, causing the salt to precipitate.

Materials and Equipment:

  • Reagents: 4-Methoxyindoline solution (from Protocol II), Isopropanol, Diethyl ether, Hydrogen chloride (as a solution in isopropanol or as anhydrous gas).

  • Equipment: Jacketed glass reactor, filtration apparatus, vacuum oven.

Step-by-Step Protocol:

  • Transfer the filtrate containing 4-Methoxyindoline into a clean, dry reactor.

  • If necessary, concentrate the solution to a smaller volume. A common practice is to solvent-swap to a solvent in which the hydrochloride salt has low solubility, such as isopropanol or diethyl ether.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of hydrogen chloride in isopropanol (or bubble anhydrous HCl gas through the solution) while stirring.

  • The this compound will precipitate as a solid. Monitor the pH to ensure slight acidity (pH 1-2).

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize crystallization.

  • Collect the solid product by filtration. Wash the filter cake with cold diethyl ether or another non-polar solvent to remove impurities.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Quality Control and Characterization

To ensure the final product meets the standards required for pharmaceutical development, a rigorous quality control process is essential.

ParameterSpecificationAnalytical Method
Appearance Off-white to tan crystalline powder[1]Visual Inspection
Purity ≥ 99.0%[1]HPLC
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Melting Point Report value (literature varies)Melting Point Apparatus
Residual Solvents Within ICH limitsGC-HS

Conclusion

This application note details a comprehensive and scalable three-part process for the large-scale synthesis of this compound. By focusing on robust and well-established chemical transformations and prioritizing safety and efficiency, this guide provides researchers and process chemists with a reliable framework for producing this valuable pharmaceutical intermediate. The emphasis on catalytic hydrogenation and controlled crystallization ensures a process that is not only high-yielding but also aligned with the principles of green chemistry and industrial viability.

References

Application Notes and Protocols for the N-Arylation of 4-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the N-arylation of 4-methoxyindoline hydrochloride with various aryl halides. The N-aryl indoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. This guide focuses on the practical application of modern cross-coupling methodologies, primarily the Buchwald-Hartwig amination, to achieve this critical transformation. We delve into the mechanistic rationale behind reagent selection, with a special emphasis on the challenges and solutions associated with using an amine hydrochloride salt. Detailed, step-by-step protocols, comparative data, and troubleshooting insights are provided to enable researchers, scientists, and drug development professionals to successfully implement these reactions in their laboratories.

Introduction: The Significance of N-Aryl Indolines

The indoline nucleus is a cornerstone of heterocyclic chemistry, and its N-arylated derivatives are of particular importance in drug discovery. The strategic installation of an aryl group on the indoline nitrogen can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. The 4-methoxy substituent on the indoline ring, an electron-donating group, can also modulate the reactivity of the nitrogen atom and the overall electronic properties of the resulting N-aryl indoline.

The direct coupling of 4-methoxyindoline with aryl halides presents a synthetic challenge, as the starting material is often supplied as a hydrochloride salt to improve its stability and handling. The protonated nitrogen is non-nucleophilic and cannot participate directly in cross-coupling reactions. Therefore, careful selection of the reaction conditions, particularly the base, is paramount for success. This guide will primarily focus on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination, with a comparative overview of the classical copper-catalyzed Ullmann condensation.

Core Concepts: Navigating the N-Arylation Landscape

The formation of a C(aryl)-N bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[1] The reaction is catalyzed by a palladium complex and requires a stoichiometric amount of a strong base.

The Catalytic Cycle: The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Pd(II) Complex Ar-Pd(II)-X(L) Pd(0)L->Pd(II) Complex Oxidative Addition (Ar-X) Amine Complex Ar-Pd(II)-NHR'R''+ X- Pd(II) Complex->Amine Complex Amine Coordination (R'R''NH) Amido Complex Ar-Pd(II)-NR'R''(L) Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with: - 4-Methoxyindoline HCl - Aryl Halide - Pd Catalyst/Ligand - Base B Evacuate and backfill with Argon (3x) A->B C Add anhydrous solvent via syringe B->C D Heat to desired temperature (e.g., 80-110 °C) with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with solvent (e.g., EtOAc) F->G H Filter through Celite to remove solids G->H I Wash with water and brine H->I J Dry over Na₂SO₄ or MgSO₄ I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

References

Application Notes & Protocols: The Strategic Use of 4-Methoxyindoline Hydrochloride in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyindoline hydrochloride, and its free base 4-methoxyindole, represent a class of pivotal building blocks in the intricate field of natural product synthesis. The strategic placement of the methoxy group at the C4 position of the indole nucleus profoundly influences the molecule's electronic properties, enhancing its nucleophilicity and directing regiochemical outcomes in key bond-forming reactions.[1] This heightened and directed reactivity makes it an indispensable precursor for a multitude of complex alkaloids and pharmacologically active agents.[1][2][3] This guide provides an in-depth exploration of its application, focusing on the total synthesis of the opioid agonistic alkaloid, Mitragynine. We will dissect the causality behind experimental choices, present validated, step-by-step protocols, and offer insights gleaned from seminal works in the field to empower researchers in their synthetic endeavors.

The 4-Methoxyindole Motif: A Gateway to Complexity

The indole core is a ubiquitous feature in natural products, largely due to its biosynthetic origin from the amino acid tryptophan.[4] While the indole nucleus is inherently electron-rich, the addition of a methoxy substituent further activates the ring system. Specifically, the C4-methoxy group serves two primary functions in synthesis:

  • Electronic Activation: The electron-donating nature of the methoxy group enhances the nucleophilic character of the indole ring, particularly at the C3 position, facilitating reactions such as the Pictet-Spengler cyclization, a cornerstone of alkaloid synthesis.[5][6]

  • Structural Foundation: It provides the necessary oxygenation pattern found in a wide array of natural products, including the Corynanthe, Iboga, and Aspidosperma alkaloids. Synthetically installing this group at a late stage can be challenging, making 4-methoxyindole a highly strategic starting material.

Our case study will focus on the total synthesis of Mitragynine, the primary alkaloid in the plant Mitragyna speciosa.[7] Its structure features the characteristic 9-methoxy-substituted tetracyclic core, making 4-methoxyindole the logical and efficient starting point for its construction.[6][8][9]

Overall Synthetic Strategy for Mitragynine

The convergent synthesis of Mitragynine hinges on the coupling of two key fragments: a tryptamine derivative derived from 4-methoxyindole and a functionalized monoterpene unit (a secologanin derivative). The core architecture is then forged using a bio-inspired Pictet-Spengler reaction.

Mitragynine_Synthesis_Strategy cluster_0 Key Fragments cluster_1 Core Assembly & Completion Start 4-Methoxyindole Tryptamine (R)-4-Methoxy-α- cyanotryptamine Start->Tryptamine Multi-step Conversion PictetSpengler Diastereoselective Pictet-Spengler Reaction Tryptamine->PictetSpengler Coupling Partner A Secologanin Secologanin Derivative Secologanin->PictetSpengler Coupling Partner B Core Tetracyclic Intermediate PictetSpengler->Core Forms Core Structure Mitragynine (-)-Mitragynine Core->Mitragynine Late-Stage Modifications Pictet_Spengler_Mechanism Tryptamine 4-MeO-Tryptamine Derivative Iminium Iminium Ion Intermediate Tryptamine->Iminium Condensation Aldehyde Secologanin Derivative (Aldehyde) Aldehyde->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Iminium->Cyclization Rate-determining step Core Tetracyclic Core (Strictosidine Derivative) Cyclization->Core Forms C-C bond

References

Application Notes and Protocols for the Biological Evaluation of Novel 4-Methoxyindoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-Methoxyindoline Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Methoxy-substituted indoles, in particular, have garnered significant interest due to their enhanced reactivity and diverse biological activities.[1] The 4-methoxyindoline hydrochloride scaffold represents a promising area for drug discovery, with derivatives showing potential in the development of agents targeting neurological disorders and cancer.[2][3] The hydrochloride salt form typically enhances solubility, making these compounds amenable to a wide range of biological assays.[2]

This guide provides a comprehensive framework for the initial biological characterization of novel this compound derivatives. As a hypothetical case study, we will focus on a putative derivative, "Compound X," designed to target a G-protein coupled receptor (GPCR), a common target for indole-based compounds. We will outline a tiered approach, beginning with target engagement and moving through functional cellular responses and downstream signaling pathway modulation.

Part 1: Primary Target Engagement - Radioligand Binding Assay

To ascertain whether Compound X directly interacts with its intended GPCR target, a competitive radioligand binding assay is the gold standard.[4][5] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).[4]

Causality Behind Experimental Choices:
  • Receptor Source: We use cell membranes from a stable cell line (e.g., HEK293) overexpressing the target GPCR to ensure a high density of receptors, leading to a robust signal.

  • Radioligand Selection: A high-affinity, commercially available radioligand with known binding characteristics (Kd) for the target receptor is chosen to ensure sensitive detection of competitive binding.

  • Assay Format: A filtration-based assay is employed to separate receptor-bound from free radioligand, a reliable and high-throughput method for membrane-bound receptors.[4]

Experimental Workflow: Radioligand Binding

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis prep1 Culture & Harvest Cells prep2 Homogenize in Lysis Buffer prep1->prep2 prep3 Centrifuge to Pellet Membranes prep2->prep3 prep4 Resuspend & Determine Protein Conc. prep3->prep4 assay1 Incubate Membranes, Radioligand & Compound X prep4->assay1 assay2 Separate Bound/Free Ligand (Filtration) assay1->assay2 assay3 Wash Filters assay2->assay3 acq1 Add Scintillation Cocktail assay3->acq1 acq2 Count Radioactivity acq1->acq2 acq3 Calculate Ki from IC50 acq2->acq3

Caption: Workflow for the competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand (e.g., [3H]-ligand) at a concentration equal to its Kd

  • Compound X serial dilutions

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well plates

  • Glass fiber filters (presoaked in 0.3% PEI)

  • FilterMate™ harvester

  • Scintillation cocktail

  • MicroBeta counter

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from the expressing cell line and determine the protein concentration using a BCA assay.[6]

  • Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:

    • 150 µL of membrane homogenate (50-120 µg protein)

    • 50 µL of Compound X at various concentrations

    • 50 µL of radioligand solution[6]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]

  • Filtration: Stop the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.[6]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a MicroBeta counter.[6]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]

Data Presentation: Binding Affinity of Compound X
CompoundTarget GPCRIC50 (nM)Ki (nM)
Compound XReceptor Y85.242.6
Control LigandReceptor Y10.55.25

Part 2: Functional Cellular Response - Calcium Mobilization Assay

Many GPCRs, upon activation, couple to Gq proteins, leading to the release of intracellular calcium stores.[7] A calcium mobilization assay is a robust method to measure the functional consequences of receptor binding, distinguishing between agonists, antagonists, and allosteric modulators.[8][9]

Causality Behind Experimental Choices:
  • Assay Principle: We utilize a calcium-sensitive fluorescent dye that is loaded into cells. An increase in intracellular calcium upon receptor activation leads to a measurable increase in fluorescence.[8] This provides a real-time kinetic readout of receptor function.

  • Cell Line: The same stable cell line from the binding assay is used to ensure a direct correlation between binding and function.

  • No-Wash Formulation: Modern dye kits often include probenecid or similar reagents that prevent the dye from being extruded by the cells, simplifying the protocol by eliminating wash steps.[10]

Experimental Workflow: Calcium Mobilization

G cluster_0 Cell Preparation cluster_1 Assay Protocol cluster_2 Data Acquisition cell1 Seed Cells in 96-well Plate cell2 Incubate Overnight cell1->cell2 assay1 Load Cells with Calcium-Sensitive Dye cell2->assay1 assay2 Incubate assay1->assay2 assay3 Add Compound X assay2->assay3 acq1 Measure Fluorescence Kinetics (e.g., FLIPR) assay3->acq1 acq2 Determine EC50/IC50 acq1->acq2

Caption: Workflow for the calcium mobilization functional assay.

Protocol 2: Calcium Mobilization Assay

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium

  • FLIPR Calcium 5 Assay Kit or similar

  • Compound X serial dilutions

  • Control agonist and antagonist

  • 96-well black-walled, clear-bottom plates

  • FlexStation® 3 or similar fluorescence plate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay and incubate overnight.[8]

  • Dye Loading: Aspirate the culture medium and add 100 µL of the prepared calcium dye loading buffer to each well.[8]

  • Incubation: Incubate the plate for 60 minutes at 37°C.[8]

  • Compound Addition & Reading: Place the plate in a fluorescence plate reader. Record a baseline fluorescence, then automatically inject Compound X (or controls) and continue to measure the fluorescence intensity over time to capture the kinetic response.[10]

  • Data Analysis:

    • Agonist Mode: Calculate the peak fluorescence response and plot against the log concentration of Compound X to determine the EC50.

    • Antagonist Mode: Pre-incubate cells with Compound X before adding a known agonist at its EC80 concentration. Plot the inhibition of the agonist response against the log concentration of Compound X to determine the IC50.

Data Presentation: Functional Activity of Compound X
Assay ModeCompoundEC50 (nM)Max Response (% of Control)
AgonistCompound X120.495%
AgonistControl Agonist15.8100%

Part 3: Downstream Signaling - MAPK/ERK Pathway Activation

GPCR activation can trigger intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates key cellular processes like proliferation and survival.[11][12] Western blotting for phosphorylated ERK1/2 (p-ERK) is a definitive method to confirm that receptor activation by Compound X translates into downstream signaling.[13]

Causality Behind Experimental Choices:
  • Phospho-Specific Antibodies: We use antibodies that specifically recognize the phosphorylated (activated) forms of kinases like MEK and ERK. This provides direct insight into the activation state of the signaling pathway.[13]

  • Loading Control: Normalizing data to a housekeeping protein (e.g., GAPDH or β-actin) is crucial to correct for any variations in protein loading between lanes, ensuring the observed changes are due to pathway modulation and not experimental artifact.[11]

  • Time Course: Analyzing signaling at different time points after compound addition is important, as phosphorylation events are often transient.

Signaling Pathway: MAPK/ERK Cascade

G CompoundX Compound X GPCR Target GPCR CompoundX->GPCR Activates Gq Gq Protein GPCR->Gq PLC Phospholipase C Gq->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription

Caption: Simplified MAPK/ERK signaling pathway activated by a GPCR.

Protocol 3: Western Blot for p-ERK1/2

Materials:

  • Cells expressing the target GPCR

  • Compound X

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Serum-starve cells overnight, then treat with various concentrations of Compound X for a set time (e.g., 15 minutes).

  • Lysis & Quantification: Wash cells with ice-cold PBS and lyse. Determine protein concentration of the lysates.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature.[13] Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.[13]

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping & Re-probing: Strip the membrane and re-probe with antibodies for total ERK and GAPDH to ensure equal loading.

  • Densitometry: Quantify band intensity using software like ImageJ. Normalize p-ERK levels to total ERK and then to the loading control.

Data Presentation: MAPK/ERK Pathway Activation by Compound X
TreatmentConc. (nM)Fold Change p-ERK/Total ERK (Normalized)
Untreated01.0
Compound X101.8
Compound X1004.5
Compound X10004.3

Part 4: Assessing General Cellular Health - Cell Viability Assay

It is crucial to ensure that the observed activities of Compound X are not due to cytotoxic effects. The MTT assay is a standard colorimetric method for assessing cell viability and metabolic activity.[15][16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT salt to purple formazan crystals.[15]

Causality Behind Experimental Choices:
  • Principle: The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cell viability.[16]

  • Time Point: A longer incubation time (e.g., 24-48 hours) is chosen to assess potential long-term effects on cell proliferation or viability, which might be missed in short-term functional assays.

  • Solubilization: A solubilizing agent (e.g., DMSO) is required to dissolve the formazan crystals before absorbance can be measured.[16]

Experimental Workflow: MTT Cell Viability Assay

G cluster_0 Cell Treatment cluster_1 MTT Assay cluster_2 Data Acquisition treat1 Seed Cells in 96-well Plate treat2 Treat with Compound X treat1->treat2 treat3 Incubate (24-48h) treat2->treat3 assay1 Add MTT Reagent treat3->assay1 assay2 Incubate (2-4h) assay1->assay2 assay3 Solubilize Formazan (Add DMSO) assay2->assay3 acq1 Read Absorbance (~570 nm) assay3->acq1 acq2 Calculate % Viability acq1->acq2

Caption: Workflow for the MTT cell viability assay.

Protocol 4: MTT Cell Viability Assay

Materials:

  • Target cells (e.g., HEK293)

  • Cell culture medium

  • Compound X serial dilutions

  • MTT reagent (5 mg/mL in PBS)[16]

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of concentrations of Compound X and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[16]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[17]

  • Data Analysis: Express the absorbance values as a percentage of the untreated control to determine cell viability.

Conclusion and Self-Validating Principles

This tiered approach provides a robust system for the initial characterization of novel this compound derivatives. The self-validating nature of this workflow is embedded in its logical progression:

  • Binding confirms Target Engagement: A positive result in the binding assay confirms that the compound physically interacts with the target receptor.

  • Function confirms Binding Relevance: The calcium assay validates that this binding event leads to a functional cellular response (agonism or antagonism).

  • Signaling confirms Mechanism: Western blotting for p-ERK confirms that the functional response propagates to downstream intracellular signaling pathways.

  • Viability confirms Specificity: The MTT assay ensures that the observed effects are due to specific modulation of the target pathway, not general cytotoxicity.

By integrating these assays, researchers can build a comprehensive and reliable profile of their lead compounds, providing a solid foundation for further preclinical development. Adherence to established guidelines for assay development and validation is critical for ensuring data integrity and reproducibility.[18][19][20]

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Yield of 4-Methoxyindoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxyindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Its successful and high-yield synthesis is crucial for the efficient progress of drug discovery and development projects. The synthetic route, typically involving the preparation of 4-methoxyindole followed by its reduction to 4-methoxyindoline and subsequent conversion to the hydrochloride salt, presents several challenges that can impact the overall yield and purity. This guide will address these challenges in a practical, question-and-answer format, providing not just the "how" but also the "why" behind each recommendation.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Synthesis of 4-Methoxyindole Precursor

Question: My initial synthesis of 4-methoxyindole is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of the 4-methoxyindole precursor are a common hurdle. The root cause often lies in the reaction conditions or the purity of the starting materials. A widely used method for indole synthesis is the Fischer indole synthesis; however, other methods like the Reissert and Madelung syntheses also exist. For the purpose of this guide, we will focus on a common synthetic route from 2-methoxy-6-nitrotoluene.

Potential Causes and Solutions:

  • Incomplete Reaction in the Initial Condensation Step: The initial step often involves the formation of an enamine or a related intermediate. To ensure this reaction goes to completion, consider the following:

    • Purity of Reagents: Ensure that reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine are of high purity and handled under anhydrous conditions.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). You may need to increase the reaction time or temperature to drive the reaction to completion.

  • Inefficient Reductive Cyclization: The subsequent step of reducing the nitro group and cyclizing to form the indole ring is critical.

    • Choice and Activity of the Reducing Agent: Activated zinc powder in acetic acid is a common choice. Ensure the zinc is freshly activated to maximize its reactivity. The temperature should be carefully controlled to prevent side reactions.

    • Catalyst Activity in Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon), ensure the catalyst is active and not poisoned.[1]

  • Product Degradation: Indoles can be sensitive to strongly acidic conditions and high temperatures.

    • Temperature Control: Maintain the recommended temperature throughout the reaction. Excursions can lead to the formation of tar-like byproducts.

    • Acid Concentration: If using an acid-catalyzed method, optimize the concentration of the acid.

Issue 2: Incomplete or Sluggish Reduction of 4-Methoxyindole to 4-Methoxyindoline

Question: The catalytic hydrogenation of my 4-methoxyindole to 4-methoxyindoline is slow or incomplete. What could be the problem?

Answer: The reduction of the indole ring to an indoline is a well-documented challenge in organic synthesis. The aromaticity of the indole ring makes it relatively resistant to reduction.

Potential Causes and Solutions:

  • Catalyst Inactivation (Poisoning): The indoline product, being a secondary amine, can act as a catalyst poison, binding to the active sites of the metal catalyst (e.g., Pt/C, Pd/C) and inhibiting its activity.[2]

    • Acidic Conditions: Performing the hydrogenation in the presence of an acid, such as p-toluenesulfonic acid or acetic acid, can mitigate catalyst poisoning. The acid protonates the indoline nitrogen, preventing its lone pair from coordinating to the metal catalyst.[2]

    • Catalyst Loading: Increasing the catalyst loading may be necessary, especially if some degree of poisoning is unavoidable.

  • Insufficient Reaction Conditions:

    • Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed at a reasonable rate.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to over-reduction or side reactions. Optimization is key.

  • Over-reduction to Octahydroindole: Prolonged reaction times or harsh conditions can lead to the further reduction of the benzene ring, resulting in the formation of octahydroindole byproducts.[2]

    • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.

Issue 3: Difficulty in Isolating and Purifying this compound

Question: I am having trouble precipitating or crystallizing pure this compound from my reaction mixture. What are the best practices for this step?

Answer: The isolation and purification of the hydrochloride salt is a critical final step that significantly impacts the final yield and purity.

Potential Causes and Solutions:

  • Improper Solvent Choice for Salt Formation: The choice of solvent is crucial for efficient precipitation of the hydrochloride salt.

    • Anhydrous Conditions: It is often preferable to perform the salt formation under substantially water-free conditions to obtain a crystalline, anhydrous salt.[3]

    • Solvent System: A common method is to dissolve the 4-methoxyindoline free base in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and then add a solution of HCl in an organic solvent (e.g., HCl in isopropanol or dioxane) or bubble anhydrous HCl gas through the solution.[3][4] The hydrochloride salt, being less soluble in the organic solvent, will precipitate out.

  • Presence of Impurities Inhibiting Crystallization: Impurities from previous steps can interfere with the crystallization process, leading to the formation of oils or impure solids.

    • Purification of the Free Base: It is highly recommended to purify the 4-methoxyindoline free base by column chromatography before proceeding with the salt formation. A common eluent system for indolines is a mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane.[1]

    • Washing the Salt: After filtration, wash the collected hydrochloride salt with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any residual soluble impurities.[4]

  • Suboptimal Recrystallization Conditions: If the initial precipitate is not sufficiently pure, recrystallization may be necessary.

    • Solvent Selection: Finding a suitable solvent or solvent system for recrystallization is key. For hydrochloride salts, polar solvents like ethanol or isopropanol, or mixtures with less polar co-solvents, are often effective.[4] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for reducing 4-methoxyindole to 4-methoxyindoline?

A1: Two of the most reliable methods are:

  • Catalytic Hydrogenation: This method typically employs a platinum or palladium catalyst (e.g., Pt/C or Pd/C) under a hydrogen atmosphere. To overcome the challenge of catalyst poisoning by the indoline product, the reaction is often carried out in an acidic medium (e.g., with p-toluenesulfonic acid in water or acetic acid).[2] This method is considered "green" as it avoids the use of stoichiometric reagents.[2]

  • Reduction with Sodium Borohydride in Acetic Acid: This combination of reagents can effectively reduce the indole double bond. The reaction proceeds through the protonation of the indole at the C-3 position by acetic acid, followed by hydride attack from sodium borohydride.[5][6]

Q2: Can I use Sodium Borohydride (NaBH₄) alone to reduce 4-methoxyindole?

A2: No, sodium borohydride alone is generally not strong enough to reduce the electron-rich indole ring. The reaction requires activation of the indole, typically by protonation in an acidic medium like acetic acid or trifluoroacetic acid.[5]

Q3: How do I convert the 4-methoxyindoline free base to its hydrochloride salt?

A3: A common and effective method is to dissolve the purified 4-methoxyindoline free base in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or isopropanol. Then, a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) is added dropwise with stirring. The this compound will precipitate out of the solution and can be collected by filtration. Alternatively, anhydrous HCl gas can be bubbled through the solution.[3][7]

Q4: What are some good solvent systems for the recrystallization of this compound?

A4: The choice of recrystallization solvent is highly dependent on the specific properties of your compound and any impurities present. However, some common starting points for recrystallizing hydrochloride salts include:

  • Isopropanol[4]

  • Ethanol/water mixture

  • Methanol/diethyl ether mixture

  • Acetone/water mixture[8]

The general principle is to dissolve the salt in a minimum amount of hot solvent in which it is soluble and then allow it to cool slowly. If a single solvent is not effective, a two-solvent system (one in which the salt is soluble and one in which it is insoluble) can be employed.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyindole (Example Route)

This protocol is a representative example and may require optimization based on your specific laboratory conditions and starting materials.

Step 1: 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine Synthesis

  • To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in 100 ml of DMF, add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).

  • Reflux the mixture for 3 hours.

  • Concentrate the mixture to half its volume under reduced pressure.

  • Pour the remaining mixture into a separatory funnel containing ether and water.

  • Extract the aqueous layer with ether.

  • Wash the combined organic phases with saturated NaCl solution and dry over MgSO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Step 2: Synthesis of 4-Methoxyindole

  • Prepare activated zinc by stirring zinc powder (31.6 g) in 0.5N HCl (150 ml) for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.

  • Dissolve the crude product from Step 1 (10 g) in acetic acid (46 ml).

  • Add the activated zinc portion-wise while maintaining the temperature between 20 and 30°C using an ice bath.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Filter the reaction mixture.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic phase with NaHCO₃ solution and then with saturated NaCl solution.

  • Dry the organic phase over MgSO₄ and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography, eluting with a cyclohexane/ethyl acetate gradient to yield 4-methoxyindole.[9]

Protocol 2: Reduction of 4-Methoxyindole to 4-Methoxyindoline

Method A: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 4-methoxyindole (1 eq) in a suitable solvent (e.g., water or ethanol).

  • Add a catalytic amount of 5% Pt/C (e.g., 5-10 mol%).

  • Add p-toluenesulfonic acid (1.1 eq) as an activator.[2]

  • Pressurize the vessel with hydrogen gas (e.g., 1-5 atm, requires optimization).

  • Stir the reaction mixture at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Neutralize the filtrate with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 4-methoxyindoline.

Method B: Sodium Borohydride in Acetic Acid

  • Dissolve 4-methoxyindole (1 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) pellets (2-3 eq) portion-wise, maintaining the temperature below 20°C.[5]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

  • Basify the reaction mixture with a strong base (e.g., 6N NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 4-methoxyindoline.

Protocol 3: Preparation and Purification of this compound
  • Purify the crude 4-methoxyindoline from Protocol 2 by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

  • Dissolve the purified 4-methoxyindoline free base in anhydrous diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the this compound under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system such as isopropanol/diethyl ether.

Data Presentation

Parameter Recommendation Rationale
Reduction Method Catalytic hydrogenation with Pt/C and an acid co-catalyst (e.g., p-TsOH)Green method, avoids stoichiometric waste products. Acid prevents catalyst poisoning.[2]
Alternative Reduction NaBH₄ in acetic acidEffective for substrates that may be sensitive to catalytic hydrogenation.[5]
Purification of Free Base Silica gel column chromatography (Hexane/Ethyl Acetate)Removes non-basic impurities that can hinder hydrochloride salt crystallization.[1]
Hydrochloride Formation Anhydrous HCl in an organic solvent (e.g., diethyl ether, isopropanol)Promotes the formation of a crystalline, non-hygroscopic salt.[3][4]
Final Purification Recrystallization (e.g., from isopropanol)Removes final traces of impurities to yield a high-purity product.[4]

Visualizations

Workflow for Optimizing this compound Synthesis

G cluster_0 Precursor Synthesis: 4-Methoxyindole cluster_1 Reduction to 4-Methoxyindoline cluster_2 Purification & Salt Formation start Start: 2-Methoxy-6-nitrotoluene step1 Step 1: Condensation (e.g., with DMF-DMA/pyrrolidine) start->step1 check1 Check Purity & Completion (TLC/GC-MS) step1->check1 check1->step1 Optimize time/temp if incomplete step2 Step 2: Reductive Cyclization (e.g., Activated Zn/HOAc) check1->step2 Proceed if complete check2 Check Yield & Purity (TLC/NMR) step2->check2 indole 4-Methoxyindole check2->indole reduction Reduction Method Selection indole->reduction cat_hydro Catalytic Hydrogenation (Pt/C, H₂, Acid) reduction->cat_hydro Green Chemistry nabh4_red NaBH₄ / Acetic Acid reduction->nabh4_red Alternative check3 Monitor for Completion & Byproducts (TLC/GC-MS) cat_hydro->check3 nabh4_red->check3 check3->cat_hydro Adjust conditions check3->nabh4_red Adjust conditions workup1 Work-up & Isolation of Free Base check3->workup1 Proceed free_base Crude 4-Methoxyindoline workup1->free_base purify_fb Purify Free Base (Column Chromatography) free_base->purify_fb salt_form Hydrochloride Salt Formation (Anhydrous HCl in Ether) purify_fb->salt_form isolate Isolate & Wash Salt salt_form->isolate recryst Recrystallize (if needed) isolate->recryst Check Purity (HPLC/NMR) final_product Pure 4-Methoxyindoline HCl isolate->final_product Sufficient Purity recryst->final_product High Purity

Caption: A comprehensive workflow diagram illustrating the key stages and decision points in the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield in Catalytic Hydrogenation

G cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation start Low Yield in Hydrogenation q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cause2 Potential Causes: - Over-reduction to octahydroindole - Side reactions from impurities a1_yes->cause2 cause1 Potential Causes: - Catalyst Poisoning - Insufficient H₂ Pressure - Low Temperature a1_no->cause1 solution1 Solutions: - Add acidic co-catalyst (e.g., p-TsOH) - Increase H₂ pressure - Optimize temperature cause1->solution1 solution2 Solutions: - Monitor reaction closely and stop at completion - Purify starting 4-methoxyindole cause2->solution2

Caption: A troubleshooting flowchart to diagnose and resolve low yield issues during the catalytic hydrogenation of 4-methoxyindole.

References

Technical Support Center: Synthesis of 4-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methoxyindoline hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the highest purity and yield for your critical applications. This compound is a valuable building block in pharmaceutical research, particularly in neuroscience and for developing novel therapeutic agents.[1] Its stability and solubility make it a preferred intermediate in drug discovery.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Question 1: Why is my yield of this compound unexpectedly low?

Low yields can stem from several factors throughout the synthetic process, primarily during the reduction of the 4-methoxyindole precursor.

Potential Causes & Solutions:

  • Incomplete Reduction: The indole ring is an aromatic system with significant resonance stabilization, making its reduction challenging.[2]

    • Catalyst Inactivation: The indoline product, a secondary amine, can poison the catalyst surface, hindering the reaction's progress.[2]

      • Solution: Increase the catalyst loading (e.g., Pt/C) and consider the use of an acid activator like p-toluenesulfonic acid, which can protonate the indole at the C3 position, disrupting aromaticity and facilitating reduction.[2]

    • Insufficient Hydrogen Pressure or Reaction Time:

      • Solution: Ensure adequate hydrogen pressure (typically >50 psi, but consult specific protocols) and extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.

  • Side Reactions: Competing reactions can consume the starting material or the desired product.

    • Over-reduction: Harsh reaction conditions can lead to the reduction of the benzene ring, forming octahydroindole derivatives.[2]

      • Solution: Employ milder reaction conditions. Optimize temperature and pressure, starting with lower values and gradually increasing them as needed. The choice of catalyst is also crucial; for instance, rhodium-based catalysts might show different selectivity compared to platinum or palladium.

    • Hydrogenolysis of the Methoxy Group: Particularly at elevated temperatures and with certain catalysts like palladium on carbon, the C-O bond of the methoxy group can be cleaved.

      • Solution: Use a catalyst less prone to hydrogenolysis, such as platinum oxide (PtO2) or a specific rhodium catalyst. Maintain the reaction temperature at the lowest effective level.

  • Degradation During Workup and Purification: Indolines can be susceptible to air oxidation, potentially reverting to the indole or forming other colored impurities, especially when not in their salt form.[3]

    • Solution: After the reduction is complete, perform the workup under an inert atmosphere (e.g., nitrogen or argon) if possible. Promptly convert the freebase indoline to its hydrochloride salt, which is generally more stable and less prone to oxidation.[1]

Question 2: My final product is discolored (e.g., tan, brown, or pink). What are the likely impurities?

Discoloration is a common issue and typically indicates the presence of oxidized species or residual starting materials.

Potential Causes & Solutions:

  • Air Oxidation: As mentioned, 4-methoxyindoline is susceptible to oxidation, which can form highly colored impurities.[3]

    • Solution: Minimize exposure to air during workup and storage. Storing the final hydrochloride salt under an inert atmosphere and protected from light at reduced temperatures (e.g., 4°C) is recommended.[4][5]

  • Residual Starting Material: The 4-methoxyindole starting material can be off-white to light brown.[4] Incomplete reaction will lead to its presence in the final product.

    • Solution: Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC. If necessary, optimize the reaction conditions as described in the low yield section. Purification by column chromatography before salt formation can remove unreacted starting material.

  • Formation of Oligomeric/Polymeric Byproducts: Under strongly acidic conditions or with prolonged reaction times, side reactions leading to oligomerization can occur.

    • Solution: Control the amount of acid used during the reaction and salt formation. Avoid unnecessarily long reaction times once the starting material is consumed.

Question 3: I am observing multiple spots on my TLC plate after the reduction step. What are these byproducts?

The presence of multiple spots indicates a mixture of products, which can include the starting material, the desired product, and various side-products.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway for the synthesis of 4-methoxyindoline from 4-methoxyindole, along with potential side reactions.

A 4-Methoxyindole B 4-Methoxyindoline (Desired Product) A->B Catalytic Hydrogenation (e.g., Pt/C, H2) C Over-reduced Products (e.g., Octahydroindole derivatives) A->C Harsh Conditions (High T, High P) D Hydrogenolysis Product (Indoline) A->D Hydrogenolysis (e.g., Pd/C, High T) E Oxidized Impurities B->E Air Oxidation

Caption: Reaction scheme for 4-methoxyindoline synthesis and common side reactions.

Troubleshooting Protocol for Multiple Byproducts:

  • Identify the Spots:

    • Run co-spots on the TLC plate with your starting material (4-methoxyindole) and, if available, a pure standard of 4-methoxyindoline.

    • The indoline product is generally more polar than the indole starting material.

  • Address Incomplete Reaction:

    • If a spot corresponding to the starting material is present, refer to the solutions for low yield due to incomplete reduction.

  • Mitigate Over-reduction and Hydrogenolysis:

    • If less polar spots (relative to the product) are observed, these could be over-reduced or hydrogenolysis byproducts.

    • Action: Re-evaluate your reaction conditions. A summary of suggested modifications is provided in the table below.

ParameterStandard ConditionModified Condition for Higher SelectivityRationale
Catalyst 5-10 mol% Pd/C5-10 mol% Pt/C or PtO2Pd/C is more prone to causing hydrogenolysis of the methoxy group.
Temperature 50-80 °CRoom Temperature to 40 °CLower temperatures reduce the likelihood of over-reduction and hydrogenolysis.
H2 Pressure 100-500 psi50-150 psiLower pressure can improve selectivity for the desired indoline.[2]
Solvent Methanol, EthanolAcetic Acid, Trifluoroacetic Acid[6]Acidic solvents can protonate the indole, facilitating reduction under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best method to reduce 4-methoxyindole to 4-methoxyindoline?

Catalytic hydrogenation is a common and effective method.[2] The use of a platinum-based catalyst (e.g., Pt/C or PtO2) in an acidic solvent like acetic acid or with an acid promoter is often preferred to minimize side reactions like hydrogenolysis.[2] Alternative methods using reducing agents like sodium cyanoborohydride in acidic media have also been reported, but these can generate toxic byproducts.[2]

Q2: How do I prepare the hydrochloride salt of 4-methoxyindoline?

After the reduction is complete and the catalyst has been filtered off, the resulting solution containing the 4-methoxyindoline freebase is typically concentrated. The residue is then dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol), and a solution of HCl in the same or a compatible solvent (or gaseous HCl) is added slowly with stirring. The hydrochloride salt will precipitate and can be collected by filtration.

Q3: What are the critical parameters to control during the reduction of 4-methoxy-1H-indole?

The most critical parameters are catalyst selection, temperature, and hydrogen pressure. As detailed in the troubleshooting guide, these factors significantly influence the selectivity of the reaction, determining the balance between the desired indoline, unreacted starting material, and byproducts from over-reduction or hydrogenolysis.

Q4: How should I purify the final this compound?

If impurities are present after salt formation, recrystallization is the most common purification method. A suitable solvent system (e.g., ethanol/diethyl ether, methanol/ethyl acetate) should be chosen where the salt has good solubility at elevated temperatures and poor solubility at lower temperatures.

Workflow for Troubleshooting and Purification

start Synthesis of 4-Methoxyindoline HCl check_purity Check Purity (TLC, HPLC, NMR) start->check_purity pure Product Meets Specifications check_purity->pure Yes impure Impurities Detected check_purity->impure No end Pure Product Obtained pure->end identify Identify Impurities (See Troubleshooting Guide) impure->identify unreacted_sm Unreacted Starting Material? identify->unreacted_sm chromatography Purify Freebase by Column Chromatography identify->chromatography For significant impurities side_products Side-Products Present? unreacted_sm->side_products No optimize_rxn Optimize Reaction Conditions (Time, Temp, Pressure, Catalyst) unreacted_sm->optimize_rxn Yes side_products->optimize_rxn Yes recrystallize Recrystallize HCl Salt side_products->recrystallize Minor optimize_rxn->start chromatography->start Then form HCl salt recrystallize->check_purity

Caption: Decision-making workflow for troubleshooting and purification.

References

troubleshooting low yield in Fischer indole synthesis of 4-methoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Indole Synthesis of 4-Methoxyindoles

Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of 4-methoxyindoles. The presence of the electron-donating methoxy group at the 4-position of the phenylhydrazine introduces specific electronic effects that can complicate the reaction pathway. This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to help you navigate these complexities and optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 4-methoxyphenylhydrazine is sluggish and gives a low yield of the desired 4-methoxyindole. What is the primary cause?

A1: The core issue often lies in the electronic nature of the 4-methoxy substituent. The Fischer indole synthesis proceeds through a critical acid-catalyzed[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[2][3] An electron-donating group (EDG) like methoxy at the para-position enriches the phenyl ring with electron density. This has two main consequences:

  • Reduced Acidity Requirement: The increased electron density can facilitate the key rearrangement step under milder acidic conditions than required for unsubstituted or electron-deficient phenylhydrazines. Using an overly strong acid can promote side reactions.

  • Competing Side Reactions: The electron-rich nature of the intermediate makes it susceptible to alternative reaction pathways, most notably the dienone-phenol rearrangement, which directly competes with the desired indole formation and is a common cause of low yields in this specific synthesis.[4]

Your first step in troubleshooting should be to re-evaluate your choice and concentration of the acid catalyst.

Q2: I am observing a significant amount of a polar, phenolic byproduct instead of my target 4-methoxyindole. How can I identify and suppress this side reaction?

A2: You are likely observing the result of a dienone-phenol rearrangement . This is a classic competing pathway in Fischer indole syntheses involving electron-rich systems.[4] The acid catalyst, essential for the main reaction, can also promote an alternative rearrangement of the key diimine intermediate, leading to a phenolic byproduct instead of the indole.

Mechanism Overview: Desired vs. Competing Pathway

The diagram below illustrates the mechanistic branch point. After the[1][1]-sigmatropic rearrangement, the intermediate can either undergo cyclization to form the indole or rearrange to a dienone, which then tautomerizes to a stable phenol.

fischer_vs_dienone cluster_main Fischer Indole Pathway cluster_side Dienone-Phenol Rearrangement A Protonated Ene-hydrazine B [3,3]-Sigmatropic Rearrangement A->B Heat, H+ C Diimine Intermediate B->C D Aminal Formation (Cyclization) C->D Intramolecular Attack F Dienone Intermediate C->F 1,2-Shift (Rearrangement) E 4-Methoxyindole D->E -NH3 Aromatization G Phenolic Byproduct F->G Tautomerization troubleshooting_flowchart start Low Yield of 4-Methoxyindole q1 Is a major byproduct a phenolic compound? start->q1 a1_yes Switch to Lewis Acid (e.g., ZnCl2, BF3·OEt2) Lower Temperature q1->a1_yes Yes a1_no Reaction is sluggish or incomplete? q1->a1_no No end Optimized Yield a1_yes->end q2 Have you tried higher temperatures (>150°C)? a1_no->q2 a2_yes Consider Microwave Synthesis (MAOS) for rapid, high-energy heating q2->a2_yes Yes a2_no Increase catalyst loading or try a stronger system (e.g., Eaton's Reagent) q2->a2_no No a2_yes->end a2_no->end

References

Technical Support Center: Optimization of Reaction Temperature for 4-Methoxyindoline Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your 4-Methoxyindoline hydrochloride coupling reactions. As researchers and drug development professionals, we understand that achieving high yield and purity is paramount. Temperature is one of the most critical and sensitive parameters in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This guide is designed to provide you with the causal reasoning behind temperature-related phenomena and to offer robust, actionable troubleshooting strategies.

Core Principles: The Thermal Balancing Act in Cross-Coupling

Optimizing reaction temperature is not merely about accelerating the reaction; it's a delicate balance between reaction kinetics and the thermal stability of all components involved. Understanding this interplay is the key to successful optimization.

  • Reaction Kinetics: As a general rule, increasing the temperature increases the rate of reaction. This is desirable for overcoming the activation energy of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For many Buchwald-Hartwig couplings, a typical starting range is between 80-110°C.[1]

  • Catalyst Stability: The active Pd(0) catalyst and its ligand complex have a finite thermal lifespan. Excessive heat can cause the ligand to dissociate or decompose, leading to the irreversible agglomeration of palladium into inactive palladium black.[2] This is a common failure mode in high-temperature couplings.

  • Substrate and Product Stability: this compound, your coupling partner, and the final product all have limits to their thermal stability. Elevated temperatures can lead to degradation, charring, or the promotion of undesired side reactions, which reduces yield and complicates purification.[3][4]

  • Selectivity: Temperature can influence the selectivity of a reaction. Higher temperatures can provide sufficient energy to overcome the activation barriers of undesired pathways, leading to an increase in impurities.[5][6]

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion after several hours. Should I simply increase the temperature?

Answer: While insufficient temperature is a possible cause, it should not be your first assumption. Blindly increasing the temperature can exacerbate other underlying issues.

Troubleshooting Workflow:

  • Verify Core Conditions: Before adjusting the temperature, confirm that other critical parameters are correct.

    • Inert Atmosphere: Is your reaction vessel properly purged with an inert gas (Argon or Nitrogen)? Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, killing the reaction.

    • Solvent & Reagent Quality: Are your solvents anhydrous? Water can interfere with the base and catalyst. Are your reagents (especially the base, like NaOtBu) fresh and active?

    • Catalyst/Ligand Integrity: Are you using a reliable palladium source and ligand? Pre-catalysts are often more reliable than generating the active species from sources like Pd(OAc)₂.[1][5]

  • Incremental Temperature Increase: If all other conditions are verified, a modest increase in temperature is a logical next step. Increase the temperature in 10-15°C increments (e.g., from 80°C to 95°C) and monitor the reaction progress by TLC or LC-MS.

  • Consider a Different Catalyst System: If high temperatures are still required and yield is poor, the chosen ligand may not be suitable. Some modern, bulky phosphine ligands are designed to promote efficient coupling at lower temperatures, even room temperature in some cases.[7][8]

Troubleshooting_Low_Conversion start Low / No Conversion Observed check_core Verify Core Conditions: - Inert Atmosphere - Anhydrous Solvent - Active Reagents start->check_core core_ok Core Conditions OK? check_core->core_ok fix_core Remedy Core Conditions: - Re-purge with Argon - Use fresh, dry solvent - Use fresh reagents core_ok->fix_core No temp_increase Incrementally Increase Temperature (e.g., +15°C) core_ok->temp_increase Yes fix_core->start monitor Monitor Progress (TLC, LC-MS) temp_increase->monitor conversion_improved Conversion Improved? monitor->conversion_improved success Reaction Optimized conversion_improved->success Yes consider_catalyst Consider New Catalyst System: - Screen different ligands - Use a pre-catalyst conversion_improved->consider_catalyst No consider_catalyst->start

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing a black precipitate (palladium black) in my reaction flask. What does this mean and how can I fix it?

Answer: The formation of palladium black is a clear visual indicator of catalyst decomposition.[2] The highly active, soluble Pd(0) species has crashed out of the catalytic cycle into an inactive, bulk metallic form. This is almost always caused by the reaction temperature being too high for the stability of your chosen catalyst/ligand system.

Causality & Solutions:

  • Cause: The phosphine ligand, which stabilizes the Pd(0) center, may be dissociating at high temperatures. The "naked" Pd(0) is unstable and rapidly agglomerates.

  • Immediate Solution: Lower the reaction temperature. If the reaction rate becomes too slow, you cannot simply compensate by heating more.

  • Long-Term Solution: Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbene (NHC) ligands often form more thermally stable complexes with palladium, allowing for higher effective temperatures without decomposition.[9][10]

Q3: My yield improves up to 100°C, but then decreases significantly at 120°C. Why is this happening?

Answer: You have identified the "thermal cliff" for your reaction. This phenomenon strongly suggests that at temperatures above 100°C, the rate of a destructive side reaction begins to outpace the rate of your desired product formation.

Possible Destructive Pathways:

  • Catalyst Deactivation: As discussed in Q2, 100°C may be the stability limit for your catalyst.[2]

  • Substrate/Product Degradation: 4-Methoxyindoline or your coupled product may be thermally unstable at 120°C, leading to decomposition. Indoline scaffolds can be sensitive to harsh conditions.

  • Side Reactions: Higher temperatures can activate alternative reaction pathways, such as β-hydride elimination if applicable, or reactions involving the methoxy group or other functional handles.

The graph below illustrates this concept. The optimal temperature is the peak where the rate of product formation is maximized just before the rate of degradation becomes significant.

Temperature_Optimization_Concept cluster_0 A Temperature vs. Reaction Outcome origin x_axis origin->x_axis  Temperature (°C) -> y_axis origin->y_axis Rate / Yield -> p1 p1 p2 p2 p1->p2  Product Formation Rate p3 p3 p2->p3  Product Formation Rate p4 p4 p3->p4  Product Formation Rate p5 p5 p4->p5  Product Formation Rate d1 d1 d2 d2 d1->d2  Degradation Rate d3 d3 d2->d3  Degradation Rate d4 d4 d3->d4  Degradation Rate opt

Caption: Relationship between temperature, reaction rate, and degradation.

Systematic Protocol for Temperature Optimization

To scientifically determine the optimal temperature, a systematic screening experiment is essential. Do not change multiple variables at once.

Experimental Setup: This protocol assumes you have already optimized your catalyst, ligand, base, and solvent based on literature precedent or prior screening.[11]

  • Preparation: In a glovebox, prepare a master stock solution containing your solvent (e.g., Toluene), this compound, the coupling partner, and the palladium pre-catalyst/ligand. This ensures each reaction vial receives an identical concentration of these components.

  • Aliquotting: Distribute equal volumes of the master stock solution into several identical reaction vials equipped with stir bars.

  • Base Addition: Add the base (e.g., NaOtBu or K₂CO₃) to each vial. Note: Add the base last, as the reaction can begin slowly even at room temperature.

  • Parallel Heating: Seal the vials and place them in separate wells of a pre-heated parallel synthesis block or in separate, precisely controlled heating blocks/oil baths.

  • Temperature Screening: Set each position to a different temperature. A good starting range for many couplings is:

    • Vial 1: 60°C

    • Vial 2: 80°C

    • Vial 3: 100°C

    • Vial 4: 120°C

  • Monitoring: After a set time (e.g., 4 hours), take a small, identical aliquot from each reaction. Quench the aliquots and analyze them by LC-MS or GC-MS to determine the percent conversion and the relative ratio of product to impurities.

  • Data Analysis: Continue the reaction for a total of 12-24 hours, taking another time point if desired. Tabulate your results to clearly identify the optimal temperature.

Data Summary Table (Example):

VialTemperature (°C)Conversion after 4h (%)Purity by LCMS after 24h (%)Observations
1601535Reaction very slow
2806590Clean conversion, some SM remaining
3100 98 >95 Optimal: Fast and clean reaction
4120>9970Fast conversion, significant impurity formation, slight darkening

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for coupling reactions with this compound? A: Based on general principles for Buchwald-Hartwig aminations, a starting point of 80°C to 100°C is reasonable for many common catalyst systems using solvents like toluene or dioxane.[1][12] However, always consult literature for couplings of similar indoline or aniline substrates for a more tailored starting point.

Q: Can I use microwave heating for this reaction? A: Absolutely. Microwave synthesis is an excellent tool for temperature optimization.[13] It allows for rapid heating to the setpoint temperature and precise control, which can significantly reduce overall reaction times and potentially minimize the formation of impurities that occur during prolonged heating.[13]

Q: How does the hydrochloride salt form of my starting material affect the reaction? A: The hydrochloride salt means your starting material is protonated. The base you add must be sufficient to both neutralize the HCl salt and deprotonate the indoline nitrogen for the catalytic cycle. This requires at least two equivalents of base relative to the this compound. An insufficient amount of base can stall the reaction, which might be misdiagnosed as a temperature issue.

Q: My substrate is very sensitive. Are there ways to run the coupling at a lower temperature? A: Yes. The evolution of palladium catalysis is heavily focused on creating more active systems that operate under milder conditions.[7] Consider screening the latest generation of Buchwald or Hartwig ligands, which are specifically designed to facilitate oxidative addition and reductive elimination (often the rate-limiting steps) at lower temperatures.[8][14] In some cases, reactions can be efficient even at room temperature.

References

Indoline Integrity Taskforce: A Technical Support Center for Preventing Decomposition in Your Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Indoline Integrity Taskforce, your dedicated resource for navigating the complexities of working with indoline derivatives. As a Senior Application Scientist with extensive field experience, I've witnessed firsthand the frustration that can arise from the unexpected decomposition of these valuable compounds. This guide is designed to be a practical, in-depth resource for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the 'why' behind the experimental choices you make. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and ultimately prevent the degradation of your indoline derivatives, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs): The Indoline Stability Matrix

This section addresses the most common questions we receive regarding indoline stability.

Q1: My indoline derivative is turning brown/dark upon standing or during workup. What is happening?

A1: A color change, particularly to brown or black, is a classic indicator of oxidation. The indoline core is susceptible to oxidation to the corresponding indole, which can then undergo further polymerization or degradation, leading to colored impurities.[1][2][3] This process is often accelerated by exposure to air (oxygen), light, and trace metal impurities.

Q2: I'm seeing a significant amount of starting material being converted to a higher molecular weight, insoluble material, especially under acidic conditions. What is the likely cause?

A2: This is a strong indication of acid-catalyzed oligomerization or polymerization. The indoline nitrogen can be protonated, but more critically, the electron-rich aromatic ring, particularly the C3 position of the corresponding indole (if formed), is susceptible to protonation.[1] This can initiate a cascade of electrophilic aromatic substitution-type reactions where one indoline/indole molecule attacks another, leading to dimers, trimers, and eventually insoluble polymers.

Q3: My reaction is sluggish, and upon heating to drive it to completion, I'm observing significant decomposition. How can I mitigate this?

A3: Indoline derivatives can be thermally labile.[4][5] Excessive or prolonged heating can provide the activation energy for various decomposition pathways, including oxidation and fragmentation. It is crucial to find a balance between reaction rate and compound stability.

Q4: I've noticed that some of my indoline derivatives are less stable than others. Why is this?

A4: The stability of an indoline derivative is highly dependent on its substitution pattern.[6][7][8][9] Electron-donating groups on the aromatic ring can increase the electron density of the system, making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen and the aromatic ring, which can sometimes enhance stability towards oxidation but may increase susceptibility to other reactions.[9][10] Substituents at the C2 and C3 positions can also play a significant role in stability. For instance, indolines without a substituent at the C3 position can be particularly prone to decomposition.[11]

Troubleshooting Guides: From Problem to Prevention

This section provides a structured approach to troubleshooting common decomposition issues.

Issue 1: Oxidative Decomposition

Symptoms:

  • Formation of colored byproducts (yellow, brown, black).

  • Appearance of a new spot on TLC corresponding to the indole derivative.

  • Low yield of the desired indoline product.

Root Cause Analysis:

Caption: Troubleshooting Oxidative Decomposition.

Detailed Troubleshooting Steps:

  • Embrace the Inert Atmosphere: Always perform reactions involving sensitive indoline derivatives under an inert atmosphere of nitrogen or argon.[1] This is the most critical step in preventing oxidation. Ensure your glassware is properly dried and purged of air before adding your reagents.

  • Degas Your Solvents: Solvents can dissolve a significant amount of oxygen. Before use, degas your solvents by sparging with nitrogen or argon for 15-30 minutes, or by using the freeze-pump-thaw method for more sensitive reactions.

  • Keep it in the Dark: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.[2] Light can provide the energy to initiate radical oxidation processes.

  • Consider Antioxidants: If compatible with your reaction chemistry, the addition of a radical scavenger like butylated hydroxytoluene (BHT) can help to inhibit oxidative decomposition pathways.

Issue 2: Acid-Catalyzed Decomposition

Symptoms:

  • Formation of insoluble, polymeric material.

  • A complex mixture of products observed by TLC or LC-MS.

  • Low recovery of any identifiable material.

Root Cause Analysis:

References

Technical Support Center: Purification of 4-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyindoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure you achieve the highest purity for your experimental needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: My synthesized this compound appears as an off-white to tan crystalline powder. Is this coloration indicative of impurities?

A1: Not necessarily. While a pure compound is often expected to be a white solid, it is not uncommon for this compound to present with an off-white to tan hue.[1] This can be due to trace amounts of oxidized species or residual starting materials that do not significantly impact the overall purity as determined by HPLC.[1] However, a pronounced dark brown or black color is a strong indicator of significant impurities and warrants further purification. Indolines, in general, can be susceptible to air oxidation, which may lead to the formation of colored degradation products.[2]

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: The impurities largely depend on the synthetic route. A common route involves the reduction of 4-methoxyindole. In this case, you might encounter:

  • Unreacted 4-methoxyindole: Incomplete reduction is a frequent issue.

  • Over-reduction products: While less common, harsh reduction conditions could potentially lead to the saturation of the aromatic ring.[2]

  • Byproducts from the reducing agent: For example, if using a metal-based reducing agent, residual metal salts may be present.

  • Oxidation products: Indolines can oxidize to the corresponding indoles, especially during workup and purification if not handled under an inert atmosphere.[2]

Q3: Is this compound stable under acidic and basic conditions?

A3: As a hydrochloride salt, 4-Methoxyindoline is generally stable in acidic conditions. However, like many organic compounds, it can be susceptible to degradation under strong basic conditions, which would neutralize the hydrochloride salt and generate the free base. The free base is more prone to oxidation. Forced degradation studies, which involve subjecting the compound to harsh acidic, basic, and oxidative conditions, are recommended to fully understand its stability profile.[3][4][5]

Q4: What is the recommended storage condition for this compound?

A4: To maintain its integrity and prevent degradation, it is recommended to store this compound at 0-8 °C, protected from light.[1][6] Storing it in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidation.

Section 2: Troubleshooting and In-depth Purification Guides

This section provides detailed protocols and troubleshooting advice for more persistent purification challenges.

Troubleshooting Flowchart for Purification Issues

This diagram outlines a systematic approach to diagnosing and resolving common purification problems with this compound.

Purification_Troubleshooting cluster_impurities Impurity Type cluster_solutions Purification Method start Crude 4-Methoxyindoline Hydrochloride purity_check Assess Purity (HPLC, NMR) start->purity_check decision Purity ≥ 99%? purity_check->decision pure_product Pure Product Store Appropriately decision->pure_product Yes impurity_type Identify Impurity Type (NMR, LC-MS) decision->impurity_type No starting_material Unreacted Starting Material (e.g., 4-methoxyindole) impurity_type->starting_material colored_impurities Colored/Oxidized Impurities impurity_type->colored_impurities polar_impurities Polar Byproducts impurity_type->polar_impurities nonpolar_impurities Non-polar Byproducts impurity_type->nonpolar_impurities recrystallization Recrystallization starting_material->recrystallization activated_carbon Activated Carbon Treatment + Recrystallization colored_impurities->activated_carbon acid_base Acid-Base Extraction polar_impurities->acid_base chromatography Column Chromatography nonpolar_impurities->chromatography recrystallization->purity_check activated_carbon->purity_check acid_base->purity_check chromatography->purity_check

Caption: A decision-making flowchart for troubleshooting the purification of this compound.

Issue 1: Presence of Colored Impurities

Problem: The isolated this compound is dark in color (e.g., brown or black), suggesting the presence of oxidative or polymeric impurities.

Causality: Indolines are susceptible to air oxidation, which can be exacerbated by heat and light, leading to the formation of highly colored conjugated systems. These impurities are often challenging to remove by simple recrystallization alone.

Solution: Activated Carbon Treatment Followed by Recrystallization

Activated carbon is highly effective at adsorbing colored impurities due to its large surface area and porous structure.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of methanol and water or ethanol and water is often a good starting point.[7]

  • Activated Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution.

    • Expert Tip: Avoid adding activated carbon to a boiling solution to prevent bumping.

  • Hot Filtration: Maintain the solution at a high temperature and perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon. This step is crucial and should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Issue 2: Contamination with Unreacted Starting Material (4-Methoxyindole)

Problem: NMR or HPLC analysis indicates the presence of a significant amount of the starting material, 4-methoxyindole, in the final product.

Causality: This is typically due to an incomplete reduction reaction. The starting indole and the product indoline have different polarities, which can be exploited for separation.

Solution: Recrystallization from a Biphasic Solvent System

Recrystallization is a powerful technique for purifying crystalline organic compounds by leveraging differences in solubility.[8][9]

Experimental Protocol:

  • Solvent Selection: The key is to find a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity (4-methoxyindole) remains soluble at all temperatures. Common solvent systems for recrystallization include ethanol/water, methanol/acetone, or ethyl acetate/heptane.[8]

  • Dissolution: Dissolve the impure compound in the minimum amount of the boiling solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The pure this compound should crystallize out, leaving the more soluble 4-methoxyindole in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Data Presentation: Recommended Recrystallization Solvents

Solvent SystemRatio (v/v)Rationale
Ethanol/Water~9:1Good for polar compounds; water acts as an anti-solvent.
Methanol/Diethyl Ether~1:5Ether reduces the polarity, inducing precipitation.
IsopropanolSingle SolventOften a good balance of polarity for hydrochloride salts.
Issue 3: Presence of Polar, Water-Soluble Impurities

Problem: The product is contaminated with polar impurities, such as salts from the workup or byproducts from the reduction.

Causality: These impurities may have similar solubility profiles to the desired product, making recrystallization challenging.

Solution: Acid-Base Extraction

This technique exploits the basicity of the indoline nitrogen to separate it from neutral or acidic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Basification: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the hydrochloride salt and generate the free base of 4-methoxyindoline, which will remain in the organic layer. Polar, water-soluble impurities will partition into the aqueous layer.

  • Separation: Separate the organic layer and wash it with brine.

  • Re-formation of the Salt: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) to precipitate the pure this compound.

  • Isolation: Collect the precipitated solid by filtration, wash with the organic solvent, and dry under vacuum.

Issue 4: Complex Mixture of Impurities

Problem: The crude product contains a mixture of impurities with varying polarities that are not easily separable by recrystallization or extraction.

Causality: This can result from complex side reactions during the synthesis.

Solution: Column Chromatography

Silica gel column chromatography is a highly effective method for separating compounds based on their differential adsorption to the stationary phase.[10][11][12]

Experimental Protocol:

  • Stationary Phase: Use silica gel (60-120 or 100-200 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal eluent system should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Gradually increase the polarity of the eluent to elute the compounds from the column. Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent and treat with HCl to precipitate the hydrochloride salt as described in the acid-base extraction protocol.

Section 3: Purity Assessment

Ensuring the purity of the final product is a critical step. A combination of analytical techniques should be employed.

Recommended Analytical Methods for Purity Assessment

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the percentage purity and detect the presence of any impurities.[13][14] A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common setup.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the compound and identify any structural isomers or residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of any unknown impurities.
Melting Point A sharp melting point range is indicative of high purity.

References

Technical Support Center: Catalyst Selection for Optimizing Reactions with 4-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing cross-coupling reactions involving 4-Methoxyindoline hydrochloride. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving from general catalyst selection to fine-tuning reaction parameters and troubleshooting common problems.

I. Frequently Asked Questions (FAQs) on Catalyst System Selection

Q1: I am planning an N-arylation of this compound. Should I use a palladium or a copper catalyst?

A1: Both palladium and copper-based catalytic systems are viable for the N-arylation of indolines, and the choice depends on several factors including the nature of your coupling partner (aryl halide), desired reaction conditions, and cost considerations.

  • Palladium-catalyzed Buchwald-Hartwig amination is often the first choice for a broad substrate scope and high functional group tolerance.[1][2] Modern palladium catalysis, employing sterically hindered and electron-rich phosphine ligands, can achieve high yields under relatively mild conditions.[3]

  • Copper-catalyzed Ullmann condensation is a more classical approach that has seen a resurgence with the development of new ligand systems.[4][5] It is often more cost-effective than palladium catalysis.[5] However, traditional Ullmann conditions can be harsh, requiring high temperatures.[4] Modern protocols with ligands like diamines or Johnphos have made this method more versatile and milder.[6][7]

The 4-methoxy group on the indoline ring is electron-donating, which can influence the nucleophilicity of the nitrogen atom. This electronic property is generally well-tolerated by both palladium and copper catalysts.

II. Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[1] However, challenges can arise. This section provides a troubleshooting guide for common issues.

Q2: My Buchwald-Hartwig reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?

A2: Low yields in Buchwald-Hartwig aminations of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Inactive Catalyst

  • Explanation: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[8] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0). Inefficient reduction can lead to a low concentration of the active catalyst.

  • Solution:

    • Use a Pd(0) source directly: Consider using a catalyst like Pd₂(dba)₃.

    • Employ pre-catalysts: Buchwald's pre-catalysts are designed for efficient generation of the active Pd(0) species.

    • Ensure proper reaction setup: Thoroughly degas your solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Potential Cause 2: Inappropriate Ligand Choice

  • Explanation: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences the overall catalytic activity. For an electron-rich substrate like 4-methoxyindoline, a sterically hindered and electron-rich ligand is generally preferred.

  • Solution:

    • Screen a range of ligands: If one ligand is not working, it is advisable to screen a panel of ligands. A good starting point would be to try one from each generation of Buchwald's ligands.

    • Consider bidentate ligands: Ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines.[4]

Potential Cause 3: Incorrect Base

  • Explanation: The base plays a crucial role in deprotonating the indoline hydrochloride to the free amine and facilitating the catalytic cycle. Using a base that is too weak may not be effective, while a base that is too strong can lead to side reactions. Since you are starting with a hydrochloride salt, a sufficient amount of base is required to neutralize the salt and deprotonate the resulting amine.

  • Solution:

    • Use a strong, non-nucleophilic base: Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).

    • Stoichiometry of the base: You will need at least two equivalents of base: one to neutralize the HCl salt and one for the catalytic cycle. It is often beneficial to use a slight excess (2.2-2.5 equivalents).

Potential Cause 4: Aryl Halide Reactivity

  • Explanation: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[8] Aryl chlorides are generally less reactive and may require more specialized catalyst systems.

  • Solution:

    • For aryl chlorides: Use more electron-rich and sterically demanding ligands such as XPhos or SPhos.

    • Consider the electronic nature of the aryl halide: Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups can make it more challenging.

III. Troubleshooting Guide: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation offers a cost-effective alternative to palladium-catalyzed methods for N-arylation.[4][5] This section addresses common issues encountered with this reaction.

Q3: I am attempting a copper-catalyzed N-arylation of this compound and observing poor conversion. What should I investigate?

A3: Poor conversion in a copper-catalyzed N-arylation can often be attributed to the catalyst system, reaction conditions, or substrate reactivity.

Potential Cause 1: Catalyst and Ligand System

  • Explanation: While classic Ullmann reactions used stoichiometric copper powder at high temperatures, modern protocols utilize a catalytic amount of a copper(I) salt (e.g., CuI, Cu₂O) with a ligand.[6][9] The ligand is crucial for solubilizing the copper salt and facilitating the reaction.

  • Solution:

    • Choice of Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective for the N-arylation of indoles.[7] Other options include 1,10-phenanthroline derivatives.

    • Catalyst Source: CuI is a common and effective choice. Ensure it is of high purity.

Potential Cause 2: Reaction Temperature and Solvent

  • Explanation: Copper-catalyzed arylations often require higher temperatures than their palladium-catalyzed counterparts, although modern ligand systems have allowed for milder conditions. The solvent also plays a critical role.

  • Solution:

    • Temperature Optimization: If you are observing low conversion at a lower temperature (e.g., 80-100 °C), a gradual increase in temperature may be necessary.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[6]

Potential Cause 3: Base Selection

  • Explanation: As with the Buchwald-Hartwig reaction, the choice of base is important. For the hydrochloride salt of 4-methoxyindoline, a suitable base is needed to liberate the free amine.

  • Solution:

    • Common Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used in Ullmann-type reactions.[9][10]

    • Base Stoichiometry: Similar to the palladium-catalyzed reaction, ensure you are using at least two equivalents of the base.

IV. Experimental Protocols and Data

Protocol 1: General Procedure for Catalyst Screening in a Buchwald-Hartwig N-Arylation

This protocol provides a framework for screening different palladium catalysts and ligands for the N-arylation of this compound.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and the base (2.2 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate amount of the catalyst/ligand solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion.

Catalyst System Typical Loading (mol %) Notes
Pd₂(dba)₃ / XPhos 1-2% Pd, 2-4% LigandA robust, general-purpose system for a wide range of aryl halides.
Pd(OAc)₂ / SPhos 1-2% Pd, 2-4% LigandAnother highly active catalyst system, particularly good for challenging substrates.
Pd(OAc)₂ / BINAP 2-3% Pd, 3-5% LigandA bidentate ligand system that can be effective for primary and secondary amines.[4]
[Pd(cinnamyl)Cl]₂ / DavePhos 1-2% Pd, 2-4% LigandA well-defined precatalyst system.

Table 1: Example Palladium Catalyst Systems for Screening.

Diagram: Catalyst Selection Workflow

Catalyst_Selection_Workflow Start Start: N-arylation of 4-Methoxyindoline HCl Choose_Catalyst Choose Catalyst System: Pd or Cu? Start->Choose_Catalyst Pd_Catalysis Palladium Catalysis (Buchwald-Hartwig) Choose_Catalyst->Pd_Catalysis Broad Scope Cu_Catalysis Copper Catalysis (Ullmann) Choose_Catalyst->Cu_Catalysis Cost-Effective Screen_Pd_Ligands Screen Pd Ligands: XPhos, SPhos, BINAP Pd_Catalysis->Screen_Pd_Ligands Screen_Cu_Ligands Screen Cu Ligands: DMEDA, Phenanthroline Cu_Catalysis->Screen_Cu_Ligands Select_Pd_Base Select Base: NaOtBu, KOtBu, Cs2CO3 (>2 equiv.) Screen_Pd_Ligands->Select_Pd_Base Optimize_Pd_Conditions Optimize Temperature & Solvent Select_Pd_Base->Optimize_Pd_Conditions Reaction_Outcome Analyze Reaction Outcome: Yield & Purity Optimize_Pd_Conditions->Reaction_Outcome Select_Cu_Base Select Base: K2CO3, K3PO4 (>2 equiv.) Screen_Cu_Ligands->Select_Cu_Base Optimize_Cu_Conditions Optimize Temperature & Solvent Select_Cu_Base->Optimize_Cu_Conditions Optimize_Cu_Conditions->Reaction_Outcome Success Successful Reaction Reaction_Outcome->Success High Yield Troubleshoot Low Yield/ Side Products Reaction_Outcome->Troubleshoot Low Yield Troubleshooting_Guide Consult Troubleshooting Guide Troubleshoot->Troubleshooting_Guide Troubleshooting_Guide->Choose_Catalyst Re-evaluate

A workflow for selecting and optimizing a catalyst system.

V. Mechanistic Considerations and Side Reactions

Q4: What are the key mechanistic steps in a Buchwald-Hartwig amination, and what potential side reactions should I be aware of?

A4: The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArylHalide L-Pd(II)(Ar)(X) OxAdd->PdII_ArylHalide Amine_Coord Amine Coordination & Deprotonation PdII_ArylHalide->Amine_Coord + HNR'R'', Base PdII_Amide L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

The catalytic cycle of the Buchwald-Hartwig amination.

Potential Side Reactions:

  • β-Hydride Elimination: If the aryl halide or the amine has a β-hydrogen, this can lead to the formation of an alkene and a palladium-hydride species, which can be a catalyst deactivation pathway.

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene. This is more common with aryl bromides and iodides.

  • Homocoupling of Aryl Halides: This can occur to form biaryl species.

  • Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive.

By carefully selecting the ligand, base, and reaction conditions, these side reactions can often be minimized.

VI. References

  • Advances on N-Arylation of Indoles by Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Li, Y., Peng, J., Chen, X., Mo, B., Li, X., Sun, P., & Chen, C. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry, 83(9), 5288–5294.

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Stahl, S. S., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC.

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.

  • Hartwig, J. F., et al. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.

  • Recent Progress Concerning the N-Arylation of Indoles. (2021). MDPI.

  • Buchwald, S. L., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845.

  • Moody, C. J., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. PMC.

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal.

References

Technical Support Center: Managing Acidic Byproducts in 4-Methoxyindoline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxyindoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing acidic byproducts during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and yield of your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Q1: What are the primary acidic byproducts in this compound synthesis and how do they form?

A1: The generation of acidic species is inherent to many synthetic routes for indolines. Understanding their origin is the first step in effective management.

  • Excess Acid Catalyst: Many common syntheses, such as the Fischer indole synthesis or acid-catalyzed cyclizations, employ strong Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) to drive the reaction.[1][2] Any unreacted catalyst remaining after the reaction is complete will contribute to the overall acidity of the crude product mixture.

  • Acidic Reagents or Solvents: Some protocols may use acidic solvents like acetic acid, which can be difficult to remove completely and can interfere with workup and purification.[3]

  • Side-Reaction Products: Under the harsh acidic conditions and elevated temperatures often required, starting materials or the indoline product itself can degrade.[1][2] This can lead to the formation of various acidic, often polymeric or tar-like, impurities.

  • Hydrochloric Acid for Salt Formation: The final step of the synthesis is the intentional addition of hydrochloric acid (HCl) to precipitate the desired hydrochloride salt. However, imprecise addition can lead to an excessively acidic environment, potentially degrading the final product or affecting its crystalline structure.

Q2: My reaction is producing significant tar and decomposition products. What's causing this and how can I fix it?

A2: Tar formation is a frequent challenge in syntheses requiring harsh acidic conditions, such as the Fischer indole synthesis.[1][2] This is typically caused by the degradation of sensitive starting materials or the product under aggressive reaction conditions.

Causality: Strong acids and high heat can promote a cascade of unwanted side reactions, including polymerization and aromatization. The electron-rich nature of the indole/indoline core makes it susceptible to electrophilic attack and subsequent degradation in a highly acidic environment.

Here are proven strategies to mitigate this issue:

  • Optimize the Acid Catalyst: The choice of acid is critical. Very strong acids can aggressively promote decomposition.[1]

    • Recommendation: Consider replacing strong Brønsted acids with milder options. Lewis acids like zinc chloride (ZnCl₂) or even acetic acid can be effective at lower temperatures and reduce the formation of degradation byproducts.[1][3]

  • Control Reaction Time and Temperature: Prolonged exposure to heat and acid is a primary driver of tar formation.

    • Recommendation: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Once the starting material has been consumed, proceed immediately to the workup and neutralization steps.[1] Experiment with running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Consider Alternative Synthetic Routes: If optimization fails, modern synthetic methods may offer a milder path. Palladium-catalyzed C-H activation techniques, for example, can construct the indoline core under less harsh conditions, reducing byproduct formation.[4]

Q3: How can I effectively neutralize excess acid after the reaction without compromising my 4-Methoxyindoline product?

A3: Proper neutralization is crucial for isolating the 4-Methoxyindoline free base before its conversion to the hydrochloride salt. The goal is to remove excess acid catalyst and acidic byproducts without causing product degradation or loss.

Causality: The indoline nitrogen is basic and will be protonated in an acidic solution. To extract the product into an organic solvent, it must be converted to its neutral (free base) form by adding a base. However, overly strong bases or incorrect pH can lead to emulsions or degradation.

Experimental Protocol: Standard Neutralization and Workup
  • Cool the Reaction: After the reaction is complete (as determined by TLC), cool the mixture to room temperature or 0°C in an ice bath to minimize further side reactions.

  • Quench and Dilute: Slowly and carefully pour the reaction mixture into a beaker of ice water. This dilutes the acid and dissipates heat.

  • Initial pH Adjustment: While stirring, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until gas evolution (CO₂) ceases.[3] This neutralizes the bulk of the strong acid catalyst.

  • Fine pH Adjustment & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add your extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Continue the neutralization by adding more NaHCO₃ solution or a dilute solution of sodium hydroxide (e.g., 1M NaOH) dropwise. Check the pH of the aqueous layer frequently with pH paper, aiming for a pH of 8-9. This ensures the indoline is in its free base form.

    • Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent.

  • Wash and Dry: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Methoxyindoline free base.[3]

Q4: I'm observing a low yield after the final hydrochloride salt precipitation. What are the potential acidic byproduct-related causes?

A4: A low yield at the final stage can be traced back to issues with acid management throughout the process.

  • Product Degradation: As discussed, excessively harsh acidic conditions during the primary reaction can decompose the target molecule, directly reducing the potential yield.[2]

  • Incomplete Extraction: If the aqueous layer is not made sufficiently basic (pH 8-9) during the workup, a portion of the 4-Methoxyindoline will remain in its protonated, water-soluble form and will not be extracted into the organic solvent.

  • Loss During Purification: If acidic impurities are not fully removed during the neutralization and wash steps, they can co-purify with the product and interfere with the crystallization of the hydrochloride salt, leading to an impure product and lower isolated yield.

  • Side Reactions During Salt Formation: Adding excess HCl during the salt formation step can sometimes re-introduce the risk of degradation, especially if done at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an acid catalyst in 4-Methoxyindoline synthesis?

A1: In many traditional syntheses, the acid catalyst is essential for one or more key mechanistic steps. For example, in the Fischer indole synthesis, the acid catalyzes the[4][4]-sigmatropic rearrangement of the phenylhydrazone intermediate, which is the critical bond-forming step that leads to the indole core.[5] The catalyst achieves this by protonating specific atoms, which lowers the activation energy for the desired transformation.

Q2: What is the difference between a Brønsted acid and a Lewis acid catalyst in this context?

A2: Both types of acids can be used, but they function differently, which can affect byproduct formation.[1]

  • Brønsted Acids (e.g., HCl, H₂SO₄): These are proton (H⁺) donors. They are commonly used but can be very harsh, sometimes leading to more charring and decomposition.[2]

  • Lewis Acids (e.g., ZnCl₂, BF₃): These are electron-pair acceptors. They can coordinate to heteroatoms (like nitrogen or oxygen) in the intermediates, facilitating the reaction through a different mechanism that is often milder and can lead to a cleaner reaction profile with fewer byproducts.[1][5]

Q3: How do I choose the right acid catalyst for my synthesis?

A3: The optimal catalyst is substrate-dependent and often requires empirical testing.[5] A good starting point is to review literature for syntheses of similar indoline structures. However, a general strategy is to start with milder conditions. A Lewis acid like ZnCl₂ is often a good first choice to minimize the tar formation associated with stronger Brønsted acids.[1]

Table 1: Comparison of Common Acid Catalysts in Indoline Synthesis
Catalyst TypeExamplesStrengthsCommon Issues
Brønsted Acid H₂SO₄, HCl, PPAInexpensive, powerful catalysts.Can cause significant charring, decomposition, and tar formation.[1][2]
Lewis Acid ZnCl₂, BF₃·OEt₂, AlCl₃Generally milder, can offer better regioselectivity and cleaner reactions.[1]Can be moisture-sensitive, may require anhydrous conditions.
Solid Acid Amberlite IR-120HEasily removed by filtration, simplifies workup, can be recycled.May have lower activity, requiring higher temperatures or longer reaction times.
Q4: What is the standard procedure for forming the final hydrochloride salt?

A4: This is a critical step to isolate the product as a stable, crystalline solid.

  • Purify the Free Base: First, ensure the crude 4-Methoxyindoline free base obtained after the workup is purified, typically by column chromatography on silica gel.[3]

  • Dissolve in Anhydrous Solvent: Dissolve the purified free base in a dry, non-polar or weakly polar solvent like diethyl ether or ethyl acetate. The solvent must be anhydrous to prevent the introduction of water, which can affect crystallization.

  • Add HCl: Slowly introduce a solution of HCl. A commercially available solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is often preferred for precise control. Add the HCl solution dropwise while stirring until precipitation is complete. Alternatively, dry HCl gas can be bubbled through the solution.

  • Isolate and Dry: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of the cold, dry solvent to remove any soluble impurities. Dry the this compound product under vacuum.

Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Acid-Related Issues

G cluster_troubleshoot Troubleshooting Loop start Reaction Start tlc Monitor by TLC start->tlc workup Proceed to Workup & Neutralization tlc->workup Reaction Complete issue Issue Detected: Low Yield or Tar Formation tlc->issue Problem Occurs product Pure Product workup->product Successful Isolation cause1 Cause: Harsh Conditions (Temp/Acid Strength) issue->cause1 cause2 Cause: Long Reaction Time issue->cause2 cause3 Cause: Inefficient Neutralization issue->cause3 solution1 Solution: 1. Lower Temperature 2. Use Milder Acid (e.g., ZnCl2) cause1->solution1 solution1->tlc Re-run Reaction solution2 Solution: Work up immediately after starting material is consumed cause2->solution2 solution2->tlc Re-run Reaction solution3 Solution: Ensure aqueous pH is 8-9 during extraction cause3->solution3 solution3->workup Re-evaluate Workup

Caption: Decision-making workflow for diagnosing and solving acid-related problems.

Diagram 2: General Role of Acid in Indoline Ring Formation

G cluster_mech Acid-Catalyzed Cyclization cluster_byproducts Potential Side Reactions A Precursor (e.g., Phenylhydrazone) B Protonated Intermediate A->B Protonation H_plus H+ (Acid Catalyst) H_plus->B C [3,3]-Sigmatropic Rearrangement B->C F Tar/Polymerization (Excess H+ / High Temp) B->F D Cyclized Intermediate C->D Cyclization & Tautomerization E Indoline Core D->E Aromatization/Reduction Step D->F

Caption: Simplified mechanism showing the catalytic role of acid and potential byproduct pathways.

References

Technical Support Center: Strategies to Improve the Solubility of Indoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming solubility challenges with indoline intermediates. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to resolve them.

Q1: My indoline intermediate precipitates out of the aqueous workup solution. How can I prevent this and ensure it remains dissolved?

A1: This is a classic solubility problem often encountered when transitioning from an organic reaction solvent to an aqueous medium for extraction or washing. The sudden change in solvent polarity causes the nonpolar indoline intermediate to crash out.

Root Cause Analysis: Indoline itself has low water solubility but is soluble in organic solvents.[1] The core issue is the sharp decrease in the solvent system's ability to solvate your compound.

Immediate Troubleshooting Steps:

  • pH Adjustment: The nitrogen atom in the indoline ring is basic. By acidifying the aqueous phase (e.g., with 1M HCl) to a pH below the pKa of the protonated indoline, you can form a water-soluble salt in situ.[2][3][4] This is often the most effective first step.

    • Causality: Protonating the indoline nitrogen creates a charged species (an ammonium salt), which is significantly more polar and thus more soluble in water.[4] You are essentially converting the neutral, poorly soluble base into a soluble salt.

  • Increase Organic Co-solvent: If pH modification is not desirable for your downstream steps, try adding a water-miscible organic solvent (a co-solvent) like isopropanol, ethanol, or THF to the workup mixture before the precipitation occurs.[5][6] This increases the overall polarity of the solvent system, making it more "friendly" to your intermediate.[7][8]

  • Perform a "Reverse" Quench: Instead of adding the reaction mixture to water, slowly add the aqueous quench solution to the reaction mixture with vigorous stirring. This provides a more gradual change in polarity, which can sometimes prevent shock precipitation.

G start Precipitation during aqueous workup? ph_mod Is pH modification compatible with a subsequent reaction? start->ph_mod Yes reverse Attempt a 'reverse' quench (add water to organic) start->reverse No acidify Acidify aqueous phase (e.g., 1M HCl) to form soluble salt ph_mod->acidify Yes cosolvent Add a co-solvent (e.g., IPA, THF) to the mixture ph_mod->cosolvent No end Problem Resolved acidify->end cosolvent->end reverse->end

Caption: Chemical modification pathways to enhance indoline solubility.

Q4: Beyond chemical changes, what formulation techniques can enhance the solubility and dissolution rate of my final indoline compound?

A4: Formulation science offers powerful techniques that modify the physical state of the compound to improve solubility, which is especially crucial for oral drug delivery.

  • Solid Dispersions: This is a highly successful strategy where the poorly soluble drug is dispersed in a hydrophilic carrier matrix. [9][10] * Mechanism: The drug exists in an amorphous, high-energy state within the carrier, which circumvents the energy penalty required to break up a stable crystal lattice during dissolution. [11]This leads to improved wettability, reduced particle size (down to the molecular level), and potentially supersaturated solutions upon dissolution. [9][10] * Preparation Methods: Common methods include solvent evaporation, melting (fusion), and hot-melt extrusion. [12]2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [13][14][15] * Mechanism: The nonpolar indoline molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a water-soluble inclusion complex. [13][16]This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility. [15]3. Particle Size Reduction (Micronization/Nanonization): The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation. [7][17] * Mechanism: Reducing the particle size to the micron or nanometer scale dramatically increases the surface area available for solvent interaction, leading to a faster dissolution rate. [18][19]While this doesn't change the equilibrium solubility, a faster dissolution can significantly improve bioavailability. [17] * Methods: Techniques include jet milling (micronization) and high-pressure homogenization or media milling (nanosuspensions). [20][16]

Q5: How do I accurately measure the solubility of my indoline intermediate?

A5: Accurate solubility measurement is critical for making informed decisions. The "gold standard" is the equilibrium shake-flask method, but high-throughput versions are also common.

Protocol: Equilibrium Shake-Flask Solubility Measurement
  • Preparation: Add an excess amount of the solid indoline intermediate to a known volume of the desired solvent or buffer in a sealed vial. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Agitate the vial at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [21]This is when the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Stop agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase. This is a critical step; centrifugation followed by careful removal of the supernatant is highly recommended. Filtration can sometimes be used, but you must ensure the filter does not adsorb your compound.

  • Quantification: Dilute the saturated supernatant with a suitable solvent and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS. [22]5. Validation: The presence of remaining solid in the vial at the end of the experiment confirms that the measured concentration represents the equilibrium solubility. [21] Common Pitfalls:

  • Insufficient Equilibration Time: Leads to an underestimation of solubility.

  • Temperature Fluctuations: Solubility is temperature-dependent. [23][24][25]Maintain strict temperature control.

  • Incorrect pH of Buffer: The solubility of ionizable compounds like indolines is highly pH-dependent. [23][26]Ensure your buffer has sufficient capacity and its pH is stable.

  • Analysis of Solid Particles: Failure to completely remove undissolved solid from the supernatant will lead to a gross overestimation of solubility.

References

Technical Support Center: Strategies for Selective Mono-Alkylation of 4-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that while N-alkylation of secondary amines is a cornerstone of organic synthesis, controlling the reaction to achieve selective mono-alkylation can be a significant challenge. This is particularly true for electron-rich heterocycles like 4-methoxyindoline, where the desired mono-alkylated product can readily undergo a second alkylation, leading to the formation of undesired quaternary ammonium salts.

This guide is designed to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you overcome the challenge of over-alkylation and maximize the yield of your target N-alkylated 4-methoxyindoline.

Section 1: The Chemistry of Indoline Alkylation: A Balancing Act

The N-alkylation of 4-methoxyindoline typically proceeds via a standard SN2 mechanism. The reaction begins with the deprotonation of the indoline nitrogen by a suitable base, generating a highly nucleophilic indolide anion. This anion then attacks the alkylating agent (e.g., an alkyl halide) to form the desired N-alkylated tertiary amine.

The core problem arises from the fact that the product, an N-alkyl-4-methoxyindoline, is itself a nucleophile. Although it is a tertiary amine and sterically more hindered, it can still react with the alkylating agent, especially under forcing conditions or with highly reactive electrophiles. This second reaction forms a quaternary ammonium salt, which reduces the yield of the desired product and complicates purification.

G cluster_0 Reaction Pathway Start 4-Methoxyindoline (Starting Material) Anion Deprotonated Indolide (Nucleophile) Start->Anion + Base - H⁺ Product Desired Mono-Alkylated Product (Tertiary Amine) Anion->Product + Alkyl Halide (R-X) - X⁻ SideProduct Undesired Quaternary Salt (Over-alkylation Product) Product->SideProduct + Alkyl Halide (R-X) (Competitive Reaction) caption Fig 1. Competitive pathways in indoline N-alkylation.

Fig 1. Competitive pathways in indoline N-alkylation.
Section 2: Troubleshooting Guide: Diagnosing and Solving Over-Alkylation

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Question: My reaction is producing the quaternary ammonium salt as the major product. What are the primary causes and how can I fix this?

Answer: This is a classic sign that the reaction conditions are too harsh or not adequately controlled. The rate of the second alkylation is outpacing the formation of the desired mono-alkylated product.

Potential Causes and Solutions:

  • Incorrect Stoichiometry: Using a large excess of the alkylating agent is the most common cause of over-alkylation.

    • Solution: Carefully control the stoichiometry. Start with 1.05 to 1.1 equivalents of your alkylating agent. This slight excess helps drive the consumption of the starting material without providing a large reservoir of electrophile for the second reaction.[1]

  • High Local Concentration of Alkylating Agent: Adding the alkylating agent all at once creates a high initial concentration, promoting the faster second alkylation.

    • Solution: Employ slow addition techniques. Dissolve the alkylating agent in the reaction solvent and add it dropwise to the solution of the deprotonated indoline over a period of 30-60 minutes using a syringe pump or a dropping funnel. This maintains a low, steady concentration of the electrophile.[1]

  • Excessive Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired second alkylation.

    • Solution: Begin the reaction at a lower temperature. For highly reactive alkylating agents (e.g., alkyl iodides, benzyl bromide), start the reaction at 0 °C or even -20 °C. Allow the reaction to slowly warm to room temperature while monitoring its progress. Only apply heat if the reaction is confirmed to be sluggish at ambient temperature.[1]

Question: I'm getting an inseparable mixture of the mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

Answer: Achieving high selectivity often requires fine-tuning the interplay between the base, solvent, and temperature.

Potential Causes and Solutions:

  • Base and Solvent System: The choice of base and solvent dictates the concentration and reactivity of the indolide anion. A very strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF creates a highly reactive "naked" anion, which can be indiscriminate.[1][2]

    • Solution A (Milder Base): Switch to a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][4] These bases establish an equilibrium, leading to a lower steady-state concentration of the highly reactive anion, which can significantly enhance selectivity.

    • Solution B (Solvent Effects): The solvent can have a profound impact on selectivity.[5] While polar aprotic solvents (DMF, THF, Acetonitrile) are standard, exploring less polar options like 2-methyl-THF or toluene can sometimes temper reactivity and improve selectivity by altering ion-pairing effects.

  • Reactivity of the Alkylating Agent: The more reactive the alkylating agent, the harder it is to control the reaction. The reactivity order is generally R-I > R-OTs > R-Br > R-Cl.

    • Solution: If you are using an alkyl iodide and observing poor selectivity, consider switching to the corresponding alkyl bromide. The reaction will be slower but often more controllable. If the reaction with an alkyl bromide is too slow, you can add a catalytic amount of sodium iodide or tetrabutylammonium iodide (TBAI) to generate the more reactive alkyl iodide in situ under controlled conditions.

Table 1: Comparison of Reaction Parameters for Selective Mono-Alkylation

ParameterCondition for High Reactivity (Risk of Over-alkylation)Condition for High Selectivity (Controlled Reaction)Rationale
Base NaH, LiHMDS, n-BuLiK₂CO₃, Cs₂CO₃, DIPEAStrong bases fully deprotonate to give a high concentration of reactive anion; weaker bases establish an equilibrium.[3]
Solvent DMF, NMP, DMSOTHF, Acetonitrile, TolueneHighly polar aprotic solvents fully solvate cations, creating a more reactive "naked" anion.[6]
Alkylating Agent Alkyl Iodide, Benzyl BromideAlkyl Bromide, Alkyl ChlorideMatches the reactivity of the electrophile to the nucleophile for better control.
Temperature Room Temp to 80 °C-20 °C to 0 °C, then slow warmingLower temperatures decrease the rate of the undesired second alkylation more significantly than the first.[1]
Addition Method All at once (in one portion)Slow, dropwise additionMaintains a low, steady concentration of the electrophile, favoring reaction with the more abundant starting material.[1]
Section 3: Frequently Asked Questions (FAQs)

Q1: How should I handle the starting material, 4-methoxyindoline hydrochloride?

A1: The hydrochloride salt must be neutralized to the free base before it can be alkylated. You have two primary options:

  • Separate Neutralization: Dissolve the hydrochloride salt in a suitable solvent (e.g., dichloromethane or ethyl acetate), wash with a mild aqueous base (e.g., saturated NaHCO₃ or a 1M NaOH solution), separate the organic layer, dry it (e.g., over Na₂SO₄), and evaporate the solvent to yield the free base.

  • In Situ Neutralization: Use an additional equivalent of base in your reaction setup. For example, if your protocol calls for 1.1 equivalents of K₂CO₃ for the deprotonation, you would use 2.1 equivalents: 1.0 to neutralize the HCl salt and 1.1 for the reaction itself. Note that this is less precise and may not be suitable when using very strong, non-reversible bases like NaH.

Q2: What is the most effective way to monitor the reaction to stop it at the optimal time?

A2: Active monitoring is critical to prevent over-alkylation. Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: At regular intervals (e.g., every 15-30 minutes), take a small aliquot from the reaction mixture, quench it in a vial with a drop of water, and extract with a small amount of ethyl acetate. Spot this extract on a TLC plate.

  • Analysis: Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) and visualize under UV light. You should be able to distinguish three spots: the starting 4-methoxyindoline (SM), the mono-alkylated product (P), and the quaternary salt (QS), which will typically remain at the baseline (Rf ≈ 0). The reaction is complete when the SM spot has disappeared, but before a significant amount of the baseline QS spot has formed. LC-MS provides more quantitative and definitive monitoring but is less rapid.[7]

G cluster_0 Reaction Monitoring Workflow Start Start Reaction (t=0) Monitor Take Aliquot Run TLC/LC-MS Start->Monitor Decision Is Starting Material Consumed? Monitor->Decision Continue Continue Reaction Wait 30 min Decision->Continue No Quench Quench Reaction Proceed to Workup Decision->Quench Yes Continue->Monitor caption Fig 2. Workflow for effective reaction monitoring.

Fig 2. Workflow for effective reaction monitoring.

Q3: Are there alternative alkylation methods that are inherently less prone to over-alkylation?

A3: Yes. If classical SN2 methods prove difficult, consider these alternatives:

  • Reductive Amination: This two-step, one-pot process involves reacting the 4-methoxyindoline with an aldehyde or ketone to form an intermediate enamine/iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is exceptionally selective for mono-alkylation as the tertiary amine product is not reactive under these conditions.

  • "Borrowing Hydrogen" Catalysis: Modern catalytic methods using iron or iridium complexes can alkylate amines using alcohols as the alkylating agent, with water as the only byproduct.[3][8][9] These reactions often exhibit very high selectivity for mono-alkylation and are a greener alternative to using alkyl halides.

Section 4: Recommended Starting Protocol for Selective N-Alkylation

This protocol provides a robust and controlled starting point for the N-alkylation of 4-methoxyindoline with a reactive alkyl halide like benzyl bromide.

Objective: To synthesize N-benzyl-4-methoxyindoline with minimal over-alkylation.

Materials:

  • 4-Methoxyindoline (free base, 1.0 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)

  • Benzyl bromide (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 4-methoxyindoline (1.0 eq.).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the indoline is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.1 eq.) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation (Slow Addition): In a separate flask, prepare a solution of benzyl bromide (1.05 eq.) in a small amount of anhydrous THF. Add this solution to the indoline anion suspension dropwise via syringe pump over 30-45 minutes, keeping the internal temperature at 0 °C.

  • Reaction & Monitoring: After the addition is complete, let the reaction stir at 0 °C for 1 hour. Then, allow it to warm slowly to room temperature. Monitor the reaction progress every 30 minutes by TLC as described in the FAQ section.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure N-benzyl-4-methoxyindoline.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Methoxyindoline Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxyindoline hydrochloride. As a crucial intermediate in pharmaceutical development, particularly for drugs targeting neurological disorders, ensuring the purity and potency of this compound is paramount.[1] This document moves beyond a simple checklist, delving into the causality behind experimental choices and providing a direct comparison with alternative analytical techniques, all while adhering to globally recognized regulatory standards.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2][3] For the quantification of a pharmaceutical ingredient, this means the method must be reliable, reproducible, and accurate. This guide is structured to walk researchers and drug development professionals through a robust validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7]

The Analytical Challenge: Why HPLC for this compound?

This compound (CAS: 90609-70-4) is a small, polar organic molecule.[1][8] Its hydrochloride salt form enhances water solubility, making it suitable for reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity.[1] HPLC is the preferred method for non-volatile, polar compounds like this, offering high resolution, sensitivity, and precise quantification, which are critical for quality control in a pharmaceutical setting.[9][10]

The primary goal is to develop a method that can accurately quantify this compound while separating it from any potential impurities or degradation products. This necessitates a validation process that rigorously tests the method's performance characteristics.

The Proposed HPLC Method: A Foundation of Rational Design

The development of an analytical method is the precursor to its validation. The choices made here are critical for a successful validation outcome.

ParameterConditionRationale / Justification
Instrument HPLC with UV/Vis or Diode Array Detector (DAD)Standard equipment providing the necessary sensitivity and selectivity for chromophoric compounds like 4-Methoxyindoline.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for moderately polar analytes. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)The combination of an organic modifier (acetonitrile) and an aqueous buffer allows for the effective elution and separation of the analyte. A pH of 3.0 ensures the amine is protonated, leading to consistent retention and sharp peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection λ 225 nmThe wavelength should be set at the absorbance maximum of this compound to ensure maximum sensitivity. This value is hypothetical and should be determined experimentally using a UV scan.
Injection Vol. 10 µLA small injection volume minimizes potential band broadening on the column.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak distortion.

A Comprehensive Validation Protocol: Adhering to ICH Q2(R2) Guidelines

Method validation is performed according to a pre-approved protocol. The core performance characteristics to be evaluated are specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.[11][12]

System Suitability

Before any validation run, a system suitability test (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[13] This is not a validation parameter itself, but a prerequisite for valid analytical results.

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution of this compound (e.g., 50 µg/mL).

  • Calculate the key system suitability parameters.

Acceptance Criteria (based on USP <621>): [14][15]

  • Tailing Factor (T): ≤ 2.0

  • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

  • Theoretical Plates (N): > 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][16]

Experimental Protocol:

  • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

  • Prepare a solution containing known impurities and/or degradation products (if available).

  • Analyze the this compound standard and the impurity-spiked sample.

  • If available, perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions.

  • Assess peak purity using a Diode Array Detector (DAD) to ensure the analyte peak is spectrally homogeneous.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).

  • No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

  • The peak purity analysis should pass, indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[17]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound spanning the expected working range (e.g., 80% to 120% of the target concentration). A typical range could be 10 µg/mL to 150 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Data Summary: Linearity of this compound

Concentration (µg/mL) Mean Peak Area (n=3)
10.0 150,234
25.0 375,890
50.0 751,233
100.0 1,503,456

| 150.0 | 2,255,189 |

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Summary: Accuracy (Recovery)

Spiked Level Concentration (µg/mL) Mean Recovery (%) (n=3) %RSD
80% 40.0 99.5% 0.8%
100% 50.0 100.2% 0.6%

| 120% | 60.0 | 100.8% | 0.7% |

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0%.

  • %RSD: ≤ 2.0% for each level.

Precision

Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[9]

A. Repeatability (Intra-assay Precision) This assesses precision over a short interval of time with the same analyst and equipment.

Experimental Protocol:

  • Prepare six individual samples of this compound at 100% of the target concentration.

  • Analyze the samples and calculate the %RSD of the results.

B. Intermediate Precision (Inter-assay Precision) This expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeat the repeatability study on a different day with a different analyst.

  • Calculate the cumulative %RSD for the data from both days.

Data Summary: Precision

Precision Level Parameter Result (% Assay) %RSD
Repeatability Analyst 1, Day 1 (n=6) 99.8, 100.1, 99.5, 100.5, 100.3, 99.9 0.38%
Intermediate Analyst 2, Day 2 (n=6) 100.5, 100.9, 101.0, 100.2, 100.8, 101.1 0.35%

| Combined | All data (n=12) | - | 0.55% |

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the analyte.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be acceptable (typically ≤ 10%).

Visualizing the Validation Workflow

A clear workflow ensures all steps of the validation process are logically connected and executed.

HPLC_Validation_Workflow start Method Development & Optimization protocol Write & Approve Validation Protocol start->protocol sst System Suitability Testing (SST) protocol->sst pass SST Pass? sst->pass fail Investigate & Remediate pass->fail No specificity Specificity pass->specificity Yes fail->sst linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end Method Approved for Routine Use report->end

References

A Comparative Analysis of the Reactivity of 4-Methoxyindoline and 5-Methoxyindoline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the electronic and steric influences governing their chemical behavior, supported by spectroscopic data and established synthetic protocols.

In the landscape of modern drug discovery, the indoline scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules necessitates a thorough understanding of how substituents on the indoline ring influence its chemical reactivity. This guide provides a comparative analysis of two key isomers, 4-methoxyindoline and 5-methoxyindoline, offering insights for researchers and scientists engaged in the synthesis and functionalization of these valuable heterocyclic systems.

Theoretical Underpinnings: Electronic and Steric Landscapes

The reactivity of 4-methoxyindoline and 5-methoxyindoline is primarily dictated by the electronic and steric effects of the methoxy group on the indoline nucleus. The indoline system, with its fused benzene and pyrrolidine rings, is an electron-rich heterocycle, making it susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons significantly influences the electron density of the aromatic ring.

The methoxy group (-OCH₃) is a potent electron-donating group through resonance (a +M effect) and an electron-withdrawing group through induction (a -I effect). The resonance effect, where the oxygen's lone pair delocalizes into the aromatic ring, is generally dominant, leading to an overall activation of the ring towards electrophilic aromatic substitution.

For 5-Methoxyindoline , the methoxy group is positioned para to the C-7 and ortho to the C-6 position of the benzene ring. This placement strongly activates the aromatic ring, particularly at the C-4 and C-6 positions, through resonance. The increased electron density at these positions makes 5-methoxyindoline highly susceptible to electrophilic attack.

For 4-Methoxyindoline , the methoxy group is ortho to the C-5 and meta to the C-6 and C-7 positions. While still an activating group, its influence on the electron density distribution is different. The ortho position (C-5) and the para position (C-7) are expected to be the most activated. However, steric hindrance from the methoxy group at the C-4 position may influence the regioselectivity of incoming electrophiles, potentially favoring attack at the less hindered C-7 position.

The following diagram illustrates the key resonance structures that contribute to the increased electron density in the aromatic ring for both isomers.

G cluster_5_methoxy 5-Methoxyindoline Resonance cluster_4_methoxy 4-Methoxyindoline Resonance 5-Indoline 5-Methoxyindoline 5-Resonance_C4 Resonance at C-4 5-Indoline->5-Resonance_C4 e- donation 5-Resonance_C6 Resonance at C-6 5-Indoline->5-Resonance_C6 e- donation 4-Indoline 4-Methoxyindoline 4-Resonance_C5 Resonance at C-5 4-Indoline->4-Resonance_C5 e- donation 4-Resonance_C7 Resonance at C-7 4-Indoline->4-Resonance_C7 e- donation G cluster_synthesis Synthesis Workflow Start_5 4-Methoxyphenylhydrazine Step1_5 Hydrazone Formation Start_5->Step1_5 Step2_5 Acid-catalyzed Cyclization Step1_5->Step2_5 Product_5 5-Methoxyindole Step2_5->Product_5 Start_4 2-Methoxy-6-nitrotoluene Step1_4 Nitrostyrene Formation Start_4->Step1_4 Step2_4 Reductive Cyclization Step1_4->Step2_4 Product_4 4-Methoxyindole Step2_4->Product_4

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-Methoxyindoline Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of central nervous system (CNS) therapeutics, the indoline scaffold represents a privileged structure, a foundational blueprint for molecules that can modulate the very signaling pathways governing thought, mood, and behavior. Among its many variations, the 4-methoxyindoline moiety has emerged as a particularly compelling starting point for the design of novel ligands targeting key neurotransmitter receptors. This guide provides an in-depth technical comparison of 4-methoxyindoline derivatives, focusing on their structure-activity relationships (SAR) as modulators of dopamine and serotonin receptors. We will delve into the causality behind experimental choices, provide detailed protocols for the evaluation of these compounds, and present a framework for understanding how subtle structural modifications can dramatically alter biological activity.

The 4-Methoxyindoline Scaffold: A Gateway to CNS Targets

The 4-methoxyindoline core, characterized by a reduced indole ring with a methoxy group at the 4-position, offers a unique combination of structural rigidity and electronic properties. The indoline's saturated heterocyclic ring provides a defined three-dimensional conformation, crucial for precise interactions within the binding pockets of G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. The 4-methoxy group, an electron-donating substituent, can significantly influence the molecule's overall electronic distribution, impacting its binding affinity, selectivity, and even its metabolic stability.

Our exploration will focus on two of the most critical CNS targets for which indoline-based compounds have been investigated: the dopamine D2 receptor (D2R) and the serotonin 1A receptor (5-HT1A).

Comparative Analysis of 4-Methoxyindoline Derivatives

Dopamine D2 Receptor (D2R) Antagonists

The D2R is a primary target for antipsychotic medications. The general pharmacophore for D2R antagonists typically includes a basic nitrogen atom, an aromatic ring system, and a specific spatial arrangement between these features.

Key SAR Insights for Putative 4-Methoxyindoline D2R Ligands:

  • The Basic Nitrogen: The nitrogen atom of the indoline ring is expected to be a key interaction point, forming an ionic bond with a conserved aspartate residue (Asp114 in the D2R) in the transmembrane domain 3 (TM3) of the receptor. The pKa of this nitrogen is critical and can be modulated by substituents on the indoline core.

  • The 4-Methoxy Group: The electron-donating nature of the 4-methoxy group can enhance the basicity of the indoline nitrogen, potentially strengthening the interaction with Asp114. Furthermore, the oxygen atom of the methoxy group may act as a hydrogen bond acceptor with residues in the binding pocket.

  • N-Substitution: The substituent on the indoline nitrogen is a crucial determinant of affinity and selectivity. Typically, a linker of a specific length connects the indoline nitrogen to another cyclic moiety, often an aromatic or heteroaromatic ring. For D2R antagonists, this linker is often a butyl chain.

  • Aromatic Extension: An additional aromatic ring, often a substituted phenyl or a heteroaromatic ring, attached via the linker, explores a hydrophobic pocket in the receptor. The nature and substitution pattern of this distal aromatic ring significantly impact binding affinity and can fine-tune selectivity against other dopamine receptor subtypes (D3, D4) and other GPCRs.

The following table presents hypothetical 4-methoxyindoline derivatives and their predicted D2R binding affinities based on SAR principles from related compound series. This serves as a guide for prioritizing synthetic targets.

Compound IDN-SubstituentDistal Aromatic GroupPredicted D2R Affinity (Ki, nM)Rationale
4MI-D2-01 -(CH2)4-Phenyl50-100Basic pharmacophore with optimal linker length.
4MI-D2-02 -(CH2)4-4-Fluorophenyl10-50Electron-withdrawing fluorine often enhances affinity in this pocket.
4MI-D2-03 -(CH2)4-2-Methoxyphenyl5-20Methoxy group can form additional interactions.
4MI-D2-04 -(CH2)3-4-Fluorophenyl>100Shorter linker length is often suboptimal for D2R antagonism.
4MI-D2-05 -(CH2)4-piperazin-1-ylPhenyl1-10Piperazine moiety can provide additional interaction points and favorable physicochemical properties.
Serotonin 1A (5-HT1A) Receptor Agonists/Partial Agonists

The 5-HT1A receptor is a key target for anxiolytics and antidepressants. The pharmacophore for 5-HT1A ligands often includes a basic nitrogen and an aromatic moiety, but with different spatial and electronic requirements compared to D2R antagonists.

Key SAR Insights for Putative 4-Methoxyindoline 5-HT1A Ligands:

  • Arylpiperazine Moiety: A common structural motif in high-affinity 5-HT1A ligands is the arylpiperazine group. In our hypothetical series, a 4-methoxyindoline core could be linked to a piperazine ring, which in turn is substituted with an aromatic group.

  • Linker Length: The length of the alkyl chain connecting the 4-methoxyindoline nitrogen to the second basic nitrogen (e.g., in a piperazine) is critical. For 5-HT1A ligands, this linker is often shorter than that for D2R antagonists, typically two to four carbons.

  • The 4-Methoxy Group: The position of the methoxy group on the "indole-like" part of the molecule can significantly influence affinity and functional activity (agonist vs. antagonist). For 5-HT1A agonists, electron-donating groups on the aromatic ring are often favorable.

  • Terminal Aromatic Group: The nature of the aromatic ring attached to the distal nitrogen of the piperazine is a key determinant of affinity and selectivity. A 2-methoxyphenyl group is a classic substituent found in many high-affinity 5-HT1A ligands.[1]

Below is a table of hypothetical 4-methoxyindoline derivatives with predicted 5-HT1A receptor binding affinities, designed to guide initial synthetic efforts.

Compound IDLinker and Distal GroupPredicted 5-HT1A Affinity (Ki, nM)Rationale
4MI-5HT1A-01 -(CH2)4-piperazin-1-yl-(2-methoxyphenyl)1-10Classic arylpiperazine pharmacophore with optimal linker length.[1]
4MI-5HT1A-02 -(CH2)3-piperazin-1-yl-(2-methoxyphenyl)5-20Slightly shorter linker may still retain high affinity.
4MI-5HT1A-03 -(CH2)4-piperazin-1-yl-(pyrimidin-2-yl)10-50Heteroaromatic terminal group can modulate properties.
4MI-5HT1A-04 -(CH2)4-NH-(CH2)2-phenyl50-100Acyclic amine linker, may have lower affinity than piperazine.
4MI-5HT1A-05 -(CH2)2-piperazin-1-yl-(2-methoxyphenyl)20-80Shorter linker may be less optimal.

Experimental Protocols: A Self-Validating System for SAR Elucidation

To empirically determine the SAR of novel 4-methoxyindoline derivatives, a series of well-established in vitro assays are essential. The following protocols provide a robust framework for characterizing the binding affinity and functional activity of these compounds at the D2 and 5-HT1A receptors.

Dopamine D2 Receptor Binding Assay

This protocol determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 4-methoxyindoline derivatives for the human dopamine D2 receptor.

Materials:

  • Membrane Preparation: Commercially available membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2R antagonist).

  • Non-specific Ligand: (+)-Butaclamol (10 µM final concentration).[2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[2]

  • Test Compounds: 4-methoxyindoline derivatives dissolved in DMSO.

  • 96-well Plates

  • Glass Fiber Filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.[2]

  • Filtration Apparatus (Cell Harvester)

  • Scintillation Cocktail and Liquid Scintillation Counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or non-specific ligand (for non-specific binding).

    • [³H]Spiperone (at a final concentration close to its Kd, typically 0.1-0.5 nM).

    • D2R membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Serotonin 5-HT1A Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT1A receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of 4-methoxyindoline derivatives as agonists, or the potency (IC50) as antagonists, at the human 5-HT1A receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Reference Agonist: 8-OH-DPAT.

  • Reference Antagonist: WAY-100635.

  • Test Compounds: 4-methoxyindoline derivatives dissolved in DMSO.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.

  • 384-well Plates

  • Plate Reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds, reference agonist, and reference antagonist.

  • Agonist Mode: a. Replace the culture medium with assay medium. b. Add the test compounds or reference agonist to the wells. c. Add a fixed concentration of forskolin to all wells. d. Incubate at 37°C for 30-60 minutes.

  • Antagonist Mode: a. Pre-incubate the cells with the test compounds or reference antagonist for 15-30 minutes. b. Add the reference agonist (at its EC80 concentration) and forskolin to the wells. c. Incubate at 37°C for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

Data Analysis:

  • Agonist Mode: Plot the cAMP concentration (or signal) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the reference full agonist.

  • Antagonist Mode: Plot the cAMP concentration (or signal) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in evaluating 4-methoxyindoline derivatives, the following diagrams illustrate the key experimental workflows and signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Design cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of 4-Methoxyindoline Derivatives binding_assay Receptor Binding Assay (D2R & 5-HT1A) synthesis->binding_assay Test Compounds functional_assay Functional Assay (cAMP, β-Arrestin) synthesis->functional_assay Test Compounds data_analysis Determine Ki, EC50, Emax binding_assay->data_analysis Binding Data functional_assay->data_analysis Functional Data sar_elucidation Elucidate SAR data_analysis->sar_elucidation Quantitative Data sar_elucidation->synthesis Design Next Generation

Caption: High-level workflow for the design, synthesis, and evaluation of 4-methoxyindoline derivatives.

D2R_signaling D2R_agonist D2R Agonist D2R Dopamine D2 Receptor D2R_agonist->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC response Cellular Response (e.g., Ion channel modulation) cAMP->response

Caption: Canonical Gi/o-coupled signaling pathway for the Dopamine D2 Receptor.

SHT1A_signaling SHT1A_agonist 5-HT1A Agonist SHT1A_R Serotonin 5-HT1A Receptor SHT1A_agonist->SHT1A_R Binds Gi_1A Gi/o Protein SHT1A_R->Gi_1A Activates AC_1A Adenylyl Cyclase Gi_1A->AC_1A Inhibits cAMP_1A cAMP AC_1A->cAMP_1A Converts ATP_1A ATP ATP_1A->AC_1A response_1A Neuronal Hyperpolarization (Anxiolytic/Antidepressant Effects) cAMP_1A->response_1A

References

A Senior Application Scientist's Guide to the Comparative Analysis of Indole Derivatives: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product research, forming the structural core of numerous pharmaceuticals and bioactive compounds.[1][2] Accurate identification and quantification of these derivatives are paramount for drug discovery, quality control, and metabolic studies. This guide provides an in-depth comparative analysis of two principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my objective is to move beyond a mere listing of specifications and delve into the causality behind methodological choices, empowering you to select the most robust and appropriate technique for your specific analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Versatility

HPLC is arguably the most dominant technique for the analysis of indole derivatives, primarily due to its broad applicability to non-volatile, polar, and thermally labile compounds—categories into which many indole alkaloids and their metabolites fall.[3][4]

Expertise & Experience: The "Why" Behind the Method

The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4] For indole derivatives, which possess a range of polarities, Reversed-Phase HPLC (RP-HPLC) is the overwhelming choice.

  • Causality in Column Selection: A C8 or C18 stationary phase is typically the first choice.[5][6][7] The nonpolar alkyl chains interact with the hydrophobic regions of the indole ring system. More polar indole derivatives (e.g., those with hydroxyl or carboxyl groups) will have less retention and elute earlier, while more nonpolar derivatives (e.g., those with extensive alkyl substitution) will be retained longer. This predictable relationship is the foundation of method development.[8]

  • Strategic Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to control the elution.[6][9] Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase is a critical step known as ion suppression.[8][10] For acidic indoles like indole-3-acetic acid, lowering the pH ensures the carboxyl group is protonated (uncharged), increasing its hydrophobicity and leading to sharper, more symmetrical peaks and reproducible retention times.

  • Detector Selection Rationale:

    • UV-Vis Detection: The indole ring system possesses a strong chromophore, making UV detection (typically around 280 nm) a simple and robust method for quantification.[11]

    • Fluorescence Detection (FLD): The fused aromatic ring system of indoles makes them naturally fluorescent.[12] FLD offers significantly higher sensitivity and selectivity compared to UV detection, making it ideal for trace-level analysis in complex matrices like biological fluids.[5][13] Excitation is often set around 280 nm, with emission monitored near 350-360 nm.[5][7]

    • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and structural information.[14][15] It is indispensable for identifying unknown metabolites and confirming the identity of peaks in complex mixtures.[15][16]

Trustworthiness: A Self-Validating HPLC Protocol

A reliable analytical method must be validated to ensure its performance.[17] The following protocol for the analysis of indole-3-acetic acid (IAA) in a bacterial culture supernatant incorporates self-validating steps.

Experimental Protocol: HPLC-FLD Analysis of Indole-3-Acetic Acid

  • Sample Preparation:

    • Centrifuge 1 mL of bacterial culture at 14,000 x g for 30 minutes at 4°C.

    • Filter the supernatant through a 0.5 mL centrifugal filter with a 3-kDa molecular weight cut-off membrane.[10] This step removes proteins and particulates that could damage the HPLC column, ensuring method robustness.

    • The filtrate can be directly injected, minimizing sample manipulation and potential analyte loss.[10]

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a standard solution (e.g., 1 µg/mL IAA).

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be <2%. The theoretical plate count should be >2000, and the peak asymmetry (tailing factor) should be between 0.9 and 1.2. This SST confirms the system is performing correctly before committing valuable samples.

  • Chromatographic Conditions:

    • Column: C8, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is used to elute a wide range of compounds and clean the column after each run.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: Fluorescence, λex = 280 nm, λem = 350 nm.[7]

  • Quantification:

    • Prepare a calibration curve using at least five concentrations of IAA standards.

    • The curve's linearity (R²) should be ≥0.998 for accurate quantification.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Identification

GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities.[18][19] However, its application to indole derivatives is contingent on a critical factor: the analyte's volatility and thermal stability.[3][20]

Expertise & Experience: The Derivatization Imperative

Many indole derivatives, particularly those with polar functional groups like -OH, -NH, and -COOH, are not sufficiently volatile or thermally stable for direct GC analysis.[20] They will either decompose in the hot injector or exhibit poor chromatography (e.g., broad, tailing peaks). Therefore, derivatization is a mandatory step. [21]

  • Causality in Derivatization: Derivatization is a chemical reaction that converts the polar functional groups into less polar, more volatile, and more thermally stable analogues.[21]

    • Silylation: This is the most common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[22][23] This masks the polar sites, increasing volatility.

    • Acylation/Alkylation: Reagents like pentafluoropropionic anhydride or alkyl chloroformates can also be used.[23][24] These methods can create derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD).

  • GC-MS for Definitive Identification: The key advantage of GC-MS is the mass spectrometer. As the derivatized analytes elute from the GC column, they are ionized (typically by Electron Ionization, EI), causing predictable fragmentation. The resulting mass spectrum is a chemical "fingerprint" that can be compared against spectral libraries (like NIST) for confident identification.[25] This is invaluable for confirming the presence of specific indoles and identifying unknown compounds.[18]

Trustworthiness: A Self-Validating GC-MS Protocol

This protocol for the analysis of indole-3-pyruvic acid (IPA), an unstable keto acid, highlights the critical derivatization step.

Experimental Protocol: GC-MS Analysis of Indole-3-Pyruvic Acid

  • Sample Preparation & Initial Derivatization:

    • Extract indoles from the sample matrix (e.g., plant tissue) using an appropriate solvent like methanol followed by liquid-liquid extraction with ethyl acetate.[26]

    • To the crude extract, add hydroxylamine hydrochloride in pyridine and heat at 60-80°C.[26][27] Causality: IPA is unstable; this step converts the keto group into a more stable oxime derivative in situ, preventing degradation during subsequent workup.[27]

  • Purification and Final Derivatization:

    • Evaporate the pyridine under a stream of nitrogen.

    • Reconstitute the sample and perform a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[27]

    • Evaporate the purified fraction to complete dryness. This is a critical step , as silylation reagents are highly sensitive to moisture.

    • Add a silylation reagent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the remaining polar groups (hydroxyl and carboxyl) to their TMS derivatives.

  • GC-MS Conditions:

    • Column: DB-5ms or similar (low-polarity 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. The temperature program is essential for separating compounds based on their boiling points.[28]

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to those of derivatized standards and library data.[25][28]

    • For quantification, use Selected Ion Monitoring (SIM) mode, which monitors specific characteristic ions for the analyte and internal standard, greatly enhancing sensitivity and selectivity.[23][27]

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the analyte's properties and the analytical goal.

Data Presentation: Comparative Analysis Summary
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Wide range; non-volatile, polar, thermally unstable compounds.[3][20]Volatile and thermally stable compounds, or those that can be made so via derivatization.[3][19]
Sample Preparation Often simpler; can be as easy as "dilute and shoot" or simple filtration.[10]More complex and time-consuming; almost always requires derivatization for polar indoles.[21]
Derivatization Not typically required.Mandatory for most indole derivatives to increase volatility and thermal stability.[21][22]
Separation Principle Based on partitioning between liquid mobile phase and solid stationary phase.[3]Based on analyte boiling point and interaction with the stationary phase.[3]
Identification Power Limited with UV/FLD detectors (based on retention time). High with MS detection (LC-MS).[15]Excellent; mass spectra provide a chemical "fingerprint" for library matching and definitive ID.[25]
Sensitivity Good (UV) to excellent (FLD, MS). FLD is particularly sensitive for indoles.[5][13]Excellent, especially in SIM mode. Can detect extremely low concentrations.[19]
Throughput Moderate; typical run times are 10-60 minutes.[20]Can be faster for simple mixtures, but sample preparation time reduces overall throughput.[20]
Instrumentation Cost HPLC-UV/FLD systems are generally less expensive. LC-MS is comparable to GC-MS.[19]Generally more expensive for the initial setup, especially the mass spectrometer.[20]

Mandatory Visualization: Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Culture Supernatant) Filter Centrifugal Filtration (0.22 µm or MWCO) Sample->Filter Remove Particulates & Macromolecules Inject Autosampler Injection Filter->Inject Column HPLC Column (e.g., C18) Inject->Column Separation Detector Detection (UV, FLD, or MS) Column->Detector Elution Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify & Identify (vs. Standards) Chromatogram->Quantify Peak Integration

Caption: High-level workflow for HPLC analysis of indole derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Sample (e.g., Tissue Homogenate) Extract Solvent Extraction & Cleanup (SPE) Sample->Extract Isolate Analytes Deriv Derivatization (e.g., Silylation) Extract->Deriv Increase Volatility Inject GC Injection (Hot Inlet) Deriv->Inject Column GC Column (e.g., DB-5ms) Inject->Column Vaporization & Separation MS Mass Spectrometer (Ionization & Detection) Column->MS Elution TIC Generate Total Ion Chromatogram (TIC) MS->TIC Identify Identify & Quantify (Library Search, SIM) TIC->Identify Mass Spectra Analysis

Caption: High-level workflow for GC-MS analysis of indole derivatives.

Conclusion and Recommendations

Neither technique is universally superior; they are complementary tools in the analytical scientist's arsenal.[3][4]

  • Choose HPLC when:

    • Analyzing thermally labile or non-volatile indole alkaloids and metabolites.

    • Working with aqueous samples that can be analyzed with minimal cleanup.

    • High throughput is needed and derivatization is a bottleneck.

    • A fluorescence detector can be leveraged for high-sensitivity analysis of native indoles.

  • Choose GC-MS when:

    • Absolute, definitive identification of an indole derivative is required via mass spectral library matching.

    • Analyzing for small, relatively nonpolar, and thermally stable indoles that do not require derivatization.

    • The highest possible sensitivity is needed for trace analysis in complex matrices, and derivatization is feasible.

    • Analyzing volatile indole compounds, such as in flavor and fragrance applications.

By understanding the fundamental principles and the causal logic behind the methodological choices for both HPLC and GC-MS, researchers and drug development professionals can confidently select and develop robust, reliable, and fit-for-purpose analytical methods for the fascinating and vital class of indole derivatives.

References

A Comparative Guide to the Biological Activity of 4-Methoxyindoline Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the indoline scaffold represents a privileged structure with significant therapeutic potential. Among its derivatives, 4-methoxyindoline hydrochloride and its analogs have garnered considerable interest due to their diverse biological activities, particularly as modulators of key central nervous system (CNS) targets. This guide provides an in-depth, objective comparison of the biological activities of various 4-methoxyindoline analogs, supported by experimental data and detailed methodologies to empower your research endeavors.

Introduction: The Significance of the 4-Methoxyindoline Scaffold

The indoline ring system, a saturated analog of indole, serves as a core structural motif in numerous biologically active compounds. The introduction of a methoxy group at the 4-position significantly influences the molecule's electronic properties and its interaction with biological targets. This substitution can modulate receptor affinity, selectivity, and functional activity, making it a critical point for structure-activity relationship (SAR) studies.[1][2] Analogs of 4-methoxyindoline have been primarily investigated for their effects on serotonergic and dopaminergic pathways, which are implicated in a wide range of neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[3][4]

Comparative Analysis of Biological Activity

The biological activity of 4-methoxyindoline analogs is profoundly influenced by the nature and position of substituents on the indoline core and the nitrogen atom. The following sections compare the in vitro and in vivo activities of representative analogs, focusing on their interactions with serotonin and dopamine receptors.

Serotonin (5-HT) Receptor Interactions

Serotonin receptors are a major family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin.[5] 4-Methoxyindoline analogs have shown significant affinity and functional activity at various 5-HT receptor subtypes.

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of exemplary 4-methoxyindoline analogs at key serotonin receptor subtypes. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.

Compound IDR1 SubstituentR2 Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A Functional Assay (IC50, nM)Reference
Analog A H-CH2CH2N(CH3)215.225.630.1 (Antagonist)Fictionalized Data
Analog B H-CH2CH2-piperidine8.712.315.5 (Antagonist)Fictionalized Data
Analog C -COCH3-CH2CH2N(CH3)245.889.1110.2 (Antagonist)Fictionalized Data
Analog D H-CH2-pyrrolidine12.118.922.4 (Antagonist)Fictionalized Data

Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and is for illustrative purposes. Actual values would be derived from specific experimental publications.

Expertise & Experience: Interpreting the SAR

The data reveals key structure-activity relationships. The nature of the substituent at the indoline nitrogen (R2) significantly impacts receptor affinity. Analogs with a piperidine or pyrrolidine ring (Analog B and D) generally exhibit higher affinity for both 5-HT1A and 5-HT2A receptors compared to the dimethylaminoethyl side chain (Analog A). This suggests that the cyclic amine structures may adopt a more favorable conformation within the receptor binding pocket. Acetylation of the indoline nitrogen (Analog C) leads to a marked decrease in affinity, likely due to steric hindrance or altered electronic properties.

Dopamine (D) Receptor Interactions

Dopamine receptors are another critical class of GPCRs in the CNS, and their modulation is a key strategy in the treatment of psychosis and Parkinson's disease.[6][7] Certain 4-methoxyindoline analogs have demonstrated notable affinity for dopamine D2 and D3 receptors.

Compound IDR1 SubstituentR2 SubstituentD2 Ki (nM)D3 Ki (nM)Reference
Analog B H-CH2CH2-piperidine55.428.9Fictionalized Data
Analog E H-CH2CH2-phenyl120.785.3Fictionalized Data
Analog F -Cl-CH2CH2-piperidine32.115.6Fictionalized Data

Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and is for illustrative purposes. Actual values would be derived from specific experimental publications.

Expertise & Experience: Interpreting the SAR

The data suggests that these analogs generally exhibit higher affinity for D3 receptors over D2 receptors. The introduction of a phenyl group at the R2 position (Analog E) reduces affinity compared to the piperidine-containing analog (Analog B). Halogenation of the indoline core, as seen in Analog F with a chloro-substituent, can enhance affinity for both D2 and D3 receptors, highlighting the role of electronic modifications to the scaffold.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay for 5-HT and Dopamine Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for a specific receptor.[8][9][10][11][12]

Causality Behind Experimental Choices: This method directly measures the ability of a compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of binding affinity. The choice of radioligand is critical and should be specific for the receptor subtype of interest.

Experimental Workflow Diagram

G prep Receptor Membrane Preparation incubation Incubation: - Membranes - Radioligand - Test Compound prep->incubation filtration Rapid Filtration incubation->filtration wash Washing filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the prepared receptor membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for GPCRs

This protocol describes a method to determine the functional activity (agonist or antagonist) of a compound at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[13][14][15][16]

Causality Behind Experimental Choices: Many 5-HT and dopamine receptors signal through the modulation of adenylyl cyclase, which alters intracellular cAMP levels. This assay directly measures this second messenger response, providing a functional readout of receptor activation or inhibition.

Signaling Pathway Diagram

G cluster_0 Gs-coupled Receptor cluster_1 Gi-coupled Receptor Agonist_Gs Agonist Receptor_Gs Receptor Agonist_Gs->Receptor_Gs Gs Gs Protein Receptor_Gs->Gs activates AC_Gs Adenylyl Cyclase Gs->AC_Gs stimulates cAMP_Gs cAMP (Increase) AC_Gs->cAMP_Gs converts ATP_Gs ATP ATP_Gs->AC_Gs Agonist_Gi Agonist Receptor_Gi Receptor Agonist_Gi->Receptor_Gi Gi Gi Protein Receptor_Gi->Gi activates AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP_Gi cAMP (Decrease) AC_Gi->cAMP_Gi converts ATP_Gi ATP ATP_Gi->AC_Gi

Caption: Signaling pathways for Gs and Gi-coupled receptors.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • For agonist testing, add varying concentrations of the test compound to the cells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (typically EC80) of a known agonist.

    • Include appropriate controls (vehicle, agonist alone).

  • Cell Lysis and cAMP Measurement:

    • After a specified incubation time, lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

    • For agonist assays, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist assays, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

In Vivo Biological Activity

While in vitro assays provide crucial information about a compound's interaction with its molecular target, in vivo studies are essential to evaluate its overall physiological effects, including efficacy, pharmacokinetics, and potential side effects.[3][17][18]

Common In Vivo Models for Serotonergic and Dopaminergic Modulation:

  • Forced Swim Test (Mouse/Rat): A common model to assess antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.[17]

  • Elevated Plus Maze (Mouse/Rat): Used to evaluate anxiolytic or anxiogenic effects. An increase in the time spent in the open arms suggests an anxiolytic effect.[17]

  • Prepulse Inhibition (PPI) of the Startle Reflex (Rat/Mouse): A model of sensorimotor gating that is disrupted in schizophrenia. Antipsychotic drugs can reverse deficits in PPI induced by psychostimulants.

  • Locomotor Activity (Mouse/Rat): Used to assess stimulant or sedative effects. Dopamine agonists typically increase locomotor activity.

Causality Behind Experimental Choices: These behavioral models are chosen because they are well-validated and are known to be sensitive to pharmacological manipulations of the serotonergic and dopaminergic systems. The observed behavioral changes provide an indication of the compound's potential therapeutic utility.

Conclusion and Future Directions

The 4-methoxyindoline scaffold is a versatile platform for the development of novel CNS-active agents. The comparative analysis of its analogs reveals that subtle structural modifications can lead to significant changes in receptor affinity, selectivity, and functional activity. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of new chemical entities based on this promising scaffold.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of analogs with diverse substituents to further refine our understanding of the structural requirements for optimal activity at specific targets.

  • Improving Selectivity: Designing analogs with improved selectivity for specific receptor subtypes to minimize off-target effects and enhance the therapeutic window.

  • In-depth In Vivo Characterization: Conducting comprehensive in vivo studies, including pharmacokinetic and pharmacodynamic assessments, to translate in vitro findings into potential therapeutic applications.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel 4-methoxyindoline-based therapeutics for the treatment of a wide range of neurological and psychiatric disorders.

References

A Senior Application Scientist's Guide to Alternatives in 4-Methoxyindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists navigating the synthesis of complex pharmaceutical intermediates, the choice of starting material is a critical decision point, balancing cost, efficiency, and scalability. 4-Methoxyindoline hydrochloride is a valuable and frequently utilized building block, providing a pre-formed heterocyclic core for elaboration. However, its utility must be weighed against alternative synthetic strategies that may offer advantages in specific contexts.

This guide provides an in-depth, objective comparison of distinct synthetic pathways to a common target scaffold, 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), a positional isomer of the well-known psychedelic 5-MeO-DMT.[1] We will evaluate three robust alternatives against a baseline synthesis from 4-methoxyindole, the free base of the hydrochloride salt. The strategies explored are:

  • The Speeter-Anthony Approach: A classic route starting from the readily available 4-hydroxyindole .

  • The Fischer Indole Synthesis: A foundational method for building the indole core from 4-methoxyphenylhydrazine hydrochloride .

  • Palladium-Catalyzed Cyclization: A modern approach forming the heterocyclic ring via an intramolecular Heck reaction, starting from 2-bromo-5-methoxyaniline .

Each strategy will be assessed on its synthetic efficiency, reagent accessibility, and overall practicality, providing the data necessary for an informed selection of the optimal route for your research or development program.

The Target: 4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT)

To establish a consistent basis for comparison, we will evaluate each synthetic route for its efficiency in producing 4-MeO-DMT. This target molecule contains the core 4-methoxyindole structure and the dimethylaminoethyl side chain common to many neurologically active compounds.

Baseline Route: Speeter-Anthony Synthesis from 4-Methoxyindole

The most direct synthesis of a tryptamine often begins with the corresponding indole. The Speeter-Anthony synthesis is a highly reliable and widely documented method for appending the aminoethyl side chain to the C3 position of an indole.[2][3][4][5] The process involves a three-step sequence: C3-acylation with oxalyl chloride, amidation with a secondary amine, and subsequent reduction of the amide.

Experimental Protocol: 4-Methoxyindole to 4-MeO-DMT

Step 1: Synthesis of 4-Methoxy-3-indoleglyoxylyl Chloride In a flask under an inert atmosphere (N₂), a solution of 4-methoxyindole (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C. Oxalyl chloride (1.1 eq) is added dropwise with stirring. The reaction typically proceeds for 1-2 hours, resulting in the precipitation of a yellow crystalline solid, which is the intermediate glyoxylyl chloride. This intermediate is often used immediately without extensive purification.

Step 2: Synthesis of 4-Methoxy-N,N-dimethyl-3-indoleglyoxylamide The crude glyoxylyl chloride from the previous step is suspended in a fresh portion of anhydrous solvent (e.g., THF or CH₂Cl₂). The suspension is cooled to 0 °C, and a solution of dimethylamine (2.5 eq, e.g., 2M in THF) is added dropwise. The reaction is stirred for 1-2 hours while warming to room temperature. After completion, the reaction is worked up by washing with water and brine, and the organic layer is dried and concentrated to yield the glyoxylamide.

Step 3: Reduction to 4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT) The crude glyoxylamide is dissolved in anhydrous THF and added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄, ~2.0 eq), in THF at 0 °C. The mixture is then heated to reflux for 2-4 hours. After cooling, the reaction is carefully quenched, and the product is extracted. Purification by column chromatography or crystallization yields 4-MeO-DMT.

Baseline_Workflow A 4-Methoxyindole B 4-Methoxy-3-indoleglyoxylyl Chloride A->B Oxalyl Chloride, Et2O, 0°C C 4-Methoxy-N,N-dimethyl- 3-indoleglyoxylamide B->C Dimethylamine, THF D 4-MeO-DMT C->D LiAlH4, THF, Reflux

Caption: Baseline Speeter-Anthony workflow from 4-methoxyindole.

Alternative Strategy 1: O-Methylation and Speeter-Anthony from 4-Hydroxyindole

A highly practical alternative begins with 4-hydroxyindole, a commercially available and often more affordable starting material than its methoxy-protected counterpart.[6][7][8] This route introduces an initial O-methylation step before proceeding with the standard Speeter-Anthony synthesis. The choice between starting with 4-hydroxyindole or 4-methoxyindole often comes down to a cost-benefit analysis of the starting materials versus the addition of a synthetic step.

Experimental Protocol: 4-Hydroxyindole to 4-MeO-DMT

Step 1: O-Methylation to 4-Methoxyindole 4-Hydroxyindole (1.0 eq) is dissolved in a suitable solvent like DMF or acetone. A base, such as potassium carbonate (K₂CO₃, ~1.5 eq), is added, followed by a methylating agent like methyl iodide (CH₃I, ~1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄). The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). An aqueous workup followed by extraction and purification yields 4-methoxyindole. A reported synthesis using this method achieves a yield of 94%.

Steps 2-4: Speeter-Anthony Synthesis The 4-methoxyindole produced in Step 1 is then carried forward using the same three-step Speeter-Anthony protocol described in the baseline route above.

Alternative_1_Workflow A 4-Hydroxyindole B 4-Methoxyindole A->B CH3I, K2CO3, DMF C 4-Methoxy-3-indoleglyoxylyl Chloride B->C Oxalyl Chloride, Et2O, 0°C D 4-Methoxy-N,N-dimethyl- 3-indoleglyoxylamide C->D Dimethylamine, THF E 4-MeO-DMT D->E LiAlH4, THF, Reflux

Caption: Alternative 1: O-Methylation and Speeter-Anthony workflow.

Alternative Strategy 2: Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and historic method for constructing the indole nucleus itself from fundamental building blocks.[6][9][10] This approach starts with 4-methoxyphenylhydrazine hydrochloride and reacts it with an appropriate carbonyl compound—in this case, 4-(dimethylamino)butyraldehyde diethyl acetal—under acidic conditions to form the 4-methoxyindole ring and the side chain in a single cyclization step.

Experimental Protocol: Fischer Indole Synthesis to 4-MeO-DMT

Step 1: Cyclization to 4-MeO-DMT To a suitable reaction vessel, 4-methoxyphenylhydrazine hydrochloride (1.0 eq) is dissolved in a mixture of acetonitrile and water.[11] An acid catalyst, such as sulfuric acid (H₂SO₄, ~1.1 eq), is added, and the mixture is heated (e.g., to 40-80 °C). A solution of 4,4-diethoxy-N,N-dimethylbutan-1-amine (the acetal precursor to the required aldehyde, ~1.05 eq) is then added dropwise. The reaction is maintained at temperature for several hours until cyclization is complete. The reaction mixture is then cooled, basified with a strong base (e.g., NaOH solution), and the product is extracted with an organic solvent like ethyl acetate. After drying and concentration, the crude 4-MeO-DMT is purified, typically by column chromatography or salt formation and recrystallization. A similar synthesis for 5-MeO-DMT reports a final isolated yield of 49% after purification as the succinate salt.

Alternative_2_Workflow cluster_0 Starting Materials A 4-Methoxyphenylhydrazine Hydrochloride C 4-MeO-DMT A->C H2SO4, Acetonitrile/H2O, Heat B 4,4-Diethoxy-N,N- dimethylbutan-1-amine B->C H2SO4, Acetonitrile/H2O, Heat Alternative_3_Workflow A 2-Bromo-5-methoxyaniline B N-Allyl-2-bromo- 5-methoxyaniline A->B Allyl Bromide, K2CO3 C 4-Methoxy-1-allyl-indoline B->C Pd(OAc)2, Et3N, Heat D Further Steps... (Oxidation, De-allylation, Side-chain Installation) C->D E 4-MeO-DMT D->E

References

validating the structure of novel 4-methoxyindoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of Novel 4-Methoxyindoline Derivatives

As a Senior Application Scientist, the introduction of any novel compound into a research or development pipeline hinges on one absolute prerequisite: unambiguous structural validation. For promising scaffolds like 4-methoxyindoline derivatives, which hold potential in various therapeutic areas, rigorous and unequivocal characterization is not merely a procedural step but the very foundation of scientific integrity and future success. An unconfirmed structure can lead to misinterpreted biological data, wasted resources, and irreproducible results.

This guide provides a comprehensive framework for the structural elucidation of novel 4-methoxyindoline derivatives. It moves beyond a simple checklist of techniques, delving into the causality behind experimental choices and advocating for an orthogonal, self-validating approach. By integrating data from multiple independent methods, we can build an unshakeable case for the proposed molecular structure, ensuring the trustworthiness and authority of our findings.

The Orthogonal Approach: A Self-Validating Workflow

The core principle of robust structural validation is the use of orthogonal techniques—independent analytical methods that probe different molecular properties. Agreement between these methods provides a powerful, self-validating confirmation of the structure. A discrepancy, on the other hand, is an immediate red flag that warrants further investigation. The general workflow is a multi-step process where each stage builds upon the last.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Definitive & Supplementary Validation Synthesis Novel 4-Methoxyindoline Derivative Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment >95% (HPLC/UPLC, LC-MS) Purification->Purity HRMS High-Resolution Mass Spectrometry (HRMS) Purity->HRMS Confirms Purity NMR NMR Spectroscopy (1H, 13C, 2D Experiments) HRMS->NMR Provides Molecular Formula XRay Single-Crystal X-ray Crystallography NMR->XRay Proposes Connectivity & Relative Stereochemistry Chiral Chiral Separation (If Applicable) NMR->Chiral Identifies Chirality EA Elemental Analysis XRay->EA Provides Absolute Structure

Caption: Orthogonal workflow for structural validation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial analytical checkpoint, providing two critical pieces of information: the molecular weight and, with high-resolution instruments, the elemental formula.

  • Expertise & Experience: While standard MS can confirm the molecular weight of the main product, it is insufficient for novel compound validation. We exclusively recommend High-Resolution Mass Spectrometry (HRMS) , typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The causality is that HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the unique elemental formula. This is a non-negotiable first step to ensure the correct atoms are even present in the intended ratios.[1][2] Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by revealing characteristic cleavages of the indoline core.[1]

Protocol: Sample Submission for HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 0.1-0.5 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be free of salts and buffers.

  • Purity Check: Ensure the sample is >95% pure as determined by HPLC or LC-MS to avoid confusing the parent ion peak.[3]

  • Submission: Submit the sample in a clean vial, clearly labeled. Specify the expected molecular formula and ionization mode (positive or negative).

  • Data Analysis: Compare the measured accurate mass against the theoretical mass calculated for the proposed formula. The mass error should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the precise connectivity and environment of atoms in a molecule.[4][5] For a 4-methoxyindoline derivative, a suite of NMR experiments is required to build a complete structural picture.

  • Expertise & Experience: Simply acquiring a proton (¹H) NMR is insufficient. A full suite of experiments provides a self-validating dataset. The causality is as follows:

    • ¹H NMR: Confirms the presence and electronic environment of all protons. For a 4-methoxyindoline, one would expect characteristic signals for the aromatic protons, the aliphatic protons on the five-membered ring, and a sharp singlet around 3.8-4.0 ppm for the methoxy group protons.[6][7] Integration of these signals must match the number of protons in the proposed structure.

    • ¹³C NMR: Determines the number of unique carbon environments and confirms the carbon backbone. The methoxy carbon will appear around 55-60 ppm.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the puzzle.

      • COSY establishes proton-proton (H-H) coupling networks, confirming which protons are adjacent.

      • HSQC (or HMQC) correlates each proton directly to the carbon it is attached to, mapping the C-H bonds.

      • HMBC is arguably the most crucial for novel structures. It shows long-range (2-3 bond) correlations between protons and carbons. This is how one definitively confirms the position of the methoxy group (by observing a correlation from the methoxy protons to the C4 carbon of the indole ring) and the attachment points of other substituents.

Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the highly purified, dry compound.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).[4]

  • Acquisition: Run a full suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When absolute certainty is required, especially regarding stereochemistry, single-crystal X-ray crystallography is the gold standard.[8][9][10] It provides a definitive three-dimensional map of the molecule.

  • Expertise & Experience: The primary challenge of this technique is not data interpretation, but sample preparation—growing a high-quality single crystal.[10] This can be a rate-limiting step. The causality for its power is that it directly visualizes the electron density of the molecule, providing precise coordinates for each atom. This resolves any ambiguity in connectivity, conformation, and, most importantly, absolute stereochemistry, which is critical for chiral molecules.[10]

Protocol: High-Level Crystal Growth Screen
  • Purity: Start with the highest purity material available (>99%). Impurities can inhibit crystal formation.

  • Solvent System Selection: Choose a solvent in which the compound has moderate solubility.

  • Methodologies:

    • Slow Evaporation: Dissolve the compound in a solvent and allow the solvent to evaporate slowly over days or weeks in a loosely capped vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (an anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Thermal Gradient: Slowly cool a saturated solution of the compound.

Purity and Chirality Assessment

Structural validation is meaningless without confirming the purity and, if applicable, the enantiomeric composition of the sample.

  • Expertise & Experience: We use chromatographic techniques as a primary measure of purity. The causality is that methods like High-Performance Liquid Chromatography (HPLC) separate components of a mixture based on their physicochemical properties. A single, sharp peak appearing at the same retention time across different solvent systems is strong evidence of a pure compound.[3][11] For chiral 4-methoxyindoline derivatives, enantiomers must be separated and characterized, as they often possess different biological activities.[12][13] This is achieved using chiral HPLC , which employs a chiral stationary phase (CSP) to differentially interact with each enantiomer.[14][15]

Comparative Analysis of Validation Techniques

To aid in experimental design, the following table objectively compares the primary techniques used in structural validation.

TechniqueInformation ProvidedStrengthsWeaknesses
HRMS Elemental Formula, Molecular WeightHigh sensitivity, requires minimal sample, fastProvides no connectivity information, isomers are indistinguishable
NMR Spectroscopy Atomic Connectivity, 3D Structure (NOE), Relative StereochemistryProvides the most detailed structural information in solution, non-destructiveLower sensitivity, requires more sample, complex spectra can be difficult to interpret
X-ray Crystallography Absolute 3D Structure, Bond Lengths/Angles, Crystal PackingUnambiguous, definitive structural proofRequires a suitable single crystal, which can be difficult or impossible to grow
HPLC/UPLC Purity Assessment, QuantificationHigh resolution and sensitivity, robust and reproducibleDoes not provide structural information beyond UV-Vis spectrum
Chiral HPLC Enantiomeric Purity (ee%), Enantiomer SeparationThe gold standard for separating and quantifying enantiomersRequires development of specific methods for each compound
Elemental Analysis Percent Composition of C, H, N, S, etc.Provides quantitative confirmation of elemental ratiosRequires high purity, can be affected by residual solvent, less informative than HRMS

Final Decision Logic for Structural Confirmation

The integration of data from these orthogonal techniques forms the basis of a confident structural assignment. The following decision-making workflow illustrates how these pieces of evidence are synthesized into a final, validated structure.

G Start Purified Compound (>95% Purity) HRMS HRMS mass matches proposed formula (<5ppm)? Start->HRMS NMR NMR data (1D & 2D) consistent with connectivity? HRMS->NMR Yes ReEvaluate Re-evaluate Synthesis & Purification HRMS->ReEvaluate No Stereo Is stereochemistry unambiguous from NMR? NMR->Stereo Yes NMR->ReEvaluate No Chiral Is the molecule chiral? Stereo->Chiral Yes XRay Attempt X-ray Crystallography Stereo->XRay No Validated Structure Validated Stereo->Validated No (Achiral) Chiral_Sep Perform Chiral Separation Chiral->Chiral_Sep Yes Chiral->Validated No XRay_Success Single crystal obtained? XRay->XRay_Success XRay_Success->Chiral No XRay_Success->Validated Yes Chiral_Sep->Validated

Caption: Decision workflow for structural validation.

By adhering to this rigorous, multi-faceted approach, researchers can ensure that the structures of their novel 4-methoxyindoline derivatives are validated with the highest degree of scientific integrity, providing a solid foundation for publication, patenting, and further drug development efforts.

References

A Senior Application Scientist’s Guide to Catalyst Efficacy in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure, forming the core of a vast array of pharmaceuticals, agrochemicals, and natural products. Its synthesis has therefore been a central focus of organic chemistry for over a century. The choice of catalyst is paramount, dictating not only the efficiency and yield but also the regioselectivity, substrate scope, and overall sustainability of the process.

This guide provides a comparative analysis of prominent catalytic systems used in modern indole synthesis. We move beyond a simple recitation of methods to dissect the causality behind catalyst selection, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and chemical synthesis.

Classical Approaches: The Enduring Relevance of Acid Catalysis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. The choice of acid catalyst is critical and significantly influences the reaction's success.

Mechanism and the Role of the Acid

The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. The key step is an acid-catalyzed-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.

Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective. The acid's primary role is to protonate the imine, facilitating the tautomerization and the subsequent sigmatropic rearrangement, which is often the rate-determining step. The strength and nature of the acid can impact regioselectivity, especially with unsymmetrical ketones, and prevent side reactions.

Caption: Key steps of the acid-catalyzed Fischer indole synthesis.

Experimental Protocol: General Fischer Indolization

This protocol describes a general procedure for the synthesis of indoles from phenylhydrazones, a common intermediate in the Fischer synthesis.

  • Reactant Preparation: To a round-bottom flask, add the desired phenylhydrazine (1.0 equiv) and the corresponding ketone or aldehyde (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol or acetic acid).

  • Hydrazone Formation: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The hydrazone can be isolated or used directly.

  • Catalyst Addition: To the hydrazone, add the acid catalyst. Common choices include:

    • Brønsted Acid: p-Toluenesulfonic acid (p-TsOH) (0.1-1.0 equiv) or polyphosphoric acid (PPA) used as both catalyst and solvent.

    • Lewis Acid: Zinc chloride (ZnCl₂) (1.0-2.0 equiv) in a high-boiling solvent like toluene or xylene.

  • Cyclization: Heat the reaction mixture to a temperature ranging from 80 °C to 200 °C, depending on the substrate and catalyst, for 2-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling to room temperature, quench the reaction by carefully adding a base (e.g., saturated NaHCO₃ solution) until the mixture is neutral or slightly basic. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired indole.

Palladium Catalysis: A Paradigm of Versatility

Palladium catalysis has revolutionized indole synthesis, enabling the construction of the heterocyclic core through powerful C-C and C-N bond-forming reactions under relatively mild conditions. These methods often start from readily available precursors like haloanilines, offering a significant advantage in substrate scope and functional group tolerance over classical methods.

Key Palladium-Catalyzed Strategies
  • Larock Indole Synthesis: This powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. It proceeds via oxidative addition of the Pd(0) catalyst to the aryl halide, followed by alkyne insertion, intramolecular amination, and reductive elimination to regenerate the catalyst. The choice of ligands, often bulky phosphines, is crucial for achieving high yields and can influence regioselectivity.

  • Heck-Type Cyclizations: Intramolecular Heck reactions of o-halo-N-allyl or vinylanilines provide a direct route to indoline and indole scaffolds.

  • C-H Activation: More recent advancements focus on the direct C-H functionalization of anilines, coupling them with alkynes or other partners. This approach avoids the need for pre-functionalized haloanilines, offering a more atom-economical and "green" synthetic route.

Caption: Catalytic cycle of the Larock indole synthesis.

Experimental Protocol: Larock Indole Synthesis

This protocol is adapted from methodologies for the palladium-catalyzed reaction of o-iodoanilines and internal alkynes.

  • Vessel Preparation: Add the o-iodoaniline (1.0 equiv), the internal alkyne (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., PPh₃, 4-10 mol%) to an oven-dried Schlenk tube or reaction vial.

  • Reagent Addition: Add a base, typically K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv), and a chloride salt like LiCl (1.0 equiv).

  • Solvent and Degassing: Add a degassed solvent, such as DMF or NMP. The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-120 °C. Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 2,3-disubstituted indole.

Gold Catalysis: The Power of π-Acidity

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as exceptionally powerful tools for indole synthesis. Their high affinity for carbon-carbon multiple bonds (π-acidity or "carbophilicity") allows them to activate alkynes and allenes toward nucleophilic attack under remarkably mild conditions.

Mechanism and Advantages

The most common gold-catalyzed route involves the intramolecular hydroamination of a 2-alkynylaniline derivative. The gold catalyst coordinates to the alkyne, rendering it highly electrophilic and susceptible to attack by the proximate aniline nitrogen. This 5-endo-dig cyclization is highly efficient and often proceeds at room temperature, tolerating a wide range of functional groups that are incompatible with harsher methods. This mildness is a key advantage, preserving sensitive functionalities within complex molecules.

Gold_Catalysis_Mechanism Gold-Catalyzed Synthesis from 2-Alkynylaniline Start 2-Alkynylaniline Coord π-Activation of Alkyne Start->Coord Au_cat Au(I)/Au(III) Catalyst Au_cat->Coord Activated Activated Alkyne-Au Complex Coord->Activated Cyclize 5-endo-dig Intramolecular Attack Activated->Cyclize VinylAu Vinyl-Gold Intermediate Cyclize->VinylAu Protodeaur Protodeauration VinylAu->Protodeaur H+ Protodeaur->Au_cat Catalyst Regeneration Product 2-Substituted Indole Protodeaur->Product

Caption: Mechanism for gold-catalyzed alkyne hydroamination.

Experimental Protocol: Gold-Catalyzed Cyclization of 2-Alkynylanilines

This protocol is representative of the mild conditions often employed in gold-catalyzed indole synthesis.

  • Reaction Setup: To a simple vial or round-bottom flask open to the atmosphere, add a solution of the 2-alkynylaniline (1.0 equiv) in a suitable solvent (e.g., isopropanol, acetonitrile, or dichloromethane).

  • Catalyst Addition: Add the gold catalyst, such as NaAuCl₄ (2-4 mol%) or a phosphine-ligated complex like Ph₃PAuCl/AgOTf (1-5 mol%).

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating (e.g., up to 80 °C) may be required. The reaction is typically fast, with full conversion often observed within 1-3 hours by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under vacuum.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by silica gel column chromatography if necessary.

Copper and Bismuth Catalysis: Economical and Green Alternatives

While palladium and gold are highly effective, their cost can be a barrier. Copper and bismuth catalysts have gained significant traction as more economical and environmentally benign alternatives.

  • Copper Catalysis: Copper catalysts are versatile and can promote indole synthesis through several pathways, including Ullmann-type C-N couplings and cross-dehydrogenative coupling (CDC) reactions. One-pot tandem reactions, where a copper catalyst first facilitates an intermolecular C-N bond formation followed by an intramolecular C-H activation/cyclization, are particularly efficient for building multisubstituted indoles from simple starting materials.

  • Bismuth Catalysis: Bismuth(III) salts, such as Bi(OTf)₃ and BiI₃, are low-toxicity, moisture-tolerant Lewis acids. They effectively catalyze Friedel-Crafts-type reactions and annulations, for instance, in three-component reactions involving indoles, aldehydes, and other nucleophiles to rapidly build molecular complexity. Their utility in regioselective C-H functionalization, such as the direct selenation of indoles, further highlights their growing importance.

Catalyst Performance Comparison

The optimal catalyst choice is highly dependent on the specific synthetic target, available starting materials, and desired process conditions.

Catalyst SystemIndole Synthesis MethodTypical SubstratesKey AdvantagesLimitationsReported Yield Range (%)
Brønsted/Lewis Acids Fischer Indole SynthesisArylhydrazines, Ketones, AldehydesLow cost, simple procedure, readily available starting materials.Harsh conditions (high temp, strong acid), limited functional group tolerance, potential regioselectivity issues.40-90%
Palladium Complexes Larock, Heck, C-H Activationo-Haloanilines, Anilines, Alkynes, AlkenesExcellent functional group tolerance, high yields, broad substrate scope, predictable regioselectivity.High cost, potential for heavy metal contamination, often requires ligands and inert atmosphere.70-98%
Gold Salts/Complexes Alkyne Hydroamination2-AlkynylanilinesExtremely mild conditions (often RT), exceptional functional group tolerance, high efficiency (low catalyst loading).High cost of catalyst, primarily suited for alkyne-based cyclizations.85-99%
Copper Salts/Complexes Ullmann/Chan-Lam Coupling, CDCAryl halides, Enamines, Arylboronic acidsLow cost, good functional group tolerance, enables one-pot tandem reactions.Often requires higher temperatures than Pd/Au, may need specific ligands for high efficiency.60-95%
Bismuth Salts Friedel-Crafts, AnnulationIndoles, Aldehydes, KetonesLow cost, low toxicity, environmentally benign, moisture tolerant.Generally less versatile than transition metals for core indole ring formation.75-95%

Conclusion

The synthesis of the indole nucleus has evolved dramatically from its classical acidic roots. While the Fischer synthesis remains a workhorse for certain applications, the advent of transition metal catalysis has provided unparalleled control and efficiency. Palladium complexes offer exceptional versatility for constructing highly functionalized indoles. Gold catalysts provide a powerful platform for transformations under exceedingly mild conditions, ideal for delicate substrates. Finally, copper and bismuth catalysts are emerging as highly attractive alternatives, balancing efficacy with economic and environmental considerations. A thorough understanding of the mechanistic underpinnings and practical considerations of each catalytic system is essential for the modern synthetic chemist to select the optimal tool for the task at hand.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of indole compounds is paramount. These heterocyclic molecules, central to a myriad of biological processes from neurotransmission to gut microbiome signaling, demand analytical methods that are not only precise and accurate but also robust and reliable across different platforms and laboratories.[1][2] This guide provides an in-depth comparison of common analytical techniques for indole quantification, grounded in the principles of rigorous method validation and cross-validation. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure your analytical methods are self-validating and fit for purpose.

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for analytical method validation to ensure data integrity and product quality.[3] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6][7]

Cross-validation becomes critical when data from different analytical methods or laboratories need to be compared or combined.[8][9] The International Council for Harmonisation (ICH) M10 guideline emphasizes the need for cross-validation to ensure data comparability, although it deliberately omits prescriptive acceptance criteria, pushing for a more statistical and scientifically-driven assessment of bias between methods.[7][8][10][11]

Comparing the Arsenal: A Technical Overview of Analytical Platforms

The choice of an analytical method for indole compounds is dictated by the specific research question, the required sensitivity, the complexity of the sample matrix, and available instrumentation. Here, we compare four commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), HPLC with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of indole compounds. The indole ring system contains a chromophore that absorbs UV light, typically around 280 nm.

  • Expertise & Experience: This method is often the first choice for routine analysis due to its simplicity and cost-effectiveness. However, its sensitivity and specificity can be limiting, especially in complex biological matrices where co-eluting compounds may interfere with the analyte of interest. The choice of a C18 reversed-phase column is standard, offering good separation of many indole derivatives.[11]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Many indole compounds are naturally fluorescent, making HPLC-FLD a highly sensitive and selective alternative to UV detection.

  • Expertise & Experience: HPLC-FLD offers significantly lower detection limits compared to HPLC-UV for fluorescent indoles.[12] The selectivity is enhanced because fewer compounds in a biological matrix will fluoresce at the specific excitation and emission wavelengths used for the target analyte. This makes it particularly suitable for trace-level analysis in samples like plasma and saliva.[13]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification of small molecules, including indoles, in complex matrices.

  • Expertise & Experience: This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can achieve exceptional selectivity and sensitivity, often in the picogram to nanogram per milliliter range.[9][14] Electrospray ionization (ESI) is a common soft ionization technique for indole derivatives.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many indole compounds, derivatization is required to increase their volatility and improve their chromatographic properties.

  • Expertise & Experience: While less common for routine indole analysis due to the need for derivatization, GC-MS can offer excellent resolution and sensitivity.[15] It is particularly useful for identifying and quantifying specific indole isomers. The choice of derivatizing agent is critical and must be optimized for the specific indole compound and the sample matrix.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the analytical methods discussed. This data is a composite from various studies on indole derivatives to provide a representative comparison.

Parameter HPLC-UV HPLC-FLD LC-MS/MS GC-MS (with derivatization)
Limit of Detection (LOD) 10-50 ng/mL0.04-0.13 ng/mL[13]0.003-0.02 ng/mL[13]0.1-5 ng/mL
Limit of Quantification (LOQ) 50-200 ng/mL0.2-0.5 ng/mL[13]0.01-1 ng/mL[14]0.5-10 ng/mL
**Linearity (R²) **>0.99>0.99[13]>0.99[14]>0.99
Accuracy (% Recovery) 85-115%82.5-127.0%[13]93.0-113.0%[13]90-110%
Precision (%RSD) <15%9.9-32.3%[13]5.4-13.2%[13]<15%
Selectivity ModerateHighVery HighHigh
Throughput HighHighMediumMedium
Cost LowLow-ModerateHighModerate

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma for LC-MS/MS Analysis

This protocol describes a protein precipitation method, a common and effective technique for preparing plasma samples for indole analysis.[14]

Materials:

  • Human plasma (K2EDTA)

  • Indole compound standards and internal standard (e.g., indole-d7)

  • Methanol (LC-MS grade)

  • Acetonitrile (ice-cold, LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Autosampler vials

Procedure:

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add 10 µL of the respective working standard solutions.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[16][17][18]

Materials:

  • Indole compound stock solution

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Analyze all stressed samples by the developed analytical method to assess for degradation products and ensure the method can separate them from the parent compound.

Cross-Validation Workflow and Statistical Assessment

The goal of cross-validation is to assess the potential bias between two different analytical methods. A robust statistical approach is crucial for a meaningful comparison.

Caption: A generalized workflow for analytical method cross-validation.

Statistical Tools for Cross-Validation:

  • Bland-Altman Plots: These plots visualize the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[4][5] This allows for the assessment of any systematic bias and random error.

  • Deming Regression: This is a statistical method that accounts for errors in both the x and y variables, making it more suitable than standard linear regression for comparing two analytical methods.[4][5]

  • Equivalence Testing: This statistical approach is used to determine if the difference between two methods is small enough to be considered practically equivalent.[4][5]

Decision Framework for Method Selection

Choosing the right analytical method is a critical decision that impacts the quality and reliability of your research data. The following decision tree provides a logical framework for selecting the most appropriate method for your needs.

G start Start: Define Analytical Needs q1 High Throughput Routine Analysis? start->q1 q2 Trace Level Quantification Needed? q1->q2 No hplc_uv HPLC-UV q1->hplc_uv Yes q3 High Specificity Required? q2->q3 No hplc_fld HPLC-FLD q2->hplc_fld Yes q4 Analytes are Volatile/Thermally Stable? q3->q4 No lc_ms LC-MS/MS q3->lc_ms Yes q4->lc_ms No gc_ms GC-MS q4->gc_ms Yes

Caption: Decision tree for selecting an analytical method for indole compounds.

Conclusion

The cross-validation of analytical methods for quantifying indole compounds is a scientifically rigorous process that underpins the reliability and comparability of research and development data. By understanding the strengths and limitations of different analytical platforms, implementing robust experimental protocols, and applying appropriate statistical assessments, researchers can ensure that their analytical data is of the highest quality. This guide serves as a foundational resource to aid in the selection, validation, and cross-validation of analytical methods, ultimately contributing to the advancement of our understanding of the multifaceted roles of indole compounds in biology and medicine.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxyindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory. The proper management and disposal of chemical reagents are not just procedural formalities; they are the bedrock of a safe, compliant, and environmentally responsible research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxyindoline hydrochloride, grounded in established safety standards and regulatory requirements. Our objective is to empower researchers with the knowledge to handle this compound's waste stream confidently and safely, ensuring that today's discoveries do not create tomorrow's hazards.

Part 1: Hazard Assessment & Essential Protective Measures

Before any disposal procedure begins, a thorough understanding of the chemical's hazard profile is mandatory. This compound is an irritant, and its handling requires stringent adherence to safety protocols to mitigate exposure risks.

Known Hazards: According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Given these risks, the causality for mandating specific Personal Protective Equipment (PPE) is clear: to create an impermeable barrier between the researcher and the chemical.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact from splashes or airborne dust.[1]

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin exposure.[3] Contaminated clothing must be removed immediately and washed before reuse.[1]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or fumes.[1][3]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[4][5] For this compound, the inherent irritant properties necessitate its classification as hazardous chemical waste.

Hazard TypeGHS ClassificationGHS StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Segregation Protocol: Segregation is a critical step to prevent dangerous chemical reactions within a waste container.[5] The waste stream for this compound must be separated as follows:

  • Solid Waste: Collect pure, unreacted this compound and any contaminated solids (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated hazardous solid waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous liquid waste container. Do not mix this waste with other solvent streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]

  • Sharps Waste: Contaminated needles or syringes must be placed in a designated, puncture-resistant sharps container that is then managed as hazardous waste.[6]

Part 3: Step-by-Step Disposal and Containment Protocol

This protocol ensures that the waste is contained securely and labeled correctly, which is essential for regulatory compliance and the safety of waste handlers.

Step 1: Container Selection

  • Select a container that is in good condition, chemically compatible with the waste, and has a secure, leak-proof lid.[3] High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid indole-based chemical waste.[3]

  • Ensure the container is not a former food-grade container, as this is a common regulatory violation.[4]

Step 2: Waste Collection

  • For solid waste, carefully place the material into the designated container, avoiding the generation of dust.[2]

  • For liquid waste, use a funnel to pour the solution into the designated liquid waste container to prevent spills.

  • Containers must be kept closed at all times except when actively adding waste.[4] This is a critical EPA regulation to prevent evaporation and potential exposure.[4]

Step 3: Labeling

  • Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[3]

    • An accurate description of the contents (e.g., "Solid waste with this compound" or "Methanol solution containing this compound").

    • The associated hazard warnings (e.g., "Irritant").

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central accumulation area.[7]

  • The storage area must be secure, well-ventilated, and away from incompatible materials.[3]

  • Store containers locked up to restrict access.[1]

G cluster_prep Phase 1: Preparation & Assessment cluster_procedure Phase 2: Segregation & Containment cluster_disposal Phase 3: Final Disposition start Waste Generation (4-Methoxyindoline HCl) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe char Characterize Waste (Solid, Liquid, Contaminated Labware) ppe->char solid_waste Collect in Labeled SOLID Hazardous Waste Container char->solid_waste Solid or Contaminated Item liquid_waste Collect in Labeled LIQUID Hazardous Waste Container char->liquid_waste Liquid Solution labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards solid_waste->labeling liquid_waste->labeling storage Store Sealed Container in Designated Area labeling->storage ehs Contact EHS or Certified Disposal Contractor storage->ehs doc Complete Waste Disposal Forms ehs->doc pickup Arrange for Waste Pickup doc->pickup end Final Disposal by Approved Facility pickup->end

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control and Contain: If safe to do so, prevent further spread of the spill. For small solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[1] Avoid generating dust.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.[1]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your institution's EHS department, following all internal reporting procedures.

Part 5: Final Disposal and Regulatory Compliance

The final step is the transfer of waste to a licensed disposal facility. It is against federal law to dispose of hazardous chemical waste down the drain or in the regular trash.[1][2]

  • Contact Your EHS Department: Your institution's EHS office or an equivalent safety department is the primary point of contact.[3] They will provide specific guidance and arrange for the collection of the waste.

  • Engage a Certified Contractor: EHS will work with a licensed hazardous waste disposal contractor to transport and ultimately dispose of the material in compliance with all federal, state, and local regulations.[1][5]

  • Documentation: Accurately complete all required waste disposal forms or manifests. This documentation creates a "cradle-to-grave" record of the waste, as required by the EPA.[4][7]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and regulatory compliance.

References

Mastering the Safe Handling of 4-Methoxyindoline Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery, the integrity of your work and the safety of your laboratory environment are paramount. 4-Methoxyindoline hydrochloride, a key building block in the synthesis of novel therapeutics, demands meticulous handling.[1] This guide moves beyond mere procedural lists to provide a framework of deep operational intelligence, ensuring every step you take is grounded in safety, efficiency, and scientific rigor. Here, we dissect the causality behind each safety protocol, empowering you to work with confidence and precision.

Immediate Hazard Assessment: Understanding the Risks

Before the first spatula touches the powder, a comprehensive understanding of the compound's hazard profile is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

The hydrochloride salt form enhances water solubility, which is beneficial for assays but also means it can readily interact with moist tissues like your eyes, skin, and respiratory tract.[1] Therefore, our primary objective is to establish a multi-layered defense system that eliminates all routes of accidental exposure. This begins with a robust combination of engineering controls and personal protective equipment (PPE).

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment is your last line of defense, not your first. Always prioritize engineering and administrative controls to minimize exposure risk.

  • Engineering Controls: All handling of this compound powder must be conducted within a certified chemical fume hood.[3] This is the most critical step in preventing the inhalation of airborne particles. When weighing the powder, the airflow in the hood can sometimes affect balance accuracy. To mitigate this, specialized equipment like a ventilated balance enclosure (VBE) or a glove box is ideal.[4]

  • Administrative Controls: Designate a specific area within the lab for working with this compound.[4][5] This area should be clearly labeled, and access should be limited to trained personnel. Always aim to use the minimum quantity of the chemical necessary for your experiment to minimize waste and potential exposure.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are properly used, PPE provides a critical final barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Equipment Specification Rationale and In-Depth Considerations
Hand Protection Nitrile or Neoprene Gloves (minimum 5-mil thickness)While specific permeation data for this compound is not available, nitrile gloves offer good resistance to a range of organic solvents, weak acids, and bases.[6][7] However, nitrile shows poor resistance to some halogenated hydrocarbons and aromatic amines.[8][9] Given the compound's structure, double-gloving with two pairs of nitrile gloves or using a more robust glove like neoprene is a prudent measure to enhance protection, especially during prolonged handling.[10] Always inspect gloves for tears or punctures before use.
Eye & Face Protection Chemical Splash Goggles (meeting ANSI Z87.1 standards) and a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and potential splashes.[11] A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as when preparing solutions or during spill cleanup.[9]
Body Protection Flame-Resistant Laboratory Coat with tight-fitting cuffsA fully fastened lab coat prevents the powder from contaminating personal clothing. The cuffs should be snug around the wrist, and gloves should be worn over the cuffs to create a complete seal.[5]
Respiratory Protection NIOSH-approved N95 Particulate Respirator (minimum)An N95 respirator is required when engineering controls are not sufficient or during procedures with a high potential for aerosolization (e.g., cleaning up spills, weighing powder outside of a VBE).[12][13] For higher-risk scenarios or for individuals with respiratory sensitivities, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter offers superior protection.[13][14] Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[12]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, sequential protocol is critical for safety. The following workflows for weighing the compound, donning and doffing PPE, and disposal are designed to be self-validating systems of safety.

Weighing Hazardous Powders: The Tare Method

The "Tare Method" is a best practice that minimizes the time the powdered chemical is handled in the open lab environment.[2][4]

  • Preparation: Gather all necessary equipment (spatulas, weigh paper, secondary container) and place it inside the chemical fume hood.

  • Tare: Take a sealable container (e.g., a vial with a cap) and its lid to the analytical balance located on the benchtop. Place the sealed, empty container on the balance and press the "tare" button to zero the reading.[4]

  • Transfer: Move the tared container back into the chemical fume hood. Carefully add the desired amount of this compound powder into the container.

  • Seal and Weigh: Securely close the lid of the container inside the fume hood.

  • Final Weighing: Transport the sealed container back to the balance to obtain the final, accurate weight.

  • Solution Preparation: Return the sealed container to the fume hood to proceed with dissolving the powder or any further manipulations.[3][4]

PPE Workflow: Donning and Doffing Sequence

The order of donning and doffing PPE is crucial to prevent cross-contamination. Contaminated surfaces of PPE must not be allowed to touch your skin or clean clothing.[12]

Donning (Putting On) PPE Workflow

G cluster_donning PPE Donning Sequence lab_coat 1. Lab Coat (Fasten completely) respirator 2. Respirator (N95) (Perform seal check) lab_coat->respirator goggles 3. Goggles & Face Shield respirator->goggles gloves 4. Gloves (Pull over lab coat cuffs) goggles->gloves

Figure 1. A sequential workflow for correctly donning PPE.

Doffing (Removing) PPE Workflow

G cluster_doffing PPE Doffing Sequence gloves 1. Gloves (Peel off away from body) face_shield 2. Face Shield & Goggles (Handle by straps) gloves->face_shield lab_coat 3. Lab Coat (Roll inside-out) face_shield->lab_coat respirator 4. Respirator (Remove outside lab area) lab_coat->respirator wash_hands 5. Wash Hands Thoroughly respirator->wash_hands

Figure 2. A sequential workflow for safely removing PPE to prevent contamination.

Spill and Disposal Management

Accidents can happen, but a prepared response minimizes risk. Likewise, proper disposal is a legal and ethical requirement.

Emergency Spill Protocol
  • Evacuate and Alert: If a spill occurs, immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: For a small powder spill (<1g) contained within the fume hood, you may proceed with cleanup if you are trained and have the correct PPE and materials. For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

  • Cleanup:

    • Don the appropriate PPE, including double gloves and respiratory protection.

    • Do not dry sweep the powder, as this will generate dust.[11]

    • Gently cover the spill with absorbent pads.[11]

    • Carefully wet the absorbent pads with a suitable solvent (e.g., water or ethanol, check for reactivity first) to moisten the powder and prevent it from becoming airborne.[11]

    • Use tongs to place the wetted powder and absorbent material into a labeled, sealable hazardous waste bag.

    • Decontaminate the spill area with a compatible solvent and wipe clean.

    • Dispose of all contaminated materials, including gloves, as hazardous waste.

Waste Disposal Plan

This compound contains a halogen (chlorine) in its hydrochloride salt form. Therefore, all waste must be treated as halogenated organic waste .

  • Segregation: Maintain separate, clearly labeled waste containers for halogenated solid and liquid waste. Do not mix halogenated and non-halogenated waste streams.

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh paper, absorbent pads, empty vials) must be placed in a designated, sealed container for halogenated solid waste.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, compatible container for halogenated liquid waste.

  • Labeling and Disposal: Ensure all waste containers are properly labeled with the words "Hazardous Waste" and a full list of the chemical contents.[11] Follow your institution's specific procedures for the collection and disposal of chemical waste.

By integrating these robust safety and handling protocols into your daily workflow, you build a foundation of trust in your experimental outcomes and ensure a secure environment for discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.